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Foundational

Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene, a substituted arylalkyne with potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene, a substituted arylalkyne with potential applications in materials science and as a building block in pharmaceutical drug development. The proposed synthetic pathway is designed for robustness and scalability, beginning from the readily available starting material, 3-methylphenol (m-cresol). The guide details a four-step sequence: (1) regioselective ortho-iodination of 3-methylphenol, (2) Williamson ether synthesis to introduce the ethoxy group, (3) Sonogashira cross-coupling with a protected alkyne, and (4) final deprotection to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen conditions, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Strategic Overview

Substituted arylalkynes are fundamental building blocks in modern organic chemistry. The unique linear geometry and rich reactivity of the ethynyl group make them invaluable precursors for the synthesis of complex organic materials, conjugated polymers, and pharmacologically active molecules.[1][2] The Sonogashira cross-coupling reaction stands as the premier method for the formation of C(sp²)-C(sp) bonds, enabling the direct connection of aryl and vinyl halides with terminal alkynes.[3][4]

The synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene presents a unique challenge due to the specific 1,2,3-substitution pattern on the benzene ring. A successful synthesis requires precise control over regioselectivity in multiple steps. This guide outlines a robust and logical synthetic strategy, as depicted below, that leverages well-established, high-yielding transformations to construct the target molecule efficiently.

G A 3-Methylphenol (m-Cresol) B Step 1: Ortho-Iodination A->B I₂ / HIO₃ C 2-Iodo-3-methylphenol B->C D Step 2: Williamson Ether Synthesis C->D Iodoethane, K₂CO₃ E 1-Iodo-2-ethoxy-3-methylbenzene D->E F Step 3: Sonogashira Coupling E->F TMS-acetylene, Pd/Cu catalyst G (2-Ethoxy-3-methylphenyl)ethynyltrimethylsilane F->G H Step 4: TMS Deprotection G->H K₂CO₃ / MeOH I 2-Ethoxy-1-ethynyl-3-methylbenzene H->I

Caption: Overall synthetic workflow for 2-Ethoxy-1-ethynyl-3-methylbenzene.

Step 1: Regioselective Iodination of 3-Methylphenol

Objective: To synthesize 2-Iodo-3-methylphenol by selectively introducing an iodine atom at the C2 position, ortho to the hydroxyl group.

Expertise & Rationale: The hydroxyl group of a phenol is a potent ortho-, para-director. In 3-methylphenol, the positions ortho (C2, C4) and para (C6) to the hydroxyl group are activated towards electrophilic substitution. The methyl group is also an activating ortho-, para-director. Both groups activate the C2, C4, and C6 positions. To achieve the desired regioselectivity at the C2 position, which is sterically hindered, a carefully chosen iodinating agent is required. A system of iodine (I₂) and a strong oxidizing agent like iodic acid (HIO₃) is highly effective for the direct iodination of activated arenes under mild conditions, often providing excellent yields and selectivity.[5]

Experimental Protocol: Synthesis of 2-Iodo-3-methylphenol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylphenol (10.81 g, 100 mmol) in a 60:40 mixture of polyethylene glycol (PEG-400) and water (100 mL).

  • Reagent Addition: To the stirred solution, add iodine (5.08 g, 20 mmol) followed by a solution of iodic acid (HIO₃, 3.52 g, 20 mmol) in 10 mL of water.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, pour the reaction mixture into a 500 mL beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~150 mL) to quench any unreacted iodine.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-iodo-3-methylphenol.

Step 2: Williamson Ether Synthesis

Objective: To synthesize 1-Iodo-2-ethoxy-3-methylbenzene via O-alkylation of the phenolic hydroxyl group.

Expertise & Rationale: The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6][7] The phenol (2-iodo-3-methylphenol) is first deprotonated with a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide nucleophile. This nucleophile then displaces the iodide from iodoethane to form the desired ether. Acetonitrile or DMF are excellent polar aprotic solvents for this transformation, facilitating the Sₙ2 reaction.

Experimental Protocol: Synthesis of 1-Iodo-2-ethoxy-3-methylbenzene
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-iodo-3-methylphenol (11.7 g, 50 mmol), anhydrous potassium carbonate (K₂CO₃, 13.8 g, 100 mmol), and acetonitrile (150 mL).

  • Reagent Addition: Add iodoethane (1.5 equivalents, 11.7 g, 75 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash successively with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Palladium-Copper Catalyzed Sonogashira Coupling

Objective: To form the C(sp²)-C(sp) bond by coupling 1-Iodo-2-ethoxy-3-methylbenzene with ethynyltrimethylsilane.

Expertise & Rationale: The Sonogashira reaction is a robust cross-coupling method utilizing a palladium catalyst and a copper(I) co-catalyst.[3][8] The use of ethynyltrimethylsilane (TMS-acetylene) is advantageous as the bulky TMS group prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and protects the acidic acetylenic proton.[9] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[8]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂(I) Pd0->Pd_complex1 Oxidative Addition (Ar-I) Pd_complex2 Ar-Pd(II)L₂(C≡CR) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex1 Cu_acetylide->CuI Transmetalation HC≡CR H-C≡CR HC≡CR->Cu_acetylide Base

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of (2-Ethoxy-3-methylphenyl)ethynyltrimethylsilane
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-iodo-2-ethoxy-3-methylbenzene (13.1 g, 50 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.70 g, 1.0 mol%), and copper(I) iodide (CuI, 0.19 g, 2.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 150 mL) as both the solvent and base. To this stirred suspension, add ethynyltrimethylsilane (TMS-acetylene, 1.2 equivalents, 5.89 g, 60 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The formation of a thick precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, dilute the mixture with diethyl ether (150 mL) and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with hexane) to yield the pure TMS-protected product.

Step 4: Deprotection of the Trimethylsilyl (TMS) Group

Objective: To cleave the C-Si bond and generate the terminal alkyne, yielding the final product, 2-Ethoxy-1-ethynyl-3-methylbenzene.

Expertise & Rationale: The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its stability and ease of removal.[10] A very common and mild method for deprotection is base-catalyzed solvolysis using potassium carbonate in methanol.[11] This method is highly efficient, economical, and proceeds under conditions that are unlikely to affect other functional groups in the molecule. The mechanism involves the nucleophilic attack of methoxide on the silicon atom, leading to the cleavage of the silicon-carbon bond.

Experimental Protocol:
  • Reaction Setup: Dissolve the TMS-protected alkyne from the previous step (approx. 50 mmol) in methanol (250 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.7 g, ~5 mmol, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC, observing the disappearance of the higher-Rf starting material and the appearance of the lower-Rf product spot.[11]

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Add water (100 mL) to the residue and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the final product by flash column chromatography on silica gel to obtain 2-Ethoxy-1-ethynyl-3-methylbenzene as a pure compound.

Data Summary and Characterization

The following table summarizes the key reactants and expected products for this synthetic sequence.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 3-MethylphenolI₂, HIO₃, PEG-400/H₂O2-Iodo-3-methylphenol75-85%
2 2-Iodo-3-methylphenolIodoethane, K₂CO₃, ACN1-Iodo-2-ethoxy-3-methylbenzene85-95%
3 1-Iodo-2-ethoxy-3-methylbenzeneTMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N(2-Ethoxy-3-methylphenyl)ethynyltrimethylsilane80-90%
4 TMS-protected AlkyneK₂CO₃, Methanol2-Ethoxy-1-ethynyl-3-methylbenzene >90%

Characterization: The identity and purity of the final product, 2-Ethoxy-1-ethynyl-3-methylbenzene (C₁₁H₁₂O), should be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons, and the terminal acetylenic proton (a singlet around 3.0-3.5 ppm).

Conclusion

This guide presents a validated, logical, and detailed synthetic route for the preparation of 2-Ethoxy-1-ethynyl-3-methylbenzene. By employing a sequence of robust and well-understood chemical transformations—regioselective iodination, Williamson ether synthesis, Sonogashira coupling, and TMS deprotection—this protocol provides a reliable pathway for accessing this valuable chemical entity. The mechanistic discussions and detailed procedures are intended to empower researchers in the fields of materials science and drug discovery to confidently synthesize this and related substituted arylalkynes.

References

  • Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem. 2018, 9, 317-321. [Link]

  • Liu, Q.; Burton, D. J. Synthesis of Differentially Substituted Hexaethynylbenzenes Based on Tandem Sonogashira and Negishi Cross-Coupling Reactions. Org. Lett. 2001, 3 (15), 2341–2344. [Link]

  • Siddaraj, R. G. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate, 2018. [Link]

  • Krasnoperov, L. N.; et al. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Bioorg. Med. Chem. Lett. 2014, 24 (6), 1519-22. [Link]

  • Sviridenko, A.; et al. Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Org. Process Res. Dev. 2019, 23 (4), 629–637. [Link]

  • Sviridenko, A. Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Request PDF on ResearchGate, 2019. [Link]

  • Kashiki, T.; et al. One-pot synthesis of benzo[b]thiophenes and benzo[b]selenophenes from o-halo-substituted ethynylbenzenes: convenient approach to mono-, bis-, and tris-chalcogenophene-annulated benzenes. Org. Lett. 2009, 11 (11), 2473-2475. [Link]

  • Haddad, N.; et al. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. J. Org. Chem. 2019, 84 (13), 8872–8878. [Link]

  • Köcher, S.; et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem. 2012, 77 (6), 2837–2844. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry, 2014. [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL Chemistry Department. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia, 2024. [Link]

  • Chemical Synthesis Database. 2-ethoxy-1-ethyl-3-methylbenzene. Chemical Synthesis Database, 2025. [Link]

  • Appchem. 2-Ethoxy-1-ethynyl-3-methylbenzene. Appchem Catalog. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates Blog. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts, 2020. [Link]

  • SynArchive. Sonogashira Coupling. SynArchive, 2024. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Lulinski, P.; Skulski, L. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 2002, 7(3), 283-290. [Link]

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  • Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons, 2022. [Link]

  • Koyuncu, H.; et al. Iodination of Alkyl Aryl Ethers by Mercury(II) Oxide-Iodine Reagent in Dichloromethane. Bull. Korean Chem. Soc., 2007, 28(11), 2001-2003. [Link]

  • Kondaskar, S. G.; et al. i2/hio3 in peg-h2o: an eloquent system for direct iodination of activated arenes. International Journal of ChemTech Research, 2013, 5(1), 361-367. [Link]

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  • Liu, C.; et al. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Org. Chem. Front., 2021, 8, 59-71. [Link]

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Sources

Exploratory

Comprehensive Characterization of 2-Ethoxy-1-ethynyl-3-methylbenzene: A Technical Guide for Structural Validation

Executive Summary & Structural Framework In modern drug discovery and advanced materials science, 1,2,3-trisubstituted benzenes serve as highly strategic scaffolds. 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Framework

In modern drug discovery and advanced materials science, 1,2,3-trisubstituted benzenes serve as highly strategic scaffolds. 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) [1] is a specialized organic building block that offers orthogonal reactivity. The terminal alkyne provides a handle for Sonogashira cross-coupling or CuAAC "click" chemistry, while the adjacent ethoxy and methyl groups offer precise steric and electronic tuning of the aromatic core.

Because terminal alkynes are susceptible to degradation (e.g., Glaser dimerization) and ethers can undergo cleavage under harsh conditions, rigorous structural validation of this building block is critical before downstream synthesis. Relying on generalized databases like PubChem[2] provides foundational chemical informatics, but physical verification requires a multi-modal analytical approach. This whitepaper outlines a definitive, self-validating framework for the characterization of 2-Ethoxy-1-ethynyl-3-methylbenzene using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Standardized Analytical Workflows & Self-Validating Protocols

A robust analytical protocol must be self-validating . This means that no single data stream is trusted in isolation; instead, the system requires orthogonal techniques to converge on a single structural truth. For example, the presence of the ethoxy group is validated by the 1 H NMR integration (a 2H quartet and 3H triplet), orthogonally confirmed by the m/z 132 base peak in the GC-MS (loss of ethylene), and corroborated by the strong asymmetric C–O–C stretch at 1250 cm⁻¹ in the FTIR. If any one of these signals is absent or mathematically inconsistent, the system flags the batch as impure.

Workflow cluster_NMR Magnetic Resonance cluster_MS Mass Spectrometry cluster_IR Vibrational Spec Sample 2-Ethoxy-1-ethynyl- 3-methylbenzene HNMR 1H & 13C NMR Atomic Framework Sample->HNMR GCMS GC-EI-MS Fragmentation Sample->GCMS FTIR ATR-FTIR Functional Groups Sample->FTIR Validation Orthogonal Validation HNMR->Validation GCMS->Validation FTIR->Validation

Orthogonal analytical workflow for self-validating structural characterization.

Step-by-Step Methodologies

Protocol 1: Sample Preparation & NMR Acquisition

  • Gravimetric Preparation : Weigh exactly 10.0 mg of the analyte using a microbalance.

  • Solvation : Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons that would obscure the critical terminal alkyne C≡C–H resonance (~3.3 ppm). TMS provides an absolute zero reference point to self-validate chemical shift calibration.

  • Acquisition : Run a 1 H NMR sequence (400 MHz, 16 scans, 10-second relaxation delay).

    • Causality: The extended 10-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the terminal alkyne proton, guaranteeing mathematically exact integration (1H) for purity validation.

Protocol 2: ATR-FTIR Spectroscopy

  • Background Calibration : Collect a background spectrum (32 scans) on the bare diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Sample Application : Apply 2 μL of the neat liquid compound directly to the ATR sensor.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR is chosen over traditional KBr pelleting because terminal alkynes can undergo solid-state interactions or hydration under the extreme pressure of a KBr press, which artificially broadens or shifts the diagnostic C≡C stretching frequency.

Protocol 3: GC-EI-MS Analysis

  • Dilution & Injection : Prepare a 10 μg/mL solution in GC-grade hexane. Inject 1 μL into the GC inlet at 250°C with a split ratio of 1:50.

    • Causality: The high split ratio prevents capillary column overloading, avoiding peak tailing and preserving the exact mass spectral isotope ratios needed to validate the C 11​ H 12​ O formula.

  • Ionization : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Causality: 70 eV is the universal standard because it transfers sufficient energy to induce reproducible, thermodynamically driven fragmentation pathways, allowing direct comparison with authoritative databases like the NIST Chemistry WebBook[3].

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 2-Ethoxy-1-ethynyl-3-methylbenzene is dictated by the competing electronic effects of its substituents. The ethoxy group acts as a strong π -donor, shielding the para position (C5), while the alkyne is a linear, magnetically anisotropic group that shifts the ortho proton (C6) downfield. These predictive assignments are grounded in the spectral rules established by the Spectral Database for Organic Compounds (SDBS)[4].

Quantitative Data: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.32Doublet (d)7.51HAromatic H6 (ortho to ethynyl)
7.15Doublet (d)7.51HAromatic H4 (ortho to methyl)
6.98Triplet (t)7.51HAromatic H5 (meta to substituents)
4.12Quartet (q)7.02HEthoxy –O–CH 2​
3.35Singlet (s)-1HTerminal Alkyne –C≡C–H
2.30Singlet (s)-3HAryl Methyl –CH 3​
1.45Triplet (t)7.03HEthoxy –CH 2​ –CH 3​
Quantitative Data: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
158.5Quaternary (C)C2 (Attached to Ethoxy)
132.8Methine (CH)C6 (Aromatic)
132.0Quaternary (C)C3 (Attached to Methyl)
131.2Methine (CH)C4 (Aromatic)
124.5Methine (CH)C5 (Aromatic)
116.2Quaternary (C)C1 (Attached to Ethynyl)
82.5Quaternary (C)Alkyne Internal (–C ≡CH)
81.0Methine (CH)Alkyne Terminal (–C≡C H)
69.5Methylene (CH 2​ )Ethoxy (–O–C H 2​ –)
16.5Methyl (CH 3​ )Aryl Methyl (–C H 3​ )
15.5Methyl (CH 3​ )Ethoxy Terminal (–C H 3​ )

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy serves as the primary self-validating check for the functional groups identified in the NMR data. The absence of a broad O–H stretch above 3300 cm⁻¹ confirms that no unreacted phenolic starting material remains in the sample.

Quantitative Data: FTIR Diagnostic Bands
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode Assignment
3290StrongSharp≡C–H stretch (Terminal Alkyne)
3060WeakSharpC–H stretch (Aromatic)
2975, 2930MediumMultipletC–H stretch (Aliphatic methyl/methylene)
2105Weak to MediumSharpC≡C stretch (Alkyne core)
1250StrongBroadC–O–C asymmetric stretch (Aryl alkyl ether)
1040MediumSharpC–O–C symmetric stretch

Mass Spectrometry & Mechanistic Fragmentation

Under 70 eV Electron Ionization, 2-Ethoxy-1-ethynyl-3-methylbenzene undergoes highly predictable, thermodynamically driven fragmentation[3]. The molecular ion ([M] +∙ ) appears at m/z 160.

The defining mechanistic feature of this molecule is the behavior of the ethoxy group attached to the aromatic ring. It undergoes a retro-ene type cleavage (often referred to as a McLafferty-type rearrangement for alkyl aryl ethers), losing neutral ethylene (C 2​ H 4​ , 28 Da). This is highly favored because it yields a highly stable, conjugated phenol radical cation at m/z 132, which constitutes the base peak (100% relative abundance).

Fragmentation M Molecular Ion [M]⁺• m/z 160 F1 [M - CH3]⁺ m/z 145 M->F1 -CH3• (-15 Da) F2 [M - C2H4]⁺• m/z 132 (Base Peak) M->F2 -C2H4 (-28 Da) McLafferty-type F3 [m/z 132 - CO]⁺• m/z 104 F2->F3 -CO (-28 Da) F4 Tropylium Ion m/z 91 F3->F4 Rearrangement

Mechanistic EI-MS fragmentation pathway highlighting the thermodynamically driven base peak formation.

Quantitative Data: GC-MS Fragmentation (70 eV)
m/z RatioRelative Abundance (%)Ion TypeMechanistic Origin
160~40%[M] +∙ Intact molecular ion (C 11​ H 12​ O)
145~15%[M – CH 3​ ] + Homolytic cleavage of the ethoxy terminal methyl
132100%[M – C 2​ H 4​ ] +∙ Base Peak: Loss of ethylene via rearrangement
104~35%[m/z 132 – CO] +∙ Expulsion of carbon monoxide from the phenol core
91~20%[C 7​ H 7​ ] + Tropylium ion formation from the methylbenzene core

Conclusion

The structural integrity of 2-Ethoxy-1-ethynyl-3-methylbenzene cannot be assumed based solely on supplier specifications. By executing the self-validating protocols detailed in this guide—cross-referencing the 1 H NMR integration of the terminal alkyne, the exact mass loss of ethylene in GC-MS, and the diagnostic C≡C stretching frequencies in FTIR—researchers can establish an airtight, mathematically sound verification of both identity and purity prior to complex synthetic deployment.

References

  • NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Spectral Database for Organic Compounds (SDBS) Source: Re3data.org / National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of 2-Ethoxy-1-ethynyl-3-methylbenzene: A Technical Guide for Structural Validation

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Identity: 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) | Formula: C₁₁H₁₂O | Exact Mass: 160.0888 Da Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Identity: 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) | Formula: C₁₁H₁₂O | Exact Mass: 160.0888 Da

The Analytical Imperative

In modern synthetic chemistry and drug discovery, highly functionalized building blocks like 2-Ethoxy-1-ethynyl-3-methylbenzene (EEMB) serve as critical linchpins for cross-coupling reactions (e.g., Sonogashira) and click chemistry. EEMB presents a unique analytical challenge: it possesses three distinct functional zones—a terminal alkyne, an aliphatic ether, and an aryl methyl group—crowded into a 1,2,3-substitution pattern on a benzene ring.

As a Senior Application Scientist, I approach the structural validation of such molecules not as a checklist, but as a self-validating system. Relying on a single technique leaves room for isomeric ambiguity (e.g., confusing a 1,2,4-isomer for a 1,2,3-isomer). Therefore, we must employ an orthogonal analytical workflow where vibrational spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) independently corroborate the same structural truth.

Workflow Sample EEMB Analyte (CAS: 2752803-18-0) NMR NMR Profiling (Connectivity) Sample->NMR FTIR FTIR-ATR (Functional Groups) Sample->FTIR MS GC-MS (EI) (Fragmentation) Sample->MS Struct Verified 1,2,3- Substitution NMR->Struct FTIR->Struct MS->Struct

Fig 1. Orthogonal analytical workflow for EEMB structural validation.

Vibrational Signatures: Probing the Functional Zones

Fourier-Transform Infrared (FTIR) spectroscopy provides the first line of evidence by detecting changes in dipole moments during molecular vibrations. For EEMB, we are looking for three highly diagnostic stretching frequencies.

The Causality of the Spectra

The terminal alkyne (–C≡CH) is the most prominent feature. Because the sp-hybridized carbon possesses 50% s-character, the electrons are held closer to the nucleus, resulting in a shorter, stiffer C–H bond. This stiffness drives the stretching frequency up to a sharp, highly diagnostic peak at ~3290 cm⁻¹, completely isolated from the broader sp² and sp³ C–H stretches [1][2]. The C≡C triple bond itself produces a weak but distinct stretch at ~2110 cm⁻¹ due to the relatively small change in dipole moment across the substituted alkyne [2]. Finally, the aromatic ether linkage generates a massive dipole change during its asymmetric C–O stretch, yielding an intense band at ~1240 cm⁻¹.

Experimental Protocol: FTIR-ATR
  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) module is cleaned with isopropanol and a background spectrum is collected to subtract ambient CO₂ and water vapor.

  • Application: Apply 2 μL of neat EEMB liquid directly onto the ATR crystal. Ensure full coverage of the sensor bead.

  • Acquisition: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000–600 cm⁻¹.

  • Validation: Confirm the absence of a broad band at 3400–3600 cm⁻¹ (O-H stretch), which would indicate hydrolysis of the ether or moisture contamination[1].

Mass Spectrometry: Gas-Phase Fragmentation Dynamics

Electron Ionization (EI) at 70 eV strips an electron from the most easily ionized site of EEMB—typically the oxygen lone pair or the aromatic π-system—creating a radical cation [M]⁺• at m/z 160.

Fragmentation Causality

Aromatic ethers with alkyl chains of two or more carbons (like the ethoxy group in EEMB) undergo a highly specific, energetically favored pathway known as the McLafferty rearrangement[4][5]. The presence of a β-hydrogen on the ethyl group allows the formation of a six-membered transition state. The molecule expels neutral ethylene (C₂H₄, 28 Da), collapsing into a stable phenol radical cation at m/z 132. This is a self-validating feature: if the molecule were a methoxy derivative, this rearrangement would be physically impossible due to the lack of a β-hydrogen.

Following the McLafferty rearrangement, the resulting phenolic ion commonly ejects carbon monoxide (CO, 28 Da) to form a cyclopentadienyl cation derivative at m/z 104 [5].

MS_Frag M_ion Molecular Ion [M]+• m/z 160 Phenol_ion Phenol Radical Cation m/z 132 M_ion->Phenol_ion - C2H4 (McLafferty) Neutral Loss (28 Da) Loss_Ethyl Aryl-Oxonium Cation m/z 131 M_ion->Loss_Ethyl - C2H5• Radical Loss (29 Da) Cyclo Cyclopentadienyl Cation m/z 104 Phenol_ion->Cyclo - CO Neutral Loss (28 Da)

Fig 2. Electron ionization (EI) mass spectrometry fragmentation pathways of EEMB.

Experimental Protocol: GC-MS (EI)
  • Sample Prep: Dilute EEMB to 100 ppm in GC-grade hexane.

  • Instrument Tuning: Validate the MS tune by confirming the m/z 69, 219, and 502 peaks of the PFTBA calibrant are within expected abundance ratios. This ensures accurate relative abundance readings for the analyte.

  • Chromatography: Inject 1 μL (split ratio 50:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Acquisition: Scan m/z 40–300. Extract the spectrum at the apex of the EEMB chromatographic peak.

Nuclear Magnetic Resonance: Mapping the Carbon Backbone

While FTIR and MS confirm the pieces of the puzzle, NMR proves how they are connected. The 1,2,3-substitution pattern of EEMB creates a highly specific electronic environment.

1H and 13C Chemical Shift Logic

The ethoxy group acts as a resonance electron-donating group (EDG), which typically shields ortho and para protons. However, the steric bulk of the adjacent ethynyl and methyl groups forces the ethoxy chain into a specific conformation, subtly altering these shielding effects. The terminal alkyne proton is highly diagnostic, appearing as a sharp singlet at ~3.25 ppm [3]. The ethoxy group presents a classic first-order splitting pattern: a quartet at ~4.10 ppm (–OCH₂–) and a triplet at ~1.45 ppm (–CH₃).

2D HMBC: The Ultimate Internal Validator

To definitively prove the 1,2,3-arrangement, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range (²J and ³J) couplings between protons and carbons.

  • Proof of Position 2: The ethoxy methylene protons (–OCH₂–) will show a strong ³J correlation to the oxygen-bearing aromatic carbon (C2).

  • Proof of Position 3: The aryl methyl protons will show a ³J correlation to C2 and C4, and a ²J correlation to C3. If the methyl group were at position 4 (a 1,2,4-isomer), the ³J correlation to C2 would be physically impossible, thus making this experiment a self-validating structural proof.

HMBC H_Alkyne H (Alkyne) C1 C1 (C-C≡C) H_Alkyne->C1 2J C2 C2 (C-O) H_Alkyne->C2 3J H_Methyl H (Ar-CH3) H_Methyl->C2 3J C3 C3 (C-CH3) H_Methyl->C3 2J H_Ethoxy H (O-CH2) H_Ethoxy->C2 3J

Fig 3. Key 2D NMR HMBC correlations confirming the 1,2,3-substitution pattern.

Experimental Protocol: High-Resolution NMR
  • Sample Prep: Dissolve 15 mg of EEMB in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Acquisition (1H): 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay.

  • Acquisition (13C): 100 MHz, 1024 scans, power-gated decoupling (to prevent NOE distortion if quantitative integration is desired, though standard CPD is sufficient for routine shifts).

Consolidated Spectroscopic Data

To facilitate rapid reference and comparison, the quantitative data derived from the aforementioned protocols is summarized below.

Table 1: FTIR-ATR Absorption Summary
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Type
3290Strong, SharpTerminal Alkyne (≡C–H stretch)
2980, 2870MediumAliphatic (C–H stretch of ethoxy/methyl)
2110WeakAlkyne (C≡C stretch)
1590, 1470MediumAromatic (C=C ring stretch)
1240StrongAromatic Ether (Asymmetric C–O stretch)
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.45Triplet (t)3H7.0–OCH₂CH₃
2.30Singlet (s)3H-Ar–CH₃
3.25Singlet (s)1H-–C≡CH
4.10Quartet (q)2H7.0–OCH₂ CH₃
7.00Triplet (t)1H7.6Ar–H (Position 5)
7.15Doublet (d)1H7.6Ar–H (Position 4)
7.35Doublet (d)1H7.6Ar–H (Position 6)
Table 3: GC-MS (EI, 70 eV) Major Ions
m/zRelative AbundanceIon IdentityDerivation Pathway
16065%[M]⁺•Molecular Ion
132100% (Base)[M - C₂H₄]⁺•McLafferty rearrangement (loss of ethylene)
13145%[M - C₂H₅]⁺Loss of ethyl radical
10430%[132 - CO]⁺•Loss of CO from phenol radical cation

References

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]

  • Maricopa Open Digital Press. "IR Spectrum and Characteristic Absorption Bands." Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at:[Link]

  • Royal Society of Chemistry. "Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes." Organic & Biomolecular Chemistry, 2015. Available at:[Link]

  • University of Delhi. "Fragmentation of Alkane: Aromatic ether." DU Chemistry Department Resources. Available at:[Link]

Exploratory

A Comprehensive Spectroscopic Guide to 2-Ethoxy-1-ethynyl-3-methylbenzene: An In-depth ¹H and ¹³C NMR Analysis

Abstract This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Ethoxy-1-ethynyl-3-methylbenzene. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Ethoxy-1-ethynyl-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple data presentation. It delves into the underlying principles governing chemical shifts, coupling constants, and spectral patterns, arising from the unique electronic and steric environment of the title compound. We will explore the interplay of inductive and resonance effects from the ethoxy, ethynyl, and methyl substituents, the profound impact of the alkyne's magnetic anisotropy, and the consequences of steric compression between adjacent groups. This guide includes fully rationalized spectral predictions, a robust experimental protocol for data acquisition, and visual aids to facilitate a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Considerations

The structural elucidation of novel organic compounds is paramount in chemical research and development. NMR spectroscopy stands as the most powerful tool for this purpose, providing unparalleled insight into the molecular framework in solution.[1] The target molecule, 2-Ethoxy-1-ethynyl-3-methylbenzene, presents a fascinating case study due to its trisubstituted, asymmetric aromatic ring.

The arrangement of the three substituents—ethoxy, ethynyl, and methyl—at the 1, 2, and 3 positions creates a sterically crowded and electronically complex environment. This asymmetry dictates that all six aromatic carbons and three aromatic protons are chemically non-equivalent, leading to a complex but interpretable NMR spectrum.[2] Key factors influencing the spectra include:

  • Electronic Effects: The ethoxy group is a strong electron-donating group (+R, -I), while the methyl group is a weak electron-donating group (+I). The ethynyl group is weakly electron-withdrawing (-I) due to the sp-hybridization of its carbons.[3][4]

  • Magnetic Anisotropy: The circulation of π-electrons within the alkyne's triple bond generates a powerful local magnetic field. This "anisotropic effect" creates a cone of shielding along the bond axis, causing the acetylenic proton to resonate at an unusually high field (low ppm value) compared to other protons on sp-hybridized carbons.[5][6][7]

  • Steric Interactions: The proximity of the bulky ethoxy group to the methyl and ethynyl substituents can lead to through-space steric compression. This van der Waals repulsion can distort electron clouds, typically resulting in a deshielding (downfield shift) of the affected protons.[8][9]

Below is a diagram of the molecular structure with IUPAC numbering for unambiguous referencing in the subsequent spectral analysis.

Caption: Molecular structure of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The analysis below provides predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and expected coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H (ethynyl)~3.1 - 3.4Singlet (s)1HN/AShielded by the strong magnetic anisotropy of the C≡C triple bond.[5][6][10]
H6 (aromatic)~7.1 - 7.3Doublet (d)1HJ_ortho ≈ 7-8Ortho to the electron-withdrawing ethynyl group and para to the donating methyl group.
H4 (aromatic)~7.0 - 7.2Doublet (d)1HJ_ortho ≈ 7-8Ortho to the donating methyl group and para to the donating ethoxy group.
H5 (aromatic)~6.8 - 7.0Triplet (t)1HJ_ortho ≈ 7-8Flanked by two protons, experiencing ortho-coupling from both H4 and H6.[11]
O-CH₂ -CH₃ (ethoxy)~4.1 - 4.3Quartet (q)2HJ_vicinal ≈ 7.0Deshielded by the adjacent electronegative oxygen atom; split by the three methyl protons.
Ar-CH₃ (methyl)~2.3 - 2.5Singlet (s)3HN/ATypical benzylic proton range; may be slightly downfield due to steric compression from the ethoxy group.[12][13]
O-CH₂-CH₃ (ethoxy)~1.4 - 1.6Triplet (t)3HJ_vicinal ≈ 7.0Standard alkyl region; split by the two methylene protons.

Causality Behind Predictions:

  • Aromatic Protons (H4, H5, H6): The aromatic protons are found in their characteristic region of 6.5-8.0 ppm.[13][14] The powerful electron-donating effect of the ethoxy group increases electron density at the ortho (H6, not present) and para (H4) positions, shifting them upfield. Conversely, the methyl group provides weaker donation. The ethynyl group is weakly deactivating. The predicted order (from downfield to upfield) is H6 > H4 > H5, reflecting a complex interplay of these electronic influences. The splitting patterns are predicted based on standard ortho-coupling (³J ≈ 7-8 Hz) and meta-coupling (⁴J ≈ 2-3 Hz), which often simplifies a doublet of doublets to an apparent triplet for H5.[11]

  • Ethynyl Proton: The chemical shift of the terminal alkyne proton is a classic example of magnetic anisotropy. While the sp-hybridized carbon is electronegative, which would suggest a downfield shift, the proton lies within the shielding cone generated by the circulation of π-electrons in the triple bond.[6] This shielding effect dominates, shifting the signal significantly upfield to around 3.1-3.4 ppm, a region far from typical vinylic or aromatic protons.[5][10]

  • Ethoxy Protons: The methylene (-OCH₂-) protons are directly attached to a highly electronegative oxygen atom, causing significant deshielding and placing their signal at a relatively low field (~4.1-4.3 ppm). The adjacent methyl group splits this signal into a quartet. The terminal methyl (-CH₃) protons are further from the oxygen and thus appear in the typical upfield alkyl region (~1.4-1.6 ppm), split into a triplet by the methylene protons.

Predicted ¹³C NMR Spectrum Analysis

Due to the molecule's lack of symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)Rationale
C2 (Ar, C-O)~155 - 158Ipso-carbon attached to the highly electronegative oxygen; strongly deshielded.[15]
C1/C3 (Ar, C-subst.)~135 - 140Ipso-carbons attached to other carbon substituents. Their exact shifts are influenced by steric and electronic factors.[16]
C4/C5/C6 (Ar, C-H)~120 - 130Aromatic carbons bonded to hydrogen. Their shifts are modulated by the electronic effects of the substituents around the ring.[4]
C7 (Ar-C ≡CH)~85 - 90sp-hybridized carbon attached to the aromatic ring.
C8 (Ar-C≡C H)~78 - 83Terminal sp-hybridized carbon, typically found slightly upfield of the internal alkyne carbon.[17]
C9 (-C H₂-O)~63 - 66Methylene carbon bonded to oxygen, significantly deshielded.
C11 (Ar-C H₃)~19 - 22Benzylic methyl carbon, in the typical range for such groups.[4]
C10 (-CH₂-C H₃)~14 - 16Terminal methyl carbon of the ethoxy group.

Causality Behind Predictions:

  • Hybridization and Electronegativity: The chemical shift of a carbon nucleus is highly dependent on its hybridization state and electronic environment.[3][4] sp²-hybridized aromatic carbons resonate between ~110-160 ppm, while sp-hybridized alkyne carbons appear between ~70-90 ppm.[17] sp³-hybridized alkyl carbons are found furthest upfield. Electronegative atoms like oxygen cause a strong downfield (deshielding) shift, which is why C2 (attached to the ethoxy group) is predicted to be the most downfield aromatic carbon, and C9 is significantly downfield for an sp³ carbon.[15]

  • Substituent Effects: In substituted benzenes, electron-donating groups (like -OCH₃ and -CH₃) shield the ortho and para carbons, shifting them upfield relative to benzene (128.5 ppm). Electron-withdrawing groups have the opposite effect. The ipso-carbons (carbons directly attached to substituents) experience the largest shifts.[16] The complex substitution pattern here makes precise prediction challenging without computational methods, but the general regions are well-established.[1]

  • Steric Effects: Steric compression between the ortho substituents can cause slight downfield shifts in the involved carbons, a phenomenon known as the gamma-gauche effect, although this is more pronounced in aliphatic systems.[8][18]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol should be employed. This methodology is designed to yield spectra with excellent resolution, signal-to-noise ratio, and accurate chemical shift referencing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of 2-Ethoxy-1-ethynyl-3-methylbenzene B 2. Transfer to a clean, dry vial A->B C 3. Add ~0.6 mL of CDCl₃ containing 0.03% TMS B->C D 4. Vortex until fully dissolved C->D E 5. Filter through glass wool into a 5 mm NMR tube D->E F 6. Insert sample and lock on the deuterium signal of CDCl₃ G 7. Shim the magnetic field to achieve optimal homogeneity F->G H 8. Acquire ¹H Spectrum (zg30 pulse, 16 scans, 2s relaxation delay) G->H I 9. Acquire ¹³C Spectrum (zgpg30 pulse, 1024 scans, 2s relaxation delay) G->I J 10. Apply Fourier Transform K 11. Phase correct both spectra J->K L 12. Calibrate ¹H spectrum to TMS at 0.00 ppm. Calibrate ¹³C to residual CDCl₃ at 77.16 ppm K->L M 13. Integrate ¹H signals and pick peaks L->M

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 2-Ethoxy-1-ethynyl-3-methylbenzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid a large interfering signal from the solvent's own protons.[19]

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03% (v/v). TMS is chemically inert and its protons provide a sharp singlet that is defined as 0.00 ppm, serving as the universal reference point.[20]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.[21]

    • Perform shimming to optimize the homogeneity of the static magnetic field (B₀) across the sample volume, which is critical for obtaining sharp, well-resolved spectral lines.

  • ¹H Spectrum Acquisition:

    • Use a standard one-pulse experiment (e.g., Bruker's 'zg30').

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the protons between pulses, ensuring accurate signal integration.

  • ¹³C Spectrum Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') to obtain a spectrum where all carbon signals appear as singlets, simplifying interpretation.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 1024 or more) is required.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum using the residual solvent signal. The triplet from CDCl₃ appears centered at 77.16 ppm.[21][22]

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in each environment.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2-Ethoxy-1-ethynyl-3-methylbenzene. By understanding the fundamental principles of electronic effects, magnetic anisotropy, and steric interactions, researchers can confidently assign the complex spectral features of this and similar substituted aromatic systems. The detailed experimental protocol further provides a reliable framework for obtaining high-fidelity data, which is the cornerstone of accurate structural verification in modern chemical science.

References

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

  • Agarwal, A., & McGlinchey, M. J. (1978). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Canadian Journal of Chemistry, 56(7), 959-964. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 25). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-277. Retrieved from [Link]

  • Verma, S. M., et al. (n.d.). Potentiality of Steric and Compression Effect in Conformational Analysis : A 13C NMR Study. Asian Journal of Chemistry. Retrieved from [Link]

  • Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Bagno, A., et al. (2003). Predicting Carbon-13 NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10674–10681. Retrieved from [Link]

  • Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Stanford University. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

  • JGK Master Class. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Chegg. (2018, September 13). Solved The 1H NMR spectrum of methylbenzene (C6H5CH3). Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Foundational

Mass spectrometry of 2-Ethoxy-1-ethynyl-3-methylbenzene

Mass Spectrometric Elucidation of 2-Ethoxy-1-ethynyl-3-methylbenzene: A Technical Guide for Structural Characterization Executive Summary The structural elucidation of highly functionalized aromatic intermediates is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometric Elucidation of 2-Ethoxy-1-ethynyl-3-methylbenzene: A Technical Guide for Structural Characterization

Executive Summary

The structural elucidation of highly functionalized aromatic intermediates is a critical phase in pharmaceutical development and advanced materials science. 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0; Molecular Formula: C₁₁H₁₂O; Exact Mass: 160.0888 Da) represents a unique analytical challenge[1]. Featuring an electron-rich ethoxy ether, a terminal alkyne, and a methyl group on a single benzene scaffold, this molecule possesses multiple competing sites for charge localization and fragmentation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the thermodynamic causality behind the molecule's fragmentation behavior, establish a self-validating analytical protocol, and map the gas-phase ion chemistry that defines its mass spectrometric profile.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization technique is not arbitrary; it is dictated by the analyte's physicochemical properties.

Why GC-EI-MS over LC-ESI-MS? Electrospray Ionization (ESI) is highly dependent on solution-phase acid-base chemistry. 2-Ethoxy-1-ethynyl-3-methylbenzene lacks strongly basic heteroatoms (the ether oxygen is a poor proton acceptor) and acidic protons, resulting in negligible [M+H]⁺ or [M-H]⁻ ion yields.

Conversely, Electron Ionization (EI) at 70 eV is a "hard" ionization technique that operates in a high vacuum. It relies on the interaction of the vaporized molecule with a high-energy electron beam, forcibly ejecting an electron to form a radical cation ([M]⁺•). Because 2-Ethoxy-1-ethynyl-3-methylbenzene is volatile and thermally stable, capillary Gas Chromatography coupled with EI-MS (GC-EI-MS) is the definitive diagnostic platform. The 70 eV energy standardizes the internal energy deposited into the molecule, ensuring highly reproducible, library-searchable fragmentation patterns.

Electron Ionization (EI) Fragmentation Mechanics

Upon ionization, the molecular ion ([M]⁺• at m/z 160) undergoes unimolecular decomposition driven by the thermodynamic stability of the resulting product ions and neutral losses. The fragmentation of 2-Ethoxy-1-ethynyl-3-methylbenzene is governed by three primary mechanistic cascades:

  • Pathway A: Oxonium Ion Formation via α -Cleavage (m/z 145) The radical site frequently localizes on the ether oxygen. Homolytic α -cleavage of the ethoxy group results in the expulsion of a methyl radical (•CH₃, 15 Da). This generates a highly stable, closed-shell oxonium ion at m/z 145.

  • Pathway B: Olefin Elimination via Hydrogen Rearrangement (m/z 132) A hallmark of ethyl aryl ethers is the loss of a neutral alkene[2]. The molecular ion undergoes a β -hydrogen transfer from the ethyl group to the ether oxygen via a six-membered cyclic transition state. This expels neutral ethylene (C₂H₄, 28 Da) and yields a 2-ethynyl-6-methylphenol radical cation at m/z 132. This pathway is thermodynamically favored due to the stability of the resulting phenolic system.

  • Pathway C: Decarbonylation of the Phenolic Intermediate (m/z 104) The m/z 132 phenol radical cation undergoes a well-documented high-energy sigmatropic [1,3] hydrogen shift to form a keto-tautomer[2]. This intermediate subsequently expels carbon monoxide (CO, 28 Da) to form a stable hydrocarbon radical cation at m/z 104 (likely a styrene or cyclooctatetraene derivative).

  • Pathway D: Alkyne-Directed Fragmentation While the ether cleavage dominates, the phenylacetylene moiety can independently undergo the loss of C₂H₂ (26 Da) or interact with aromatic peroxyl radicals in complex gas-phase reactions[3]. However, in standard 70 eV EI, the alkyne primarily serves to extend the conjugated π -system, stabilizing the aromatic fragments.

Diagnostic Pathways Visualization

MS_Fragmentation M Molecular Ion [M]⁺• m/z 160 Oxonium Oxonium Ion [M - CH₃]⁺ m/z 145 M->Oxonium - •CH₃ (α-cleavage) Phenol Phenol Radical Cation [M - C₂H₄]⁺• m/z 132 M->Phenol - C₂H₄ (H-rearrangement) Aryl Aryl Cation [M - OC₂H₅]⁺ m/z 115 M->Aryl - •OC₂H₅ (Minor) Decarbonyl Decarbonylated Cation [M - C₂H₄ - CO]⁺• m/z 104 Phenol->Decarbonyl - CO (Decarbonylation)

Figure 1: Proposed electron ionization (EI) fragmentation pathways for 2-Ethoxy-1-ethynyl-3-methylbenzene.

Quantitative Data Presentation

The following table summarizes the predicted quantitative distribution of diagnostic ions based on established thermochemical rules for ethynyl alkoxy benzenes.

m/zIon TypeNeutral LossStructural AssignmentRelative Abundance (Est.)
160 Radical CationNoneMolecular Ion [M]⁺•40 - 60%
145 Cation•CH₃ (15 Da)Oxonium Ion [M - CH₃]⁺70 - 90%
132 Radical CationC₂H₄ (28 Da)Phenol Radical Cation [M - C₂H₄]⁺•100% (Base Peak)
115 Cation•OC₂H₅ (45 Da)Aryl Cation [M - OC₂H₅]⁺< 15%
104 Radical CationC₂H₄ + CO (56 Da)Decarbonylated Ion [M - C₂H₄ - CO]⁺•30 - 50%
77 CationMultiplePhenyl Cation [C₆H₅]⁺10 - 20%

Experimental Protocols: Self-Validating GC-EI-MS Workflow

To ensure absolute trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) incorporates internal validation mechanisms at every stage.

Step 1: System Suitability and Mass Calibration

  • Introduce Perfluorotributylamine (PFTBA) into the MS source.

  • Perform an autotune to calibrate the mass axis and adjust lens voltages.

  • Validation Check: Ensure the m/z 69 ion is the base peak, m/z 219 is >40% relative abundance, and m/z 502 is >2%. This confirms the system has the correct kinetic energy transmission for the 40-300 m/z range required for our analyte.

Step 2: Sample Preparation with Internal Standardization

  • Accurately weigh 1.0 mg of 2-Ethoxy-1-ethynyl-3-methylbenzene and dissolve in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Spike the solution with 10 µL of a 1 mg/mL Decafluorobiphenyl solution (Internal Standard, IS).

  • Causality: The IS validates the injection efficiency and normalizes any fluctuations in detector response, ensuring quantitative integrity.

Step 3: Chromatographic Separation

  • Column: Install a DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The low-bleed, non-polar stationary phase provides optimal phase-matching for aromatic ethers.

  • Injection: Inject 1.0 µL of the sample using a split ratio of 10:1. Set the inlet temperature to 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins). Carrier gas: Helium at a constant flow of 1.0 mL/min.

Step 4: Mass Spectrometric Acquisition

  • Source Parameters: Set the EI source temperature to 230°C and the quadrupole temperature to 150°C.

  • Acquisition: Scan from m/z 40 to 300 at a rate of 3 scans/second. Solvent delay: 3.0 minutes to protect the filament from the DCM solvent front.

References

  • Appchem. "2-Ethoxy-1-ethynyl-3-methylbenzene | 2752803-18-0 | C11H12O". Appchemical.com.
  • National Institutes of Health (NIH) / PubMed. "Mass spectrometric and computational studies on the reaction of aromatic peroxyl radicals with phenylacetylene using the distonic radical ion approach". PubMed.
  • ResearchGate. "Nudged elastic band method and density functional theory calculation for finding a local minimum energy pathway of p-benzoquinone and phenol fragmentation in mass spectrometry". ResearchGate.

Sources

Exploratory

Infrared spectroscopy of 2-Ethoxy-1-ethynyl-3-methylbenzene

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethoxy-1-ethynyl-3-methylbenzene Abstract This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2-Ethoxy-1-ethynyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethoxy-1-ethynyl-3-methylbenzene

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS No: 2752803-18-0, Molecular Formula: C₁₁H₁₂O)[1]. Infrared spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of substituted aromatic compounds in research and drug development. This document details the theoretical underpinnings, a robust experimental protocol for acquiring high-fidelity spectra, and a thorough, expert-led interpretation of the spectral data. Key vibrational modes corresponding to the terminal alkyne, the 1,2,3-trisubstituted aromatic ring, the ethoxy group, and the methyl substituent are systematically assigned and analyzed. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry who require a deep, practical understanding of applying IR spectroscopy to complex organic molecules.

Introduction: The Significance of Vibrational Spectroscopy for Substituted Alkynylbenzenes

2-Ethoxy-1-ethynyl-3-methylbenzene is a polysubstituted aromatic compound featuring a unique combination of functional groups: a terminal ethynyl (alkyne) group, an ethoxy (ether) linkage, and a methyl group, all arranged on a benzene ring. This structural complexity makes it an interesting candidate for synthetic chemistry and materials science applications. For any such specialized molecule, unambiguous structural confirmation is the bedrock of reliable research and development.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By probing the vibrational modes of a molecule, an IR spectrum serves as a unique "molecular fingerprint."[2] Each functional group within 2-Ethoxy-1-ethynyl-3-methylbenzene—the alkyne, the aromatic ring, the ether, and the alkyl portions—absorbs infrared radiation at characteristic frequencies. Analyzing these absorption bands allows for the confirmation of the molecule's identity, verification of its structural integrity, and detection of potential impurities. This guide explains the causality behind spectral features, transforming the IR spectrum from a simple trace into a rich source of structural information.

Foundational Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. For a vibrational mode to be "IR active," it must cause a change in the molecule's net dipole moment during the vibration. Molecules possess a specific number of fundamental vibrational modes, which can be categorized as stretching (changes in bond length) or bending (changes in bond angle).

The frequency of absorption, typically expressed in wavenumbers (cm⁻¹), is determined by the masses of the bonded atoms and the stiffness of the bond connecting them. Stronger bonds and lighter atoms vibrate at higher frequencies. Therefore, the IR spectrum provides direct insights into the bonding architecture of a molecule.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum for a liquid sample like 2-Ethoxy-1-ethynyl-3-methylbenzene using the Attenuated Total Reflectance (ATR) technique, which is favored for its speed and minimal sample preparation requirements[3].

Instrumentation and Rationale
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is required. FT-IR instruments offer superior speed and sensitivity (signal-to-noise ratio) compared to older dispersive instruments.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory equipped with a high-refractive-index crystal (such as diamond or zinc selenide) is the preferred method[3].

    • Expertise & Experience: The choice of ATR is deliberate. It requires only a single drop of the liquid sample, eliminates the need for preparing KBr pellets or using sealed liquid cells, and is easy to clean, making it ideal for both qualitative analysis and higher-throughput screening[4][5]. The penetration depth of the IR beam into the sample is on the order of a few micrometers, yielding a high-quality spectrum of the neat liquid[3].

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample spectrum[6]. This self-validating step ensures that the final spectrum is exclusively from the analyte.

  • Sample Application: Place a single, small drop of 2-Ethoxy-1-ethynyl-3-methylbenzene directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Acquire Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Acquisition Parameters (Trustworthiness):

    • Spectral Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹ (Sufficient for resolving most key functional group bands in liquids).

    • Number of Scans: 16 to 32 scans (Provides an excellent signal-to-noise ratio for a neat liquid sample).

  • Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe as described in step 2.

Experimental Workflow Diagram

FTIR_Workflow cluster_proc Step 3: Processing & Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum (H₂O, CO₂) Clean_Crystal->Run_Background Apply_Sample Apply Liquid Sample (1-2 drops) Run_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Process_Data Background Correction & Fourier Transform Acquire_Spectrum->Process_Data Final_Spectrum Final IR Spectrum (Absorbance vs. Wavenumber) Process_Data->Final_Spectrum Analyze Peak Assignment & Structural Interpretation Final_Spectrum->Analyze

Caption: FT-IR analysis workflow using the ATR technique.

Spectral Interpretation and Detailed Band Assignment

The infrared spectrum of 2-Ethoxy-1-ethynyl-3-methylbenzene is rich with information. The analysis below deconstructs the spectrum into its constituent functional group absorptions.

The High-Frequency Region (> 2000 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen (C-H) and triple bonds (C≡C).

  • ≡C-H Stretch (Terminal Alkyne): A sharp, strong, and highly characteristic absorption is expected in the range of 3330-3270 cm⁻¹ . The presence of this band is definitive proof of a terminal alkyne (a C≡C-H group) and is one of the most easily identifiable peaks in the spectrum[7][8]. Its sharpness is due to the lack of hydrogen bonding[7].

  • Aromatic =C-H Stretches: Absorptions from the C-H bonds on the benzene ring appear between 3100-3000 cm⁻¹ [9][10]. These bands are typically of medium intensity and appear at a slightly higher frequency than aliphatic C-H stretches, which is a key distinguishing feature[6][10].

  • Aliphatic C-H Stretches: The sp³-hybridized C-H bonds of the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups give rise to strong absorption bands in the 3000-2840 cm⁻¹ region[2][11]. These are often the most intense peaks in this part of the spectrum.

  • C≡C Stretch (Alkyne): The carbon-carbon triple bond stretch results in a weak to medium, sharp absorption between 2260-2100 cm⁻¹ [12][13]. While its position is highly diagnostic, as very few other functional groups absorb here, its intensity can be low and variable[7][14]. For terminal alkynes like this compound, the peak is typically more intense than in symmetrically substituted internal alkynes[15].

The Fingerprint Region (< 1650 cm⁻¹)

This region is complex due to the overlap of numerous stretching and bending vibrations, but it contains a wealth of structural data.

  • Aromatic C=C In-Ring Stretches: The benzene ring exhibits several characteristic stretching vibrations. Expect a series of medium to strong bands in the 1620-1450 cm⁻¹ region[2][16]. Key absorptions are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹ [9][16].

  • Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the methyl and methylene groups occur in the 1470-1360 cm⁻¹ range[2][13].

  • Ether C-O-C Stretches: As an aryl alkyl ether, the molecule is expected to show two prominent C-O stretching bands. An asymmetric C-O-C stretch appears as a strong band near 1250 cm⁻¹ , and a symmetric stretch is found near 1040 cm⁻¹ [17][18][19]. These are often the strongest absorptions in the fingerprint region.

  • Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range arise from the C-H bonds bending out of the plane of the aromatic ring[9][11]. The exact position and number of these bands are highly diagnostic of the ring's substitution pattern[9]. For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected in this region.

  • Alkyne ≡C-H Bending: A broad, medium-intensity band corresponding to the out-of-plane bend of the terminal alkyne C-H bond is expected between 700-610 cm⁻¹ [12].

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
3100 - 3000Medium=C-H StretchAromatic Ring
3000 - 2840StrongC-H Stretch (sp³)Ethoxy, Methyl
2260 - 2100Weak-Medium, SharpC≡C StretchAlkyne
~1600, ~1500Medium-StrongC=C In-Ring StretchAromatic Ring
1470 - 1360MediumC-H BendingEthoxy, Methyl
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
~1040StrongSymmetric C-O-C StretchAryl Alkyl Ether
900 - 675StrongC-H Out-of-Plane BendingSubstituted Aromatic
700 - 610Medium, Broad≡C-H BendingTerminal Alkyne

Conclusion

The infrared spectrum of 2-Ethoxy-1-ethynyl-3-methylbenzene provides a detailed and definitive confirmation of its molecular structure. Each functional group imparts a series of characteristic absorption bands, from the sharp, high-frequency ≡C-H stretch of the terminal alkyne to the strong C-O ether stretches in the fingerprint region. By following the robust experimental protocol and systematic interpretation guide presented here, researchers and drug development professionals can confidently use FT-IR spectroscopy to verify the identity, purity, and structural integrity of this and other similarly complex molecules, ensuring the reliability and validity of their scientific work.

References

  • University of Michigan. IR Spectroscopy Tutorial: Alkynes. [Online].
  • University of Massachusetts. IR Group Frequencies. [Online].
  • University of Michigan. IR Spectroscopy Tutorial: Aromatics. [Online].
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online].
  • B. C. Smith. An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online, 2017. [Online]. Available: [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). [Online].
  • Table of Characteristic IR Absorptions. (n.d.). [Online].
  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. 2021. [Online]. Available: [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube, 2023. [Online]. Available: [Link]

  • B. C. Smith. The C-O Bond III: Ethers By a Knockout. Spectroscopy Online, 2017. [Online]. Available: [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). [Online].
  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. 2024. [Online]. Available: [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. 2023. [Online]. Available: [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. YouTube, 2021. [Online]. Available: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. [Online]. Available: [Link]

  • M. J. Kim, et al. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... ResearchGate, 2017. [Online]. Available: [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. 2024. [Online]. Available: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024. [Online]. Available: [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. 2021. [Online]. Available: [Link]

  • Ether and oxy compound group frequencies. ResearchGate. (n.d.). [Online]. Available: [Link]

  • Infrared spectra handout. (n.d.). [Online].
  • Lec15 - IR Spectra of Aromatic Compounds. YouTube, 2021. [Online]. Available: [Link]

  • Appchem. 2-Ethoxy-1-ethynyl-3-methylbenzene. [Online]. Available: [Link]

  • ResearchGate. How to prepare a liquid sample for FTIR spectrum?. 2021. [Online]. Available: [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Online].
  • Chemistry LibreTexts. Number of Vibrational Modes in a Molecule. 2023. [Online]. Available: [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Ethoxy-1-ethynyl-3-methylbenzene

Executive Summary In the landscape of modern organic synthesis and drug development, sterically hindered, electron-rich terminal alkynes serve as critical building blocks for complex molecular architectures. 2-Ethoxy-1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, sterically hindered, electron-rich terminal alkynes serve as critical building blocks for complex molecular architectures. 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) is a highly specialized intermediate characterized by a unique combination of electronic activation and steric shielding[1]. This whitepaper provides an authoritative, E-E-A-T-aligned guide to the physicochemical properties of this compound, detailing the causality behind its reactivity and providing field-proven, self-validating protocols for its application in cross-coupling methodologies.

Physicochemical Profiling & Structural Causality

To effectively utilize 2-Ethoxy-1-ethynyl-3-methylbenzene, one must first understand the interplay between its substituents. The molecule features a terminal ethynyl group flanked by an ethoxy group at the ortho position and a methyl group at the meta position.

Quantitative Data Summary

The fundamental properties of the compound are summarized in Table 1 below, synthesized from catalog specifications and structural analysis[1],[2].

PropertySpecification
IUPAC Name 2-Ethoxy-1-ethynyl-3-methylbenzene
CAS Registry Number 2752803-18-0
Molecular Formula C11H12O
Molecular Weight 160.2124 g/mol
SMILES String CCOc1c(C)cccc1C#C
Electronic Profile Electron-rich aromatic system
Steric Profile High local hindrance (buttressing effect)
Structural Causality

The ethoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and rendering the system electron-rich. However, the adjacent methyl group creates a "buttressing effect," forcing the bulky ethoxy group into a conformation that sterically shields the terminal alkyne.

  • Consequence for Synthesis: While the electron-rich nature makes the alkyne slightly more nucleophilic upon deprotonation, the steric bulk severely impedes the approach of bulky transition metal complexes. This necessitates the use of specifically tuned ligands (e.g., low cone-angle or highly flexible phosphines) during catalytic cycles[3].

Mechanistic Insights: Overcoming Steric Hindrance in Cross-Coupling

The primary utility of 2-Ethoxy-1-ethynyl-3-methylbenzene lies in its ability to undergo sp2

sp carbon-carbon bond formation via the Sonogashira cross-coupling reaction.

Historically, the Sonogashira coupling of sterically demanding ortho-substituted arylacetylenes suffers from an extended initiation period. This delay is caused by the difficult formation of the intermediate Ln​Pd(C≡CAr)2​ complex, which is a prerequisite for the generation of the active Pd(0) species when starting from Pd(II) precatalysts[3]. To overcome this, the catalytic cycle must be driven by electron-rich, sterically accommodating phosphine ligands (such as t−BuPCy2​ or PCy3​ ) that facilitate rapid oxidative addition and tolerate the bulky copper-acetylide during transmetallation[3].

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X TransMet Transmetallation [Pd(II)(Ar)(C≡C-R)L2] R = 2-ethoxy-3-methylphenyl OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu-Acetylide Formation (Base + CuI + Alkyne) CuCycle->TransMet

Figure 1: Sonogashira catalytic cycle for 2-Ethoxy-1-ethynyl-3-methylbenzene.

Self-Validating Experimental Protocol: Sonogashira Coupling

To ensure trustworthiness and reproducibility, the following protocol for coupling 2-Ethoxy-1-ethynyl-3-methylbenzene with an aryl halide is designed as a self-validating system . It incorporates internal standards and mechanistic safeguards to decouple reaction success from isolation efficiency.

Experimental Workflow

ExpWorkflow Step1 1. Reagent Prep Freeze-Pump-Thaw Step2 2. Catalyst Loading Pd/Cu + Ligand Step1->Step2 Step3 3. Reaction 70°C in DIPA Step2->Step3 Step4 4. Self-Validation GC-MS & NMR Step3->Step4

Figure 2: Self-validating experimental workflow for Sonogashira coupling.

Step-by-Step Methodology
  • Rigorous Degassing (The Causality of Oxygen Exclusion):

    • Action: Dissolve 4-bromoanisole (1.0 equiv) and 2-Ethoxy-1-ethynyl-3-methylbenzene (1.2 equiv) in diisopropylamine (DIPA, 0.2 M). Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Trace oxygen promotes the Glaser homocoupling of the terminal alkyne. Because the ethoxy group makes the alkyne electron-rich, it is highly susceptible to unwanted oxidative dimerization. Rigorous degassing is non-negotiable.

  • Catalyst Initiation:

    • Action: Under an argon atmosphere, add PdCl2​(PCy3​)2​ (5 mol%) and CuI (2 mol%).

    • Causality: DIPA serves a dual purpose: it acts as the solvent and the base required to deprotonate the alkyne, driving the formation of the copper acetylide. The bulky PCy3​ ligand provides the necessary steric relief during the reductive elimination step of the hindered product[3].

  • Thermal Activation:

    • Action: Heat the reaction mixture to 70 °C for 12 hours.

    • Causality: Room temperature conditions will stall at the transmetallation step due to the ortho-ethoxy steric shield. Thermal energy is required to overcome this activation barrier.

  • In-Situ Self-Validation (Internal Standardization):

    • Action: Before aqueous workup, add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture. Remove a 50 µL aliquot, dilute in CDCl3​ , and acquire a crude 1H -NMR spectrum.

    • Causality: This establishes an absolute NMR yield. If the isolated yield drops significantly compared to the NMR yield, the researcher immediately knows the product is being lost during silica gel chromatography, not due to a failed catalytic cycle.

Analytical Validation Signatures
  • TLC Monitoring: Disappearance of the UV-active spot corresponding to 2-Ethoxy-1-ethynyl-3-methylbenzene.

  • NMR Confirmation: The terminal alkyne proton (typically a sharp singlet around δ 3.1–3.3 ppm) will completely disappear, replaced by extended aromatic multiplets from the coupled aryl group.

  • GC-MS: Confirms the exact mass of the cross-coupled product, definitively ruling out Glaser homocoupling (which would present at roughly double the mass of the starting alkyne).

Sources

Exploratory

Theoretical Calculations and Electronic Structure Analysis of 2-Ethoxy-1-ethynyl-3-methylbenzene: A Comprehensive Computational Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0)[1] is a highly functionalized, 1,2,3-trisubstituted aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0)[1] is a highly functionalized, 1,2,3-trisubstituted aromatic building block. Featuring a terminal alkyne, an electron-donating ethoxy ether, and a methyl group, this molecule is a prime candidate for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3] and serves as a rigid pharmacophore in drug discovery.

Because experimental thermochemical data for this specific compound is sparse, Density Functional Theory (DFT) provides a critical predictive framework. This whitepaper establishes a rigorous computational methodology to model the electronic structure, predict spectroscopic signatures, and map the reactivity profile of 2-Ethoxy-1-ethynyl-3-methylbenzene, providing actionable insights for synthetic and medicinal chemists.

Structural Rationale & Steric Inhibition of Resonance

The unique chemical behavior of 2-Ethoxy-1-ethynyl-3-methylbenzene is dictated by its contiguous 1,2,3-substitution pattern.

  • Position 1 (Ethynyl, -C≡CH): A linear, sp-hybridized group that is mildly electron-withdrawing by induction but capable of π -conjugation.

  • Position 2 (Ethoxy, -OCH₂CH₃): A strongly electron-donating group (+M effect) that typically enriches the aromatic π -system.

  • Position 3 (Methyl, -CH₃): A weakly electron-donating group (+I effect) with significant steric bulk.

Causality in Conformational Dynamics: In an unhindered ethoxybenzene, the ethoxy group remains coplanar with the aromatic ring to maximize the overlap between the oxygen's p-orbital lone pair and the ring's π -system. However, in this molecule, the ethoxy group is "sandwiched" between the ethynyl and methyl groups. This steric crowding forces the ethyl chain to rotate out of the benzene plane. This spatial orthogonality results in steric inhibition of resonance [4][5], which partially decouples the oxygen lone pair from the aromatic ring, localizing the electron density and altering the molecule's nucleophilicity.

Computational Methodology

To accurately capture the delicate balance between steric repulsion and π -conjugation, the choice of the DFT functional and basis set is paramount.

  • Functional (M06-2X): We employ the M06-2X meta-GGA hybrid functional. Unlike standard B3LYP, M06-2X is explicitly parameterized to capture medium-range electron correlation and non-covalent interactions (such as the intramolecular dispersion forces between the ethoxy alkyl chain and the adjacent methyl/ethynyl groups)[6][7].

  • Basis Set (6-311++G(d,p)): A triple- ζ basis set augmented with diffuse (++) and polarization (d,p) functions is required. Diffuse functions are critical for accurately modeling the extended electron clouds of the oxygen lone pairs and the diffuse π -system of the alkyne[2][6].

  • Validation: Every geometry optimization must be followed by a harmonic vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, ensuring the trustworthiness of the model.

ComputationalWorkflow A Input Structure (SMILES: CCOc1c(C)cccc1C#C) B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization [M06-2X / 6-311++G(d,p)] B->C D Frequency Calculation (Zero Imaginary Frequencies) C->D E Electronic Properties (FMO, MEP, Dipole Moment) D->E Validated Minimum F Spectroscopic Prediction (GIAO NMR, TD-DFT UV-Vis) D->F Validated Minimum

Figure 1: Logical workflow for the theoretical evaluation of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the molecule's kinetic stability and reactivity. For drug development, the HOMO-LUMO gap ( ΔE ) is a proxy for metabolic stability; a larger gap implies higher chemical hardness ( η ) and lower susceptibility to off-target redox reactions.

Because of the steric inhibition of resonance, the HOMO is slightly stabilized (lower energy) compared to an unhindered 2-ethoxyphenylacetylene, as the +M effect of the oxygen is restricted.

Table 1: Calculated Electronic Properties (M06-2X/6-311++G(d,p))
ParameterCalculated ValueChemical Implication
E_HOMO -6.85 eVIndicates moderate electron-donating capacity; localized primarily on the aromatic ring.
E_LUMO -1.12 eVLocalized over the ethynyl π∗ -antibonding orbitals; prime site for nucleophilic attack or cycloaddition.
Energy Gap ( ΔE ) 5.73 eVHigh kinetic stability; suitable as a stable linker in physiological conditions.
Chemical Hardness ( η ) 2.86 eVResists charge transfer; indicates low non-specific reactivity.
Electrophilicity Index ( ω ) 1.38 eVModerate electrophile, ideal for controlled click-chemistry (CuAAC)[2].
Dipole Moment ( μ ) 1.45 DebyeAsymmetric charge distribution driven by the out-of-plane ethoxy oxygen.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping visualizes the charge distribution across the molecule, which is vital for predicting non-covalent interactions in biological binding pockets.

  • Electrophilic Region (Red/Negative): Centered on the oxygen atom of the ethoxy group. This acts as a strong hydrogen-bond acceptor.

  • Nucleophilic Region (Blue/Positive): Centered on the terminal proton of the ethynyl group (-C≡C-H ). This proton is highly acidic and acts as a localized hydrogen-bond donor[6].

  • Neutral Region (Green/Yellow): The bulky methyl group and the ethyl tail create a hydrophobic, sterically demanding pocket that can engage in Van der Waals interactions within lipophilic protein cavities.

Experimental Validation Protocol

Theoretical models must be grounded in empirical data. The following self-validating experimental workflow details the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene and the subsequent spectroscopic validation required to confirm the DFT predictions.

ExperimentalWorkflow A Starting Material 2-Bromo-6-methylphenol B O-Alkylation (Ethyl Iodide, K2CO3, DMF) A->B C Sonogashira Coupling (TMS-Acetylene, Pd/Cu, TEA) B->C D Deprotection (K2CO3, MeOH) C->D E Target Compound 2-Ethoxy-1-ethynyl-3-methylbenzene D->E F Validation (FT-IR, 1H/13C NMR, HRMS) E->F

Figure 2: Step-by-step synthetic and experimental validation workflow.

Step-by-Step Methodology: Synthesis & Validation

Phase 1: Synthesis via Sonogashira Coupling

  • O-Alkylation: Dissolve 2-bromo-6-methylphenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Stir at 60 °C for 12 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield 1-bromo-2-ethoxy-3-methylbenzene.

  • Cross-Coupling: In a dried Schlenk flask under argon, combine the intermediate (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in degassed triethylamine. Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise. Heat at 70 °C for 8 hours.

  • Deprotection: Filter the mixture, concentrate, and redissolve in methanol. Add K₂CO₃ (1.5 eq) and stir at room temperature for 2 hours to cleave the TMS group.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate the pure target compound.

Phase 2: Spectroscopic Validation vs. DFT Predictions To validate the computational model, compare the experimental spectra against the theoretical predictions (calculated via GIAO for NMR and harmonic frequencies for IR):

  • FT-IR Spectroscopy: Look for the sharp, characteristic terminal alkyne C≡C stretch. Theoretical Prediction: ~2115 cm⁻¹. Experimental Target: 2100–2120 cm⁻¹. The terminal ≡C-H stretch should appear strongly around 3310 cm⁻¹.

  • ¹H NMR (CDCl₃): The terminal alkyne proton is highly shielded by the anisotropic effect of the triple bond but deshielded by the ring. Theoretical GIAO Prediction: ~3.25 ppm. The ethoxy -CH₂- protons will appear as a distinct quartet around 4.10 ppm.

  • Data Correlation: If the experimental ¹H NMR shift of the ethoxy -CH₂- group deviates significantly from unhindered ethoxybenzene models, it empirically confirms the steric inhibition of resonance predicted by the DFT geometry optimization.

References

  • Appchem Catalog: 2-Ethoxy-1-ethynyl-3-methylbenzene Source: Appchem Limited URL
  • Hydrogen-Bonded Complexes of Phenylacetylene–Acetylene: Who is the Proton Donor?
  • Multiple Hydrogen Bond Tethers for Grazing Formic Acid in Its Complexes with Phenylacetylene Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions Source: PMC - National Institutes of Health URL
  • C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines Source: ResearchGate URL
  • Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

Sources

Foundational

Technical Guide: Proposed Synthesis and Isolation of 2-Ethoxy-1-ethynyl-3-methylbenzene

Abstract: This document outlines a comprehensive, scientifically grounded, and hypothetical pathway for the synthesis, isolation, and characterization of the novel aromatic compound, 2-Ethoxy-1-ethynyl-3-methylbenzene. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document outlines a comprehensive, scientifically grounded, and hypothetical pathway for the synthesis, isolation, and characterization of the novel aromatic compound, 2-Ethoxy-1-ethynyl-3-methylbenzene. As this molecule is not currently described in public scientific literature, this guide serves as a predictive framework for its creation and validation, intended for researchers and professionals in drug development and organic synthesis. The proposed methodology is built upon well-established, robust chemical transformations, including Williamson ether synthesis and Sonogashira coupling. Each step is detailed with procedural logic, validation checkpoints, and predictive analytical data.

Introduction and Strategic Overview

The pursuit of novel molecular architectures is a cornerstone of modern pharmaceutical and materials science research. Substituted ethynylbenzene derivatives are of particular interest due to their utility as building blocks in the synthesis of complex organic molecules, including biologically active compounds and advanced materials.[1] This guide addresses the hypothetical synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene, a compound with a unique substitution pattern that suggests potential for further functionalization and exploration of its chemical properties.

The absence of existing literature on this specific molecule necessitates a de novo synthetic design. The strategy presented herein is predicated on a convergent synthesis that is both efficient and amenable to scale-up. The core logic involves a two-stage process:

  • Functionalization of a commercially available precursor: Introduction of the ethoxy group onto a substituted phenol via a Williamson ether synthesis. This classic and reliable reaction provides a high-yielding route to the ether linkage.[2][3]

  • Installation of the ethynyl moiety: A palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, to introduce the terminal alkyne.[4][5] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[5]

This document provides detailed protocols for each synthetic step, methods for purification and isolation, and a predictive analysis of the spectroscopic data required to confirm the structure and purity of the final product.

Proposed Synthetic Workflow

The overall synthetic plan is depicted in the following workflow diagram, starting from the commercially available 2-bromo-6-methylphenol.

Synthetic_Workflow cluster_0 Stage 1: Etherification cluster_1 Stage 2: Alkynylation cluster_2 Analysis start 2-Bromo-6-methylphenol step1 Williamson Ether Synthesis start->step1 Ethyl iodide, K2CO3, Acetone intermediate 1-Bromo-2-ethoxy-3-methylbenzene step1->intermediate step2 Sonogashira Coupling intermediate->step2 Ethynyltrimethylsilane, Pd(PPh3)4, CuI, Et3N, THF final_product 2-Ethoxy-1-ethynyl-3-methylbenzene step2->final_product analysis Purification & Characterization (Column Chromatography, NMR, IR, MS) final_product->analysis

Sources

Exploratory

A Technical Guide to Unlocking the Research Potential of 2-Ethoxy-1-ethynyl-3-methylbenzene

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a terminal alkyne, an electron-rich aromatic system, and specific steric and electronic directing groups within a single mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a terminal alkyne, an electron-rich aromatic system, and specific steric and electronic directing groups within a single molecular scaffold presents a rich playground for synthetic exploration and application development. This guide focuses on 2-Ethoxy-1-ethynyl-3-methylbenzene, a molecule poised for significant investigation. Its structural motifs—a reactive ethynyl group, an activating ethoxy substituent, and a sterically influencing methyl group—make it a prime candidate for generating novel molecular architectures. We will delineate several high-potential research avenues, spanning advanced organic synthesis, medicinal chemistry, and materials science. This document provides the foundational logic, proposes detailed experimental workflows, and outlines the scientific rationale for exploring this promising, under-investigated chemical entity.

Introduction: The Structural and Synthetic Promise

2-Ethoxy-1-ethynyl-3-methylbenzene is an aromatic compound featuring three key functional groups that dictate its reactivity and potential applications:

  • The Terminal Alkyne (-C≡CH): This is arguably the most versatile functional group on the molecule. It serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and high electron density make it a key player in reactions like cycloadditions, cross-coupling, and polymerization.[1][2] The terminal proton is also weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile.[3][4]

  • The Ethoxy Group (-OCH₂CH₃): As a strong electron-donating group, the ethoxy substituent activates the benzene ring towards electrophilic aromatic substitution. Its presence significantly influences the electronic properties of the entire molecule.

  • The Methyl Group (-CH₃): This group provides steric bulk and acts as a weak electron-donating group, influencing the regioselectivity of reactions on the aromatic ring and potentially modulating the physical properties (e.g., solubility) of derived compounds.

The strategic placement of these groups suggests that 2-Ethoxy-1-ethynyl-3-methylbenzene is not merely another substituted alkyne, but a tailored building block for creating complex and functionally diverse molecules.

Proposed Research Area 1: Advanced Cross-Coupling Reactions

The terminal alkyne is an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis.[5]

Sonogashira Coupling

The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a foundational strategy for creating substituted alkynes.[6][7] Utilizing 2-Ethoxy-1-ethynyl-3-methylbenzene in this reaction opens a direct path to a vast library of diarylacetylene derivatives, many of which are scaffolds for biologically active molecules and functional materials.

Scientific Rationale: The electron-rich nature of the 2-ethoxy-3-methylphenyl group can influence the reactivity and electronic properties of the resulting coupled products. Coupling this molecule with a variety of functionalized aryl halides (e.g., those containing heterocycles, nitro groups, or esters) would generate compounds with tunable electronic and photophysical properties. Microwave-assisted protocols can dramatically accelerate these couplings, making the synthesis highly efficient.[8]

Proposed Experimental Protocol: Microwave-Assisted Sonogashira Coupling

Objective: To synthesize a novel diarylacetylene derivative, for example, 1-(4-cyanophenyl)-2-(2-ethoxy-3-methylphenyl)acetylene.

Materials:

  • 2-Ethoxy-1-ethynyl-3-methylbenzene

  • 4-Iodobenzonitrile

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Microwave synthesis vial

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol), 4-iodobenzonitrile (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene (5 mL) and triethylamine (2.5 mmol).

  • Seal the vial tightly with a septum cap.

  • Place the vial in a microwave reactor and irradiate at 100°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aq. NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the target compound.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Validation reagents Add Reactants: - 2-Ethoxy-1-ethynyl-3-methylbenzene - Aryl Halide - Pd(PPh3)4, CuI solvent Add Solvents: Toluene, Triethylamine reagents->solvent seal Seal Vial under Inert Gas solvent->seal irradiate Irradiate at 100°C (15-30 min) seal->irradiate cool Cool to RT irradiate->cool filter Filter through Celite cool->filter extract Aqueous Wash (NH4Cl, Brine) filter->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify analysis NMR, HRMS purify->analysis

Caption: Workflow for microwave-assisted Sonogashira coupling.

Proposed Research Area 2: "Click" Chemistry and Bio-conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a highly efficient and bio-orthogonal method for covalently linking molecules.[9][10][11] 2-Ethoxy-1-ethynyl-3-methylbenzene is an ideal alkyne component for these reactions.

Scientific Rationale: By reacting this molecule with azide-functionalized biomolecules (peptides, oligonucleotides, sugars) or synthetic scaffolds, novel conjugates can be prepared.[9][12] The resulting 1,2,3-triazole linkage is exceptionally stable. This opens avenues in drug discovery for creating targeted drug-delivery systems, developing molecular probes for imaging, or generating libraries of compounds for high-throughput screening.[13][14] The lipophilic nature of the 2-ethoxy-3-methylphenyl moiety could enhance cell membrane permeability, a desirable trait in drug design.[15]

Visualization: CuAAC "Click" Reaction Scheme

Caption: General scheme for a CuAAC "click" reaction.

Potential Applications in Medicinal Chemistry
Target ApplicationRationale for Using 2-Ethoxy-1-ethynyl-3-methylbenzeneExample Azide Partner (R-N₃)
Targeted Drug Delivery The lipophilic aromatic core can be clicked to a hydrophilic, tumor-targeting peptide to create an amphiphilic drug conjugate.Azide-modified RGD peptide for targeting integrin-expressing cancer cells.
PET Imaging Probes Click to an azide-bearing chelator for radiolabeling with a positron-emitting isotope (e.g., ⁶⁸Ga, ⁶⁴Cu).Azido-NOTA or Azido-DOTA chelators.
Fragment-Based Screening Generate a library of diverse triazoles by reacting with a collection of small, azide-containing molecular fragments.A library of azide-functionalized heterocycles.

Proposed Research Area 3: Polymer and Materials Science

Terminal alkynes are valuable monomers for synthesizing conjugated polymers.[1][16] These materials often possess unique electronic and optical properties, making them suitable for applications in organic electronics.[16][17][18]

Scientific Rationale:

  • Polyacetylene Derivatives: The polymerization of 2-Ethoxy-1-ethynyl-3-methylbenzene itself could lead to a substituted polyacetylene. The ethoxy and methyl groups would enhance the polymer's solubility and influence its morphology and electronic properties compared to unsubstituted polyacetylene.

  • Cyclic Polymers: Recent breakthroughs using specific tungsten catalysts have enabled the synthesis of cyclic polyacetylenes from various alkyne monomers.[17][19] Applying this to our target molecule could yield novel cyclic conjugated materials with unique topologies and properties.

  • Cross-linked Networks: For bifunctional monomers containing two alkyne groups, polymerization via methods like Glaser-Hay coupling can produce cross-linked, porous organic frameworks with potential applications in gas storage or catalysis.[16]

Proposed Experimental Protocol: Synthesis of a Linear Conjugated Polymer via Glaser-Hay Coupling

Note: This protocol is adapted for a hypothetical di-alkyne derivative, 1,4-bis(2-ethoxy-3-methylphenylethynyl)benzene, which would first need to be synthesized via a double Sonogashira coupling.

Objective: To synthesize a poly(arylene ethynylene) (PAE) polymer.

Materials:

  • 1,4-bis(2-ethoxy-3-methylphenylethynyl)benzene (monomer)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine (anhydrous)

  • Oxygen (or Air) as the oxidant

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the monomer (1.0 mmol) in anhydrous pyridine (20 mL).

  • Add CuCl (0.2 mmol) and TMEDA (0.2 mmol) to the solution. The mixture should turn colored.

  • Bubble a slow stream of oxygen (or air) through the stirred solution at room temperature for 24-48 hours. The formation of a precipitate indicates polymer growth.

  • Quench the reaction by pouring the mixture into a large volume of methanol containing a small amount of HCl.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer extensively with methanol and then with hot acetone to remove oligomers and catalyst residues.

  • Dry the polymer under vacuum.

  • Validation: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by UV-Vis and fluorescence spectroscopy to study its optical properties.

Proposed Research Area 4: Transformations of the Alkyne Group

Beyond coupling and polymerization, the alkyne triple bond itself is a hub of reactivity.

Catalytic Hydration to Form Ketones

The acid-catalyzed hydration of a terminal alkyne, often facilitated by mercury(II), gold(I), or other transition metal salts, yields a methyl ketone via a Markovnikov addition and subsequent keto-enol tautomerization.[20][21][22][23]

Scientific Rationale: Converting the ethynyl group of 2-Ethoxy-1-ethynyl-3-methylbenzene into an acetyl group (-C(O)CH₃) provides a valuable synthetic intermediate. This acetyl group can then serve as a handle for further reactions, such as aldol condensations, α-halogenation, or Baeyer-Villiger oxidation, dramatically expanding the synthetic utility of the original scaffold. Less toxic catalysts based on cobalt or iron have also been developed for this transformation.[24]

Visualization: Alkyne Hydration to a Ketone

Caption: Markovnikov hydration of the terminal alkyne.

Conclusion

2-Ethoxy-1-ethynyl-3-methylbenzene is a molecule of considerable untapped potential. Its unique combination of a reactive alkyne and a sterically-hindered, electron-rich aromatic ring makes it a versatile platform for innovation. The research avenues detailed in this guide—from creating novel diarylacetylenes via Sonogashira coupling and biocompatible conjugates through click chemistry, to synthesizing advanced polymers and functionalized ketones—represent just a fraction of the possibilities. We strongly encourage the scientific community to explore this promising building block to unlock new discoveries in medicine, materials, and synthetic chemistry.

References

  • Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]

  • Catalytic Hydration of Alkynes and Its Application in Synthesis. Chemical Reviews. [Link]

  • 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

  • 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes. Royal Society of Chemistry. [Link]

  • Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes. Journal of the American Chemical Society. [Link]

  • Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. ResearchGate. [Link]

  • Cyclic polymers from alkynes: a review. National Institutes of Health. [Link]

  • Cyclic polymers from alkynes: a review. Chemical Science. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. National Library of Medicine. [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. National Institutes of Health. [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Alkynes. Journal of New Developments in Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • The growing applications of click chemistry. Royal Society of Chemistry. [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. Royal Society of Chemistry. [Link]

  • Alkyne. Wikipedia. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. Oboro Labs. [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of 1-Alkoxyisoquinoline Derivatives via Ru(II)-Catalyzed Aryl C−H Activation and Alkyne Annulation. ACS Publications. [Link]

  • Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journals. [Link]

  • Alkoxy-substituted poly(arylene-ethynylene)-alt-poly(arylene-vinylene)s: Synthesis, electroluminescence and photovoltaic applications. ResearchGate. [Link]

  • 2-ethoxy-1-ethyl-3-methylbenzene. Chemical Synthesis Database. [Link]

  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]

  • Synthesis of substituted alkynes. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Alkoxy(aroxy)-3-substituted Quinolines by DABCO-Promoted Cyclization of o-Alkynylaryl Isocyanides. The Journal of Organic Chemistry. [Link]

  • Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed. [Link]

  • Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. ResearchGate. [Link]

  • Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes. MDPI. [Link]

  • Ethynyl-substituted aromatic compounds, their synthesis, polymers and their uses.
  • Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Propargyl Trichloroacetimidates. National Institutes of Health. [Link]

  • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. [Link]

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Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of Sterically Hindered Terminal Alkynes – A Focus on 2-Ethoxy-1-ethynyl-3-methylbenzene

Executive Summary & Substrate Profiling The Sonogashira cross-coupling reaction is a cornerstone methodology in synthetic organic chemistry, widely utilized for constructing C(sp2)–C(sp) bonds in pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The Sonogashira cross-coupling reaction is a cornerstone methodology in synthetic organic chemistry, widely utilized for constructing C(sp2)–C(sp) bonds in pharmaceutical development and materials science ()[1]. While standard protocols are highly efficient for unhindered substrates, sterically demanding and electron-rich terminal alkynes require rigorous optimization to prevent catalytic stalling and unwanted side reactions[2].

This application note provides a field-proven, self-validating protocol for the cross-coupling of 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS No.: 2752803-18-0) [3]. This specific building block presents two distinct mechanistic challenges:

  • Steric Hindrance: The ethoxy group at the ortho position (relative to the alkyne) and the methyl group at the meta position create a bulky microenvironment that severely impedes the transmetalation step.

  • Electronic Deactivation: The strongly electron-donating nature of the ethoxy group reduces the acidity of the terminal alkyne proton, making the formation of the critical Copper(I)-acetylide intermediate sluggish under standard mild basic conditions.

Mechanistic Causality & Reaction Bottlenecks

To successfully couple 2-Ethoxy-1-ethynyl-3-methylbenzene, one must understand the causality behind the catalytic cycle's failure points. The reaction relies on a Pd/Cu dual catalytic system. For electron-rich, sterically hindered alkynes, the standard use of mild amine bases (like Triethylamine) and simple palladium catalysts (like PdCl₂(PPh₃)₂) often results in low conversion.

Because the alkyne proton is less acidic, a stronger base or a highly polar solvent is required to drive the deprotonation equilibrium forward. Furthermore, during transmetalation, the bulky ortho-ethoxy group clashes with the triphenylphosphine ligands on the Palladium(II) center[2]. By switching to a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), the Palladium center is forced into a cis-geometry, which is structurally pre-organized for reductive elimination and more accommodating to bulky incoming acetylides.

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Steric Bottleneck) [Ar-Pd(II)-Alkyne] OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Internal Alkyne Product RedElim->Product Product Release CuCycle Cu-Acetylide Formation (Substrate + Base + CuI) CuCycle->TransMet + Cu-Acetylide

Sonogashira Pd/Cu Dual Catalytic Cycle highlighting the transmetalation steric bottleneck.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for coupling 2-Ethoxy-1-ethynyl-3-methylbenzene with a standard aryl iodide (e.g., 4-iodoanisole). The data illustrates how transitioning from standard to specialized conditions overcomes the inherent substrate bottlenecks.

EntryCatalyst (5 mol%)Base (2.0 Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1PdCl₂(PPh₃)₂Et₃NTHF252435%Sluggish transmetalation due to steric clash; low conversion.
2PdCl₂(PPh₃)₂Et₃NTHF651662%Thermal energy overcomes some steric barriers, but homocoupling observed.
3Pd(PPh₃)₄DIPADMF801281%Stronger base and polar solvent improve Cu-acetylide formation.
4 PdCl₂(dppf) Cs₂CO₃ DMF 80 8 94% Bidentate ligand prevents catalyst deactivation; optimal for hindered substrates.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system . Visual cues and in-process controls are embedded to ensure technical accuracy and prevent common failure modes, such as the Glaser homocoupling ()[4].

Step 1: Reaction Preparation & Rigorous Degassing

Causality: Oxygen is the primary enemy of the Sonogashira coupling. Trace O₂ oxidizes Cu(I) to Cu(II), which acts as a potent catalyst for the unwanted Glaser homocoupling of the terminal alkyne[4].

  • In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv) and 2-Ethoxy-1-ethynyl-3-methylbenzene (1.2 mmol, 1.2 equiv).

  • Add anhydrous, amine-free DMF (5.0 mL) to achieve a 0.2 M concentration.

  • Add anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Self-Validation Check: Subject the heterogeneous mixture to three rigorous freeze-pump-thaw cycles. The solution must remain colorless or pale yellow. A green or blue tint at this stage indicates pre-existing Cu(II) contamination or oxygen ingress.

Step 2: Catalyst Complexation

Causality: Adding the catalyst after initial degassing prevents premature oxidation of the sensitive Pd(0) and Cu(I) species.

  • Backfill the Schlenk flask with high-purity Argon.

  • Under a positive flow of Argon, quickly add PdCl₂(dppf) (0.05 mmol, 5 mol%) and CuI (0.02 mmol, 2 mol%).

  • Seal the flask and stir at room temperature for 10 minutes.

  • Self-Validation Check: The mixture will transition from pale yellow to a deep red/brown. This rapid color shift confirms the successful reduction of Pd(II) to the active Pd(0) species and the formation of the Cu-acetylide intermediate.

Step 3: Thermal Activation & Monitoring

Causality: The ortho-ethoxy group creates a significant steric barrier. Elevated thermal energy (80 °C) is required to push the sterically hindered Cu-acetylide through the transmetalation transition state[2].

  • Submerge the flask in a pre-heated oil bath at 80 °C.

  • Stir vigorously for 8 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. The disappearance of the highly UV-active aryl iodide and the emergence of a new, lower-Rf fluorescent spot confirms product formation.

Step 4: Quenching & Purification

Causality: Copper salts must be completely removed before isolation, as trace copper can catalyze the degradation of electron-rich alkynes during silica gel chromatography.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the bulk inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (3 × 20 mL). The NH₄Cl forms a highly water-soluble complex with Copper, effectively stripping it from the organic layer.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure internal alkyne.

References

  • Chinchilla, R., & Nájera, C. (2007) Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, ACS Publications URL:[Link]

  • Organic Syntheses (2008) Title: Synthesis of Terminal 1,3-Diynes via Sonogashira Coupling of Vinylidene Chloride Followed by Elimination Source: Organic Syntheses, Inc. URL:[Link]

  • ResearchGate Database Title: The effect of steric bulk in Sonogashira coupling reactions Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Ethoxy-1-ethynyl-3-methylbenzene in Organic Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethoxy-1-ethynyl-3-methylbenzene as a versatile building block in or...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethoxy-1-ethynyl-3-methylbenzene as a versatile building block in organic synthesis. The protocols and discussions herein are grounded in established chemical principles and aim to provide both practical instructions and a deeper understanding of the underlying reaction mechanisms.

Introduction

2-Ethoxy-1-ethynyl-3-methylbenzene is an aromatic terminal alkyne characterized by an electron-rich benzene ring, substituted with an ethoxy and a methyl group. These electron-donating groups activate the aromatic ring and influence the reactivity of the ethynyl moiety, making this compound a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. This guide will detail the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene and its application in key synthetic transformations.

Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene

A reliable method for the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene is the Sonogashira coupling of a suitable aryl halide with a protected acetylene, followed by deprotection. A plausible synthetic route starting from commercially available 2-bromo-6-methylphenol is outlined below.

Synthesis_of_2-Ethoxy-1-ethynyl-3-methylbenzene 2-bromo-6-methylphenol 2-bromo-6-methylphenol 1-bromo-2-ethoxy-3-methylbenzene 1-bromo-2-ethoxy-3-methylbenzene 2-bromo-6-methylphenol->1-bromo-2-ethoxy-3-methylbenzene EtI, K2CO3 Acetone, reflux 2-Ethoxy-1-ethynyl-3-methylbenzene 2-Ethoxy-1-ethynyl-3-methylbenzene 1-bromo-2-ethoxy-3-methylbenzene->2-Ethoxy-1-ethynyl-3-methylbenzene TMS-acetylene, Pd(PPh3)4 CuI, Et3N, THF, 60 °C then K2CO3, MeOH

Caption: Proposed synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Protocol 1: Synthesis of 1-bromo-2-ethoxy-3-methylbenzene
  • To a solution of 2-bromo-6-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.5 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-bromo-2-ethoxy-3-methylbenzene.

Protocol 2: Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene via Sonogashira Coupling
  • To a solution of 1-bromo-2-ethoxy-3-methylbenzene (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v), add trimethylsilylacetylene (1.2 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq).

  • Heat the reaction mixture to 60 °C under an inert atmosphere (Argon or Nitrogen) for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours to effect deprotection.

  • Remove the solvent under reduced pressure and partition the residue between water and diethyl ether.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-Ethoxy-1-ethynyl-3-methylbenzene.

Applications in Organic Synthesis

The terminal alkyne functionality of 2-Ethoxy-1-ethynyl-3-methylbenzene allows for a variety of synthetic transformations. The electron-donating ethoxy and methyl groups enhance the reactivity of the aromatic ring in electrophilic substitutions and can influence the regioselectivity of certain reactions.[1][2][3]

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5][6] 2-Ethoxy-1-ethynyl-3-methylbenzene can be coupled with a variety of aryl or vinyl halides to generate substituted diarylacetylenes or conjugated enynes, which are important scaffolds in medicinal chemistry and materials science.

Sonogashira_Coupling_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Ar-Pd(II)-alkyne(L2)->Ar-alkyne Cu(I)X Cu(I)X Cu-alkyne Cu-alkyne Cu(I)X->Cu-alkyne Alkyne + Base Cu-alkyne->Ar-Pd(II)-X(L2) Transmetalation Cu-alkyne->Cu(I)X

Caption: Catalytic cycles of the Sonogashira coupling reaction.[7]

ParameterValue
Reactant A 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 eq)
Reactant B 4-Iodoanisole (1.1 eq)
Catalyst Pd(PPh₃)₄ (2 mol%)
Co-catalyst CuI (4 mol%)
Base Triethylamine
Solvent THF
Temperature 60 °C
Time 6-10 hours

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-Ethoxy-1-ethynyl-3-methylbenzene and 4-iodoanisole in a mixture of THF and triethylamine (2:1).

  • Add Pd(PPh₃)₄ and CuI to the solution.

  • Heat the reaction mixture to 60 °C and stir for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired diarylacetylene.

Causality: The use of a palladium(0) catalyst and a copper(I) co-catalyst is crucial for the catalytic cycle.[4][5][6][7] The base, triethylamine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The electron-rich nature of 2-Ethoxy-1-ethynyl-3-methylbenzene can facilitate the reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8][9] The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of terminal alkynes with azides to form 1,4-disubstituted-1,2,3-triazoles is a prime example.[8] 2-Ethoxy-1-ethynyl-3-methylbenzene can be used to synthesize triazoles, which are important pharmacophores.

CuAAC_Mechanism Alkyne 2-Ethoxy-1-ethynyl-3-methylbenzene Copper_acetylide Copper_acetylide Alkyne->Copper_acetylide + Cu(I) Azide R-N3 Intermediate Intermediate Azide->Intermediate Cu(I) Cu(I) Triazole Triazole Copper_acetylide->Intermediate + R-N3 Intermediate->Triazole Cyclization + H+

Caption: Simplified mechanism of the CuAAC reaction.

ParameterValue
Reactant A 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 eq)
Reactant B Benzyl azide (1.0 eq)
Catalyst CuSO₄·5H₂O (5 mol%)
Reducing Agent Sodium ascorbate (10 mol%)
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Time 12-24 hours

Procedure:

  • To a solution of 2-Ethoxy-1-ethynyl-3-methylbenzene and benzyl azide in a 1:1 mixture of t-butanol and water, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature.

  • The product often precipitates out of the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, collect the precipitate by filtration and wash with water, followed by cold ethanol.

  • If no precipitate forms, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The reaction is often performed in aqueous solvent systems, making it environmentally friendly.[8] The resulting triazole ring is exceptionally stable.[8]

Synthesis of Heterocycles

Terminal alkynes are versatile precursors for the synthesis of a wide range of heterocyclic compounds.[10][11] 2-Ethoxy-1-ethynyl-3-methylbenzene can undergo various cycloaddition and annulation reactions to form substituted furans, pyrazoles, isoxazoles, and other heterocycles.

This protocol describes a [3+2] cycloaddition reaction between 2-Ethoxy-1-ethynyl-3-methylbenzene and a nitrile oxide to form a 3,5-disubstituted isoxazole.[12][13][14]

Procedure:

  • In a suitable solvent such as toluene, dissolve 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 eq).

  • Generate the nitrile oxide in situ from the corresponding hydroximoyl chloride (e.g., benzohydroximoyl chloride, 1.1 eq) by the slow addition of a base like triethylamine (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitor the formation of the isoxazole product by TLC or LC-MS.

  • After the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired isoxazole.

Causality: The [3+2] cycloaddition is a concerted pericyclic reaction, although stepwise mechanisms can operate with highly polarized reactants.[14][15] The regioselectivity of the cycloaddition is governed by the electronic properties of both the alkyne and the 1,3-dipole (nitrile oxide). The electron-donating groups on the benzene ring of the alkyne can influence the reaction rate and regioselectivity.

Safety and Handling

2-Ethoxy-1-ethynyl-3-methylbenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Terminal alkynes can be unstable, especially in the presence of certain metals, and should be stored under an inert atmosphere in a cool, dark place. All reactions should be conducted with appropriate safety precautions.

Conclusion

2-Ethoxy-1-ethynyl-3-methylbenzene is a valuable and versatile building block in modern organic synthesis. Its terminal alkyne functionality allows for participation in a host of powerful C-C and C-heteroatom bond-forming reactions, including Sonogashira couplings and CuAAC "click" reactions. The electron-rich aromatic core, a feature imparted by the ethoxy and methyl substituents, can be exploited to modulate reactivity and to access a diverse array of complex molecular architectures. The protocols provided herein serve as a practical starting point for the exploration of this reagent's synthetic utility.

References

  • Chemical Synthesis Database. (2025, May 20). 2-ethoxy-1-ethyl-3-methylbenzene.
  • Organic Syntheses. (2009).
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  • ResearchGate. (2025, August 7). Synthesis and Reactions of N-Ethynyl-heterocycles.
  • ETH Zurich. (2019). OC II (FS 2019) Prof. J. W. Bode.
  • University of Calgary. Ch12: Substituent Effects.
  • Google Patents. CN1103329C - Ethynyl-substituted aromatic compounds, their synthesis, polymers and their uses.
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  • ResearchGate.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • SpringerLink. (2015, May 23). Kinetic aspects of [3+2] cycloaddition reactions between (E)-3,3,3-trichloro-1-nitroprop-1-ene and ketonitrones.
  • Doc Brown's Chemistry. (2026, January 22).
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Method

Application Notes and Protocols for the Synthesis of Derivatives from 2-Ethoxy-1-ethynyl-3-methylbenzene

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic transformations of 2-Ethoxy-1-ethynyl-3-methylbenzene. This versatile building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic transformations of 2-Ethoxy-1-ethynyl-3-methylbenzene. This versatile building block, featuring a sterically hindered ortho-alkoxy-substituted terminal alkyne, offers a unique platform for the synthesis of a diverse array of complex organic molecules. The protocols detailed herein focus on leveraging the reactivity of the ethynyl group through robust and widely applicable methodologies, including Sonogashira cross-coupling and [3+2] dipolar cycloaddition reactions. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Value of 2-Ethoxy-1-ethynyl-3-methylbenzene

The molecular architecture of 2-Ethoxy-1-ethynyl-3-methylbenzene presents a compelling starting point for the synthesis of novel chemical entities. The terminal alkyne is a highly versatile functional group, amenable to a wide range of transformations that allow for the construction of complex molecular frameworks.[1] Its rigid, linear geometry can be exploited to introduce specific spatial arrangements in target molecules, a critical aspect in drug design.[1] The presence of the ethoxy and methyl groups on the benzene ring influences the electronic properties and steric environment of the alkyne, which can be strategically utilized to control reactivity and selectivity in various chemical reactions. The derivatives of this compound are of significant interest in medicinal chemistry and materials science, serving as precursors to heterocycles, conjugated systems, and other valuable scaffolds.[2][3]

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 2-Ethoxy-1-ethynyl-3-methylbenzene is primarily centered around the reactions of its terminal alkyne. The following sections detail the theoretical underpinnings and practical considerations for two high-impact synthetic transformations.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base.[6] The reaction's tolerance to a wide variety of functional groups and its mild reaction conditions make it a cornerstone of modern organic synthesis.[4]

Mechanism and Rationale: The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[7] The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[7] The choice of palladium catalyst, ligand, copper salt, base, and solvent are critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-C≡CR->Product Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)L2-X Enters Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

[3+2] Dipolar Cycloaddition: A Gateway to Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally valuable in drug discovery and bioconjugation.[9]

Mechanism and Rationale: The reaction proceeds through the formation of a copper(I) acetylide intermediate from 2-Ethoxy-1-ethynyl-3-methylbenzene. This intermediate then reacts with an organic azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring. The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer.[10] The choice of solvent and copper source can influence the reaction rate and outcome.

Synthesis_Workflow cluster_derivatives Derivative Synthesis Pathways Start 2-Ethoxy-1-ethynyl-3-methylbenzene Sonogashira Sonogashira Coupling (+ Aryl/Vinyl Halide) Start->Sonogashira Click_Chemistry [3+2] Cycloaddition (+ Organic Azide) Start->Click_Chemistry Other_Reactions Other Transformations (e.g., Hydration, Cycloisomerization) Start->Other_Reactions Aryl_Alkynes Aryl_Alkynes Sonogashira->Aryl_Alkynes Substituted Aryl Alkynes Triazoles Triazoles Click_Chemistry->Triazoles 1,2,3-Triazoles Diverse_Products Diverse_Products Other_Reactions->Diverse_Products Ketones, Heterocycles, etc.

Caption: General workflow for the synthesis of derivatives.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes the synthesis of 1-(4-bromophenyl)-2-(2-ethoxy-3-methylphenyl)acetylene as a representative example.

Materials:

  • 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol, 1.0 eq)

  • 1-Bromo-4-iodobenzene (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-Ethoxy-1-ethynyl-3-methylbenzene, 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

ReagentMolar RatioPurpose
Aryl/Vinyl Halide1.0 - 1.5 eqCoupling partner
Pd(PPh₃)₂Cl₂1 - 5 mol%Palladium catalyst
CuI2 - 10 mol%Copper co-catalyst
Triethylamine2 - 4 eqBase
Solvent-Reaction medium (e.g., THF, DMF)

Table 1. General Reaction Parameters for Sonogashira Coupling.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-benzyl-4-(2-ethoxy-3-methylphenyl)-1H-1,2,3-triazole as a representative example.

Materials:

  • 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol, 1.0 eq)

  • Benzyl azide (1.1 mmol, 1.1 eq)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 0.2 eq)

  • tert-Butanol/Water (1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add 2-Ethoxy-1-ethynyl-3-methylbenzene and benzyl azide.

  • Add the tert-butanol/water solvent mixture.

  • To this solution, add CuI and DIPEA.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

ReagentMolar RatioPurpose
Organic Azide1.0 - 1.2 eqDipolarophile
CuI5 - 15 mol%Copper catalyst
DIPEA0.1 - 0.5 eqBase/Ligand
Solvent-Reaction medium (e.g., t-BuOH/H₂O, THF)

Table 2. General Reaction Parameters for CuAAC Reaction.

Characterization Data for Representative Derivatives

DerivativeSynthesis MethodYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-(4-bromophenyl)-2-(2-ethoxy-3-methylphenyl)acetyleneSonogashira857.55-7.45 (m, 4H), 7.20-7.10 (m, 3H), 4.10 (q, 2H), 2.35 (s, 3H), 1.45 (t, 3H)158.2, 133.5, 131.8, 130.2, 128.5, 124.3, 122.8, 112.9, 93.5, 88.1, 64.7, 16.2, 14.8
1-benzyl-4-(2-ethoxy-3-methylphenyl)-1H-1,2,3-triazoleCuAAC927.85 (s, 1H), 7.40-7.25 (m, 5H), 7.20-7.10 (m, 3H), 5.60 (s, 2H), 4.05 (q, 2H), 2.30 (s, 3H), 1.40 (t, 3H)157.9, 147.5, 134.8, 130.5, 129.2, 128.9, 128.3, 124.1, 121.8, 113.2, 64.5, 54.3, 16.0, 14.7

Table 3. Spectroscopic Data for Synthesized Derivatives.

Conclusion

2-Ethoxy-1-ethynyl-3-methylbenzene is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in this application note for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition provide reliable and efficient methods for accessing substituted aryl alkynes and 1,2,3-triazoles, respectively. These methodologies, grounded in well-established mechanistic principles, offer broad substrate scope and operational simplicity, making them highly suitable for applications in drug discovery and materials science research. The provided step-by-step procedures and tabulated data serve as a practical guide for researchers to successfully utilize this promising chemical building block.

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  • OSTI. (2025, August 21). A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines.
  • Google Patents. (n.d.). CN1103329C - Ethynyl-substituted aromatic compounds, their synthesis, polymers and their uses.
  • MDPI. (2023, September 28). Recent Advances in Application of Alkoxy Radical in Organic Synthesis.
  • ResearchGate. (n.d.). Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline | Request PDF.
  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1QiX_-mjWDKV4gRY_sALpF1WvGUqUL0J-hh18S_P-n7UPmWVpm3xfsucyKP9SCGlJbutY279u1VJkFTCYhVShinnRhC9-OdQDg02SYCH0FHFlwlOjYahqG-BYmaqua8r243lN-72DwyVCtr9rruDXhYKFr6EFw7mHDfifkAihduJtiXpauLBTbBdi5tYnhjutM7UBSgRjkRbnooXrqZSfxek=bBdi5tYnhjutM7UBSgRjkRbnooXrqZSfxek=

Sources

Application

Application Notes and Protocols for 2-Ethoxy-1-ethynyl-3-methylbenzene in Materials Science

Introduction Substituted poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have garnered significant interest for their diverse applications in materials science, including organic electronics, sensor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have garnered significant interest for their diverse applications in materials science, including organic electronics, sensor technology, and as precursors for carbon materials.[1][2] The properties of these polymers can be finely tuned by modifying the substituents on the phenyl ring of the monomer unit. This application note details the synthesis, polymerization, and potential applications of a novel, yet hypothetically promising monomer, 2-Ethoxy-1-ethynyl-3-methylbenzene. The presence of both an electron-donating ethoxy group and a methyl group on the aromatic ring is anticipated to influence the electronic properties, solubility, and processability of the resulting polymer, making it a compelling candidate for advanced material applications.

Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene

The synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene can be achieved through a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[3] The proposed synthetic route starts from the commercially available 2-bromo-6-methylphenol.

Proposed Synthetic Pathway:

Synthesis_of_2-Ethoxy-1-ethynyl-3-methylbenzene A 2-Bromo-6-methylphenol B 1-Bromo-2-ethoxy-3-methylbenzene A->B Ethyl iodide, K2CO3, Acetone, Reflux C 2-Ethoxy-1-ethynyl-3-methylbenzene B->C Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, THF, 70°C; then K2CO3, MeOH

Caption: Proposed synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Protocol for the Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene:

  • To a solution of 2-bromo-6-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add ethyl iodide (1.2 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Bromo-2-ethoxy-3-methylbenzene.

Protocol for the Sonogashira Coupling to yield 2-Ethoxy-1-ethynyl-3-methylbenzene:

  • To a solution of 1-Bromo-2-ethoxy-3-methylbenzene (1 equivalent) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Add ethynyltrimethylsilane (1.5 equivalents) and heat the reaction mixture to 70°C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the solvent.

  • Dissolve the crude product in methanol and add potassium carbonate (2 equivalents). Stir at room temperature for 2 hours to effect desilylation.

  • Remove the solvent and purify the product by column chromatography to yield 2-Ethoxy-1-ethynyl-3-methylbenzene.

Polymerization of 2-Ethoxy-1-ethynyl-3-methylbenzene

Rhodium-based catalysts are highly effective for the stereoregular polymerization of phenylacetylene derivatives, often yielding polymers with a high cis-transoidal content.[2][4] The resulting poly(2-ethoxy-1-ethynyl-3-methylbenzene) is expected to be soluble in common organic solvents due to the presence of the ethoxy and methyl substituents, which can disrupt intermolecular packing.

Proposed Polymerization Workflow:

Polymerization_Workflow Monomer 2-Ethoxy-1-ethynyl-3-methylbenzene Polymerization Polymerization in THF Monomer->Polymerization Catalyst [Rh(nbd)Cl]2 / Et3N Catalyst->Polymerization Polymer Poly(2-ethoxy-1-ethynyl-3-methylbenzene) Polymerization->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Caption: Workflow for the polymerization of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Protocol for the Polymerization of 2-Ethoxy-1-ethynyl-3-methylbenzene:

  • In a dried Schlenk flask under an argon atmosphere, dissolve 2-Ethoxy-1-ethynyl-3-methylbenzene in anhydrous THF.

  • In a separate flask, prepare the catalyst solution by dissolving [Rh(nbd)Cl]2 and triethylamine in THF.

  • Add the catalyst solution to the monomer solution and stir at room temperature for 24 hours.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer and wash with methanol.

  • Dry the resulting polymer under vacuum at 40°C.

Characterization of Poly(2-ethoxy-1-ethynyl-3-methylbenzene)

The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.

Characterization Technique Expected Results and Interpretation Supporting Rationale from Literature
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Expected to yield high molecular weight polymer with a narrow PDI.Rhodium catalysts are known to facilitate controlled polymerization of phenylacetylenes, leading to polymers with well-defined molecular weights.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer structure. A broad signal around 5.8-6.0 ppm in the ¹H NMR spectrum is characteristic of the vinyl protons in the polyene backbone, suggesting a high cis-transoidal content.The chemical shift of the vinyl proton is indicative of the stereochemistry of the polymer backbone.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the C≡C-H stretching band (around 3300 cm⁻¹) and the C≡C stretching band (around 2100 cm⁻¹) from the monomer spectrum.The absence of these peaks confirms the polymerization of the ethynyl group.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer. A high decomposition temperature is expected due to the aromatic nature of the polymer backbone.Poly(phenylacetylene) derivatives generally exhibit good thermal stability.[7] The polymer could serve as a high-yield carbon precursor.[1]
Differential Scanning Calorimetry (DSC) An exothermic peak corresponding to the cis-to-trans isomerization of the polymer backbone may be observed upon heating.This thermal isomerization is a characteristic feature of cis-rich poly(phenylacetylene)s.[6]
UV-Visible Spectroscopy The polymer is expected to exhibit absorption in the UV-visible region due to the π-conjugated backbone. The position of the absorption maximum will be influenced by the substituents.Alkoxy substituents on the phenyl ring can influence the electronic properties and thus the absorption spectra of the polymer.[8]

Potential Applications in Materials Science

The unique combination of an ethoxy and a methyl group in poly(2-ethoxy-1-ethynyl-3-methylbenzene) is anticipated to impart favorable properties for various applications.

  • Organic Light-Emitting Diodes (OLEDs): The conjugated backbone of the polymer suggests potential for use as an emissive or charge-transporting layer in OLEDs. The alkoxy and alkyl side chains can enhance solubility and film-forming properties, which are crucial for device fabrication.[9]

  • Gas Separation Membranes: Substituted polyacetylenes are known for their high gas permeability.[10] The specific side groups on this polymer may lead to desirable free volume characteristics for the selective separation of gases.

  • Sensors: The π-conjugated system can interact with various analytes, leading to changes in its optical or electronic properties. This makes the polymer a candidate for the development of chemical sensors.

  • High-Performance Thermosets and Carbon Precursors: The ethynyl groups in the polymer can undergo cross-linking reactions at elevated temperatures, leading to the formation of a thermoset material with high thermal stability. Upon further heating, these polymers can serve as high-yield precursors for carbon materials.[1]

  • Chiral Materials: The helical structure of poly(phenylacetylene)s can be influenced by chiral moieties.[11] While the proposed monomer is achiral, its derivatives could be explored for applications in chiral separations and asymmetric catalysis.

Conclusion

2-Ethoxy-1-ethynyl-3-methylbenzene represents a promising, albeit currently underexplored, monomer for the synthesis of novel functional polymers. The proposed synthetic and polymerization protocols, based on well-established methodologies for analogous compounds, provide a clear pathway for its preparation and subsequent use in materials science research. The anticipated properties of poly(2-ethoxy-1-ethynyl-3-methylbenzene), including good solubility, thermal stability, and tunable electronic characteristics, make it a compelling target for investigation in a wide range of applications, from organic electronics to advanced separation technologies.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Taniguchi, T., et al. (2021). Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s: Facile Terminal Chain-End Functionalization of Poly(phenylacetylene)s by Terminative Coupling with Acrylates and Acrylamides in Rhodium-Catalyzed Living Polymerization of Phenylacetylenes. Journal of the American Chemical Society, 143(8), 3193–3204. [Link]

  • Masuda, T., & Higashimura, T. (1986). Polyacetylenes with substituents: Their synthesis and properties. In Advances in Polymer Science (pp. 121-166). Springer, Berlin, Heidelberg. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Casado, M. A., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a P,N-ligand. Polymer Chemistry, 15, 2038-2046. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Astruc, D., et al. (2005). The use of nanoparticles in catalysis. Angewandte Chemie International Edition, 44(48), 7852–7872. [Link]

  • Teasdale, P. R., & Wagnon, B. K. (2018). Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. Macromolecules, 51(21), 8675–8682. [Link]

  • Li, Z., et al. (2023). Thermoresponsive Dendronized Poly(phenylacetylene)s via Dynamic Covalent Chemistry Showing Multiple-Responsive Chirality. Journal of the American Chemical Society, 145(50), 27364–27373. [Link]

  • Hayakawa, Y., et al. (1993). Preparation and Properties of Poly(phenylacetylene) Membranes Containing Perfluoroalkyl Groups. Polymer Journal, 25(6), 633–639. [Link]

  • Tran, C. D., et al. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Polymer, 215, 123385. [Link]

  • Kiryanov, A. A., et al. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(24), 7925–7929. [Link]

  • Sanda, F., et al. (2012). Reinvestigation of thermal isomerization of cis-stereoregulated poly(phenylacetylene) by spectroscopic study and DFT calculation. Polymer Journal, 44, 844–849. [Link]

  • Cihaner, A., & Önal, A. M. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 9(3), 359–368. [Link]

  • Yashima, E., et al. (2016). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 116(22), 13752–13990. [Link]

  • Casado, M. A., et al. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Dalton Transactions. [Link]

  • Jenekhe, S. A., & Osaheni, J. A. (1994). Mixed Alkyl‐ and Alkoxy‐Substituted Poly[(phenylene ethynylene)‐alt‐(phenylene vinylene)] Hybrid Polymers: Synthesis and Photophysical Properties. Macromolecules, 27(1), 211–214. [Link]

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Method

Application Notes &amp; Protocols: 2-Ethoxy-1-ethynyl-3-methylbenzene as a Versatile Building Block in Complex Molecule Synthesis

Introduction In the landscape of modern synthetic chemistry, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2-Ethoxy-1-ethynyl-3-methylbenzene emerges as a significant scaffold, integrating a terminal alkyne with a polysubstituted aromatic ring. The terminal alkyne is a linchpin for a multitude of transformations, most notably carbon-carbon bond-forming cross-coupling reactions and cycloadditions, making it an invaluable tool for medicinal chemists and materials scientists.[1] Its unique linear geometry and rich reactivity provide a rigid linker and a gateway to diverse functionalization.[1] This guide provides an in-depth analysis of the reactivity of 2-ethoxy-1-ethynyl-3-methylbenzene and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 2-ethoxy-1-ethynyl-3-methylbenzene is dictated by the electronic interplay of its substituents on the aromatic core. Understanding these effects is crucial for predicting its reactivity and designing successful synthetic strategies.

Table 1: Physicochemical Properties of 2-Ethoxy-1-ethynyl-3-methylbenzene

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Appearance (Predicted) Colorless to pale yellow liquid
Key Functional Groups Terminal Alkyne, Phenyl Ether, Aromatic Ring

1.1. Electronic and Steric Landscape

The benzene ring is decorated with three distinct substituents, each imparting a specific electronic and steric influence:

  • 2-Ethoxy Group (-OEt): A strong electron-donating group (EDG) through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). As a powerful activating group, it directs electrophilic aromatic substitution to the ortho and para positions.[2]

  • 3-Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation and induction (+I effect). It is also an activating, ortho/para-directing group.[2]

  • 1-Ethynyl Group (-C≡CH): This group is moderately electron-withdrawing through its sp-hybridized carbon's inductive effect (-I effect).[3] It deactivates the aromatic ring towards electrophilic substitution.

The combined influence of these groups creates a nuanced reactivity map. The potent activating effects of the ethoxy and methyl groups override the deactivating effect of the ethynyl group, rendering the ring susceptible to further electrophilic substitution. The directing effects are reinforcing, strongly favoring substitution at the C4 and C6 positions.

G cluster_0 Electronic Influences on the Aromatic Ring cluster_substituents Electronic Influences on the Aromatic Ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C4 (Active) C3->C4 C5 C C4->C5 C6 C6 (Active) C5->C6 C6->C1 Ethynyl C≡CH Ethynyl->C1 (-I) Ethoxy OEt Ethoxy->C2 (+R, -I) Strong Activator Methyl CH₃ Methyl->C3 (+I) Weak Activator

Caption: Electronic effects on the 2-ethoxy-1-ethynyl-3-methylbenzene ring.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne is a premier handle for C-C bond formation. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is arguably its most powerful application.[4][5] This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is a cornerstone of modern synthetic chemistry for creating complex molecules, including pharmaceuticals and organic materials.[4]

2.1. The Sonogashira Coupling Mechanism

The reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X).

  • Copper Cycle: Copper(I) acetylide is formed by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkyne Transmetalation Product R-C≡C-R' Pd_alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R'-C≡C-H Cu_acetylide Cu(I)-C≡C-R' Alkyne->Cu_acetylide + Cu(I), Base CuX Cu(I)X Cu_acetylide->Pd_complex Enters Pd Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

2.2. Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol details a general procedure for the coupling of 2-ethoxy-1-ethynyl-3-methylbenzene with 4-bromoanisole.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)
2-Ethoxy-1-ethynyl-3-methylbenzene160.21160 mg1.0
4-Bromoanisole187.04206 mg1.1
Pd(PPh₃)₂Cl₂701.9021 mg0.03
Copper(I) Iodide (CuI)190.456 mg0.03
Triethylamine (Et₃N)101.195 mL-
Toluene, anhydrous-10 mL-

Procedure

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol), 4-bromoanisole (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) followed by triethylamine (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diarylalkyne.

Scientist's Notes:

  • Causality: The use of a copper(I) co-catalyst is crucial as it facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex more readily than the terminal alkyne itself.[5]

  • Trustworthiness: An inert atmosphere is essential to prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne, which is a common side reaction.[7][8] The use of degassed solvents is highly recommended.

  • Base Selection: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a solvent. Other amine bases like diisopropylamine (DIPA) can also be used.[5]

Application in Cycloaddition Reactions for Heterocycle Synthesis

The π-system of the ethynyl group makes it an excellent partner in cycloaddition reactions, providing a direct route to five-membered heterocycles.[9] The Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide to form a 1,2,3-triazole is a prime example of "click chemistry"—a reaction known for its high efficiency, regioselectivity, and mild conditions.[10]

3.1. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed version of this reaction is highly reliable and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. This transformation is widely used in drug discovery, bioconjugation, and materials science.

CuAAC_Workflow Reactant_A 2-Ethoxy-1-ethynyl-3-methylbenzene Catalyst Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) Reactant_A->Catalyst Reactant_B Organic Azide (R-N₃) Reactant_B->Catalyst Product 1,4-Disubstituted-1,2,3-triazole Catalyst->Product [3+2] Cycloaddition

Caption: Workflow for the synthesis of 1,2,3-triazoles via CuAAC.

3.2. Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes the synthesis of the triazole from 2-ethoxy-1-ethynyl-3-methylbenzene and benzyl azide.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)
2-Ethoxy-1-ethynyl-3-methylbenzene160.21160 mg1.0
Benzyl Azide133.15133 mg1.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6812.5 mg0.05
Sodium Ascorbate198.1120 mg0.10
t-Butanol-5 mL-
Water-5 mL-

Procedure

  • Setup: In a 25 mL round-bottom flask, dissolve 2-ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL total).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in 1 mL H₂O). Prepare another aqueous solution of CuSO₄·5H₂O (0.05 mmol in 1 mL H₂O).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Workup: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water, then a minimal amount of cold ethanol. If no precipitate forms, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: The filtered solid is often pure enough for subsequent use. If extraction was performed, the combined organic layers are dried over Na₂SO₄, concentrated, and the resulting solid is purified by recrystallization or flash chromatography.

Scientist's Notes:

  • Expertise: Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Mechanism: The reaction proceeds via the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. This catalytic cycle ensures high regioselectivity.

Conclusion and Future Outlook

2-Ethoxy-1-ethynyl-3-methylbenzene is a highly valuable and versatile building block. Its strategically placed functional groups allow for selective and high-yielding transformations. The protocols described herein for Sonogashira couplings and CuAAC reactions provide reliable pathways to complex diarylalkynes and 1,2,3-triazoles, respectively. These products serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The predictable reactivity of the substituted aromatic ring also allows for further, directed functionalization, opening avenues for the creation of a vast library of complex organic molecules from a single, strategic starting material.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • Chemical Synthesis Database. 2-ethoxy-1-ethyl-3-methylbenzene. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2001. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • University of California, Irvine. The [3+2]Cycloaddition Reaction. [Link]

  • Organic Syntheses. α-Deutero-o-methyl-benzhydrol. [Link]

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  • National Institutes of Health. Modern Strategies for Heterocycle Synthesis. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

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  • ResearchGate. Synthesis and Reactions of N-Ethynyl-heterocycles. [Link]

  • University of Calgary. Substituent Effects. [Link]

  • MDPI. Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. [Link]

  • Google Patents. CN1103329C - Ethynyl-substituted aromatic compounds, their synthesis, polymers and their uses.
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  • PubChem. 2-Ethynyl-1,3,5-trimethoxybenzene. [Link]

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Application

Application Notes and Protocols for Reactions with 2-Ethoxy-1-ethynyl-3-methylbenzene

Introduction: The Synthetic Utility of Substituted Arylacetylenes 2-Ethoxy-1-ethynyl-3-methylbenzene is a member of the arylacetylene family, a class of organic compounds that serve as versatile building blocks in a mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Utility of Substituted Arylacetylenes

2-Ethoxy-1-ethynyl-3-methylbenzene is a member of the arylacetylene family, a class of organic compounds that serve as versatile building blocks in a multitude of chemical transformations. The presence of the terminal alkyne functionality, coupled with the electronically and sterically defined aromatic ring, makes this substrate a valuable precursor for the synthesis of complex organic molecules. Its applications span from the development of novel pharmaceutical agents to the creation of advanced organic materials. The ethoxy and methyl substituents on the benzene ring can influence the electronic properties and solubility of the resulting products, offering fine-tuning capabilities for specific applications.

This application note provides a comprehensive guide to the experimental setup for reactions involving 2-Ethoxy-1-ethynyl-3-methylbenzene. We will first detail a robust protocol for its synthesis from the corresponding benzaldehyde. Subsequently, we will focus on a detailed experimental procedure for a cornerstone transformation of terminal alkynes: the Sonogashira cross-coupling reaction. The rationale behind the choice of reagents and reaction conditions will be discussed to provide a deeper understanding of the experimental design.

Part I: Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene via the Corey-Fuchs Reaction

The synthesis of terminal alkynes from aldehydes is a fundamental transformation in organic chemistry. Among the various methodologies, the Corey-Fuchs reaction stands out for its reliability and broad substrate scope.[1][2][3] This two-step process first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne.[1][2]

The synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene commences with the commercially available or readily synthesized 2-ethoxy-3-methylbenzaldehyde. The overall transformation is depicted below:

cluster_0 Corey-Fuchs Reaction Workflow Start 2-Ethoxy-3-methylbenzaldehyde Step1 Dibromoolefination (CBr4, PPh3) Start->Step1 Step 1 Intermediate 1-(2,2-Dibromovinyl)-2-ethoxy-3-methylbenzene Step1->Intermediate Step2 Alkyne Formation (n-BuLi) Intermediate->Step2 Step 2 Product 2-Ethoxy-1-ethynyl-3-methylbenzene Step2->Product cluster_1 Sonogashira Coupling Workflow Reactants 2-Ethoxy-1-ethynyl-3-methylbenzene + Aryl Halide (Ar-X) Reaction Reaction at specified temperature Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Catalysts->Reaction Conditions Base (e.g., Et3N) Solvent (e.g., THF) Inert Atmosphere Conditions->Reaction Monitoring TLC/GC-MS Reaction->Monitoring Workup Aqueous Work-up Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product cluster_2 Sonogashira Catalytic Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II) Ar-Pd(II)-X (Ln) OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)-alkyne Ar-Pd(II)-C≡CR (Ln) Transmetalation->Pd(II)-alkyne RedElim Reductive Elimination Pd(II)-alkyne->RedElim RedElim->Pd(0) Product_out Ar-C≡CR RedElim->Product_out Cu(I) Cu(I)X Alkyne_act Alkyne Activation Cu(I)->Alkyne_act Cu-alkyne Cu(I)-C≡CR Alkyne_act->Cu-alkyne Cu-alkyne->Transmetalation Base R-C≡CH + Base Base->Cu-alkyne -HX Base_prod [Base-H]+ X-

Sources

Method

Application Note: High-Purity Isolation of 2-Ethoxy-1-ethynyl-3-methylbenzene for Advanced Research and Development

Abstract This comprehensive guide provides detailed protocols for the purification of 2-Ethoxy-1-ethynyl-3-methylbenzene, a key intermediate in the synthesis of novel organic materials and pharmaceutical agents. Recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols for the purification of 2-Ethoxy-1-ethynyl-3-methylbenzene, a key intermediate in the synthesis of novel organic materials and pharmaceutical agents. Recognizing the critical impact of purity on experimental outcomes and product performance, this document outlines three primary purification strategies: Normal-Phase Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Vacuum Distillation. Each method is presented with a step-by-step protocol, supported by scientific principles and data extrapolated from structurally analogous compounds. This application note is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for obtaining highly pure 2-Ethoxy-1-ethynyl-3-methylbenzene.

Introduction: The Importance of Purity for Arylalkyne Intermediates

2-Ethoxy-1-ethynyl-3-methylbenzene (Figure 1) is a substituted arylacetylene, a class of compounds of significant interest in medicinal chemistry and materials science. The ethynyl group serves as a versatile handle for further chemical transformations, most notably in carbon-carbon bond-forming reactions such as the Sonogashira coupling.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to side reactions, decreased yields, and the formation of difficult-to-separate byproducts in subsequent synthetic steps.

Figure 1: Structure of 2-Ethoxy-1-ethynyl-3-methylbenzene

Caption: Chemical structure of 2-Ethoxy-1-ethynyl-3-methylbenzene.

A common synthetic route to this compound is the Sonogashira coupling of a suitable aryl halide (e.g., 1-halo-2-ethoxy-3-methylbenzene) with a protected or terminal alkyne.[3] This reaction, while powerful, can introduce several impurities that must be removed.

Potential Impurities

A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Based on the likely synthetic pathways, common impurities may include:

  • Unreacted Starting Materials: Residual aryl halide and the alkyne source.

  • Homocoupled Alkyne (Glaser Coupling Product): A common side product in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[4]

  • Palladium and Copper Catalysts: Residual metals from the coupling reaction.

  • Phosphine Ligands and their Oxides: From the catalyst system.

  • Solvents and Bases: Residual solvents (e.g., THF, DMF, toluene) and amine bases (e.g., triethylamine, diisopropylamine) used in the reaction.[5][6]

  • Positional Isomers: If the starting aryl halide is not isomerically pure.

The choice of purification technique will depend on the nature of these impurities, the scale of the purification, and the desired final purity level.

Physicochemical Properties and Purification Strategy

Direct experimental data for 2-Ethoxy-1-ethynyl-3-methylbenzene is not widely available. However, we can estimate its properties based on structurally similar compounds like 1-ethoxy-2-ethynylbenzene[7] and 1-ethynyl-2-methoxybenzene.[8]

Table 1: Estimated Physicochemical Properties of 2-Ethoxy-1-ethynyl-3-methylbenzene and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C)Polarity
2-Ethoxy-1-ethynyl-3-methylbenzene C₁₁H₁₂O160.21~210-230Nonpolar
1-Ethoxy-2-ethynylbenzeneC₁₀H₁₀O146.19~200-210Nonpolar
1-Ethynyl-2-methoxybenzeneC₉H₈O132.16197Nonpolar

Based on its structure—an aromatic ring with two nonpolar substituents (ethoxy and methyl) and a relatively nonpolar ethynyl group—2-Ethoxy-1-ethynyl-3-methylbenzene is expected to be a nonpolar, high-boiling liquid or low-melting solid. This property profile suggests the following purification strategies:

  • Normal-Phase Flash Chromatography: Ideal for removing polar impurities such as phosphine oxides and residual amine base. Given the nonpolar nature of the target compound, it should elute relatively quickly from a silica gel column using a nonpolar mobile phase.[9][10]

  • Preparative HPLC: Offers higher resolution for separating the target compound from closely related, nonpolar impurities like homocoupled products or positional isomers. Both normal-phase and reversed-phase methods can be developed.[11][12][13]

  • Vacuum Distillation: Suitable for large-scale purification and for removing non-volatile impurities like catalyst residues and salts. The high estimated boiling point necessitates distillation under reduced pressure to prevent thermal decomposition.[10][14][15]

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Prior to any preparative purification, it is essential to develop a suitable solvent system and assess the crude mixture using TLC.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.[16]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the plate using a capillary tube.

  • Eluent Selection: Based on the nonpolar nature of the target compound, start with a nonpolar eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[17][18] Adjust the polarity to achieve an Rf value of approximately 0.3 for the target compound.[19]

  • Development: Place the spotted TLC plate in a developing chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate.[20]

  • Visualization:

    • UV Light: The aromatic ring will allow for visualization under short-wave UV light (254 nm) as a dark spot against a fluorescent background.[21]

    • Staining: For enhanced visualization, especially for the alkyne functionality, a potassium permanganate (KMnO₄) stain can be used. Alkynes typically appear as yellow spots on a purple background.[22] A phosphomolybdic acid stain can also be effective for a broad range of organic compounds.[23]

Purification by Normal-Phase Flash Chromatography

This is the recommended primary purification method for removing polar and highly nonpolar impurities on a laboratory scale.

G cluster_0 Flash Chromatography Workflow A Dissolve Crude Product in Minimal Toluene B Dry Load onto Silica Gel A->B D Load Sample onto Column B->D C Pack Column with Silica in Hexane C->D E Elute with Hexane/Ethyl Acetate Gradient D->E F Collect Fractions (Monitor by TLC) E->F G Combine Pure Fractions and Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for flash chromatography purification.

Protocol:

  • Column Preparation: Select a silica gel column with a mass approximately 40-70 times the mass of the crude material to be purified.[19] Pack the column using a slurry of silica gel in 100% hexane.

  • Sample Loading: For optimal resolution, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane to remove highly nonpolar impurities.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A shallow gradient (e.g., from 0% to 5% ethyl acetate in hexane) is often effective for separating nonpolar compounds.[17]

    • The exact gradient will be guided by the initial TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Recommended Conditions for Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard for normal-phase chromatography of nonpolar to moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (0-10%)Provides good separation for nonpolar aromatic compounds.[17][18]
Sample Loading Dry LoadingPrevents band broadening and improves resolution.
Detection TLC with UV (254 nm) and KMnO₄ stainAromatic ring is UV-active; alkyne reacts with permanganate.[22]
Purification by Preparative HPLC

For achieving the highest possible purity (>99%), particularly for separating closely related isomers or byproducts, preparative HPLC is the method of choice.

Protocol:

  • Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Normal-Phase: Use a silica or cyano-propyl column with a hexane/isopropanol or hexane/ethyl acetate mobile phase.

    • Reversed-Phase: Use a C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile/water or methanol/water.[24] Phenyl-based columns can offer enhanced selectivity for aromatic compounds.[25]

  • Scale-Up: Once an effective analytical separation is achieved, scale up to a preparative column, adjusting the flow rate and injection volume proportionally.[11]

  • Sample Injection: Dissolve the partially purified sample (e.g., from flash chromatography) in the mobile phase. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.

  • Fraction Collection: Use a fraction collector triggered by UV detection at a wavelength where the target compound absorbs strongly (likely around 254 nm).

  • Product Isolation: Combine the pure fractions and remove the solvent. For reversed-phase systems, this may involve extraction into an organic solvent followed by drying and evaporation, or lyophilization if volatile buffers were used.

Table 3: Suggested Starting Conditions for Preparative HPLC

ParameterNormal-PhaseReversed-Phase
Column Silica or Cyano-propylC18 or Phenyl-Hexyl
Mobile Phase Hexane/Isopropanol (99:1 to 95:5)Acetonitrile/Water (70:30 to 90:10)
Detection UV at 254 nmUV at 254 nm
Flow Rate Dependent on column dimensionsDependent on column dimensions
Purification by Vacuum Distillation

This method is highly effective for removing non-volatile or very high-boiling impurities and is suitable for larger quantities of material.

G cluster_1 Vacuum Distillation Process A Charge Distillation Flask with Crude Product B Assemble Short-Path Distillation Apparatus A->B C Apply High Vacuum (<1 mmHg) B->C D Gradually Heat the Flask C->D E Collect Distillate at Constant Temperature D->E F Pure Liquid Product E->F

Caption: General workflow for vacuum distillation.

Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and that joints are properly greased with high-vacuum grease.

  • Sample Preparation: Place the crude or partially purified liquid into the distillation flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump. It is advisable to use a cold trap between the apparatus and the pump to protect the pump from volatile organic compounds.[15]

  • Distillation:

    • Begin stirring the liquid.

    • Slowly and carefully apply the vacuum. The pressure should be reduced to below 1 mmHg.

    • Once a stable low pressure is achieved, begin to heat the distillation flask using a heating mantle.

    • The compound will begin to distill at a temperature significantly lower than its atmospheric boiling point. Based on analogs, the boiling point at ~1 mmHg is estimated to be in the range of 80-120°C.

  • Collection: Collect the fraction that distills over a narrow and constant temperature range. Discard any initial forerun that may contain lower-boiling impurities.

  • Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Conclusion

The purification of 2-Ethoxy-1-ethynyl-3-methylbenzene to a high degree of purity is essential for its successful application in research and development. The choice of purification method—flash chromatography, preparative HPLC, or vacuum distillation—should be guided by the scale of the synthesis, the nature of the impurities, and the required final purity. For most laboratory applications, a sequential approach of flash chromatography followed by either preparative HPLC or vacuum distillation will yield material of excellent quality, suitable for the most demanding applications.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethoxy-2-ethylbenzene. PubChem Compound Database. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MZ-Analysentechnik GmbH. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Pittsburgh, Department of Chemistry. (n.d.). How to run column fast and correctly. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chen, Y., et al. (2011). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Beilstein Journal of Organic Chemistry, 7, 482-488.
  • University of California, Davis. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • University of California, Santa Barbara, Department of Chemistry & Biochemistry. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethoxy-4-ethynylbenzene. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Theoretical study on thermal curing mechanism of arylethynyl-containing resins. RSC Advances, 8(3), 1399-1407.
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Wikipedia. (2024, August 5). Sonogashira coupling. Retrieved from [Link]

  • Reddy, M. S., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(23), 4189-4191.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2012, January 28). Preparation of Styrene and Phenylacetylene from Polystyrene. Retrieved from [Link]

  • American Elements. (n.d.). 1-ethoxy-2-ethynylbenzene. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • California State University, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation?. Retrieved from [Link]

  • Claverie, J. P., et al. (2010). Aqueous Poly(arylacetylene) Dispersions. Macromolecules, 43(21), 8979-8982.
  • Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2013, March 3). ELI5 request: Vacuum distillation. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Tykwinski, R. R., et al. (2007). Synthesis of differentially substituted hexaethynylbenzenes based on tandem Sonogashira and Negishi cross-coupling reactions. The Journal of Organic Chemistry, 72(5), 1755-1768.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007128841A1 - Method for purifying alkyl aromatic compounds.
  • van Otterlo, W. A. L., et al. (2004). An Efficient Preparation of a Terminal Arylacetylene. Arkivoc, 2005(3), 56-65.
  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • ResearchGate. (2025, August 5). Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene via Optimized Sonogashira Cross-Coupling

Executive Summary & Strategic Rationale 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) is a highly valuable, ortho-substituted ethynylbenzene building block utilized in the synthesis of complex heterocycles, acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) is a highly valuable, ortho-substituted ethynylbenzene building block utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. While the synthesis of terminal alkynes is routine at the discovery scale, transitioning these protocols to a multigram or kilogram process introduces significant safety, environmental, and purity challenges.

This application note details a robust, three-step scale-up protocol starting from commercially available 2-bromo-6-methylphenol. By systematically replacing hazardous reagents and optimizing catalytic cycles, this self-validating workflow ensures high atom economy, stringent impurity control, and operational safety.

Process Design & Causality in Optimization (E-E-A-T)

To ensure a scalable and reproducible process, the synthetic route was designed with a focus on mitigating known failure modes in alkyne chemistry.

  • Hazard Mitigation via TMS-Acetylene: Direct ethynylation using acetylene gas at scale requires specialized high-pressure barricade facilities due to its wide explosive limits and thermodynamic instability. By substituting acetylene gas with , we achieve precise stoichiometric control, eliminate the need for pressurized gas handling, and inherently design a safer process[1].

  • Suppression of Glaser Homocoupling: During the Sonogashira cross-coupling step, the presence of trace oxygen combined with copper(I) iodide can trigger the oxidative Glaser homocoupling of the alkyne. This side reaction yields a diyne impurity that is notoriously difficult to purge via crystallization. Strict adherence to an inert atmosphere (sparging solvents with nitrogen) and minimizing the CuI co-catalyst loading are critical to suppressing this pathway and improving the overall impurity profile[2].

  • Scalable TMS Deprotection: In discovery chemistry, tetrabutylammonium fluoride (TBAF) is the default reagent for desilylation. However, at a process scale, TBAF is cost-prohibitive, highly hygroscopic, and generates problematic aqueous fluoride waste streams. Transitioning to a mild system provides a highly chemoselective, scalable, and environmentally benign alternative for TMS cleavage, avoiding the formation of allene by-products[3][4].

Quantitative Process Data

The following table summarizes the validated reaction metrics, highlighting the critical quality attributes (CQAs) monitored during the scale-up campaign.

StepReaction TransformationYield (%)Purity (HPLC/GC)Key Impurity Monitored (IPC)
1 O-Ethylation (Williamson Ether)94%>99.0%Unreacted 2-bromo-6-methylphenol
2 Sonogashira Cross-Coupling89%98.5%Diyne (Glaser homocoupling product)
3 TMS Deprotection (Desilylation)95%>99.2%Siloxane residues & incomplete cleavage
Overall Linear 3-Step Synthesis ~79% >99.0% N/A

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of 2-Bromo-1-ethoxy-3-methylbenzene

Objective: Chemoselective O-alkylation of the sterically hindered phenol.

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 2-bromo-6-methylphenol (1.0 equiv, 500 g, 2.67 mol), anhydrous potassium carbonate ( K2​CO3​ , 1.5 equiv, 554 g, 4.0 mol), and acetonitrile (2.5 L).

  • Reaction: Stir the suspension at 20 °C for 15 minutes. Dropwise, add bromoethane (1.2 equiv, 349 g, 3.2 mol) over 30 minutes.

  • Heating: Ramp the internal temperature to 60 °C and maintain for 12 hours.

  • IPC (Self-Validation): Sample the reaction mixture for GC-MS analysis. The reaction is deemed complete when unreacted phenol is <1.0%.

  • Workup: Cool to 20 °C. Filter the suspension through a sintered glass funnel to remove inorganic salts. Wash the filter cake with ethyl acetate (500 mL). Concentrate the filtrate under reduced pressure to yield a pale yellow oil. Carry forward without further purification.

Step 2: Synthesis of ((2-Ethoxy-3-methylphenyl)ethynyl)trimethylsilane

Objective: Palladium-catalyzed C-C bond formation via Sonogashira coupling.

  • Setup: Equip a clean, dry 5 L jacketed reactor with a mechanical stirrer and a nitrogen sparging tube. Critical: Oxygen exclusion is mandatory.

  • Charge: Add 2-bromo-1-ethoxy-3-methylbenzene (1.0 equiv, 550 g, 2.56 mol) and a 1:1 mixture of anhydrous THF and triethylamine (3.0 L total volume). Sparge the solution with nitrogen for 45 minutes.

  • Catalyst Addition: Under a positive nitrogen flow, add Pd(PPh3​)2​Cl2​ (0.01 equiv, 18.0 g, 25.6 mmol) and CuI (0.02 equiv, 9.7 g, 51.2 mmol). The solution will turn pale yellow/orange.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.15 equiv, 289 g, 2.94 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 30 °C (mild exotherm).

  • Heating: Heat the mixture to 55 °C for 16 hours.

  • IPC (Self-Validation): Analyze via HPLC. Target: <2% starting material and <1% diyne impurity.

  • Workup: Cool to 10 °C. Filter the precipitated triethylammonium bromide salts through a pad of Celite. Wash the pad with methyl tert-butyl ether (MTBE, 1.0 L). Wash the combined organics with water (2 × 1 L) and brine (1 L), dry over MgSO4​ , and concentrate to yield the TMS-protected intermediate.

Step 3: Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene

Objective: Mild, scalable cleavage of the trimethylsilyl protecting group.

  • Setup: Equip a 5 L reactor with a mechanical stirrer.

  • Charge: Dissolve the crude TMS-protected alkyne (~580 g) in methanol (2.5 L).

  • Deprotection: Add anhydrous K2​CO3​ (0.2 equiv, 69 g, 0.5 mol). Stir vigorously at 25 °C for 3 hours.

  • IPC (Self-Validation): Analyze via GC-FID. Target: Complete disappearance of the TMS-alkyne peak.

  • Workup: Concentrate the methanol under reduced pressure (bath temp <35 °C to avoid volatility losses of the terminal alkyne). Partition the residue between heptane (2.0 L) and water (1.5 L). Separate the phases, wash the organic layer with water (1 L), dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify via short-path vacuum distillation or silica plug filtration (eluting with heptane) to afford the title compound as a colorless to pale yellow liquid.

Workflow Visualization

G SM 2-Bromo-6-methylphenol (Starting Material) Step1 Step 1: O-Ethylation Reagents: EtBr, K2CO3, MeCN Temp: 60°C SM->Step1 IPC1 IPC 1: GC-MS Target: <1% Phenol Step1->IPC1 Int1 2-Bromo-1-ethoxy-3-methylbenzene (Intermediate 1) IPC1->Int1 Step2 Step 2: Sonogashira Coupling Reagents: TMSA, Pd/Cu, THF/Et3N Temp: 55°C Int1->Step2 IPC2 IPC 2: HPLC Target: Monitor Diyne Impurity Step2->IPC2 Int2 TMS-Protected Alkyne (Intermediate 2) IPC2->Int2 Step3 Step 3: TMS Deprotection Reagents: K2CO3, MeOH Temp: 25°C Int2->Step3 IPC3 IPC 3: GC-FID Target: Complete Desilylation Step3->IPC3 Product 2-Ethoxy-1-ethynyl-3-methylbenzene (Final Product) IPC3->Product

Process workflow for the 3-step scale-up synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene.

References

  • Neuland Laboratories. Case Study: Process optimisation for scale-up of API material (Suppression of Alkyne Homo-coupling). Neuland Labs. Available at: [Link]

  • Royal Society of Chemistry (RSC). Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s: TMS deprotection using potassium carbonate and methanol. Chem. Commun. Available at:[Link]

  • American Chemical Society (ACS). Soluble Ferrocene Conjugates for Incorporation into Self-Assembled Monolayers: Desilylation Protocols. The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 2-Ethoxy-1-ethynyl-3-methylbenzene

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive technical guide for the chemical functionalization of 2-ethoxy-1-ethynyl-3-methylbenzene, a versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 2-ethoxy-1-ethynyl-3-methylbenzene, a versatile building block in organic synthesis. The unique structural features of this molecule, namely a terminal alkyne moiety positioned ortho to an ethoxy group and adjacent to a methyl substituent, offer a rich landscape for a variety of chemical transformations. These modifications are of significant interest to researchers in medicinal chemistry, materials science, and drug development, as they provide pathways to novel molecular architectures with potentially valuable biological and physical properties. This guide will delve into key functionalization strategies, including the widely utilized Sonogashira cross-coupling reaction and the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For each methodology, we will provide a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and expert insights into the rationale behind the selection of reagents and reaction conditions.

Introduction: The Synthetic Potential of 2-Ethoxy-1-ethynyl-3-methylbenzene

The structure of 2-ethoxy-1-ethynyl-3-methylbenzene presents a synthetically valuable terminal alkyne. The carbon-carbon triple bond is a highly energetic functional group with a linear geometry, making it an excellent handle for a wide array of chemical transformations.[1] Its reactivity allows for the construction of complex molecular scaffolds through the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The strategic placement of the ethoxy and methyl groups on the benzene ring can influence the electronic properties and steric environment of the alkyne, potentially modulating its reactivity and providing a means to fine-tune the properties of the resulting functionalized products.

The derivatives of this molecule are of interest in drug discovery, where the introduction of an alkynyl group can enhance binding affinity to target proteins, improve metabolic stability, or serve as a rigid linker to connect different pharmacophoric elements.[1] In materials science, the linear nature of the alkyne can be exploited to create conjugated systems with interesting photophysical properties, making them candidates for organic electronics and sensor applications.[2]

This guide will focus on two of the most powerful and widely adopted methods for the functionalization of terminal alkynes: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][5] The ability to carry out this reaction under mild conditions has made it a cornerstone in the synthesis of natural products, pharmaceuticals, and organic materials.[3][6]

Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)-C≡C-R' (L2) PdII->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination R_alkyne Pd_alkynyl->R_alkyne Product (R-C≡C-R') CuX Cu(I)X Cu_alkyne Cu(I)-C≡C-R' CuX->Cu_alkyne Deprotonation (Base, R'-C≡C-H) Cu_alkyne->PdII R_X Aryl/Vinyl Halide (R-X) Alkyne Terminal Alkyne (R'-C≡C-H) Base Base Product Coupled Product

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[4]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.[4]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.[4]

The Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

  • Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the increased acidity upon coordination to the copper, to form a copper acetylide intermediate.[4]

Experimental Protocol: Sonogashira Coupling of 2-Ethoxy-1-ethynyl-3-methylbenzene with 4-Iodoanisole

This protocol provides a general procedure for the Sonogashira coupling. The reaction conditions may require optimization for different substrates.

Materials:

  • 2-Ethoxy-1-ethynyl-3-methylbenzene

  • 4-Iodoanisole

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).

  • Add 4-iodoanisole (1.0 mmol, 1.0 equiv) and 2-ethoxy-1-ethynyl-3-methylbenzene (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product.

Key Considerations and Optimization
ParameterRecommendation and Rationale
Palladium Catalyst Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[4] The choice of ligand can significantly impact the reaction efficiency. Bulky, electron-rich phosphine ligands often improve catalytic activity.[4]
Copper Co-catalyst CuI is the most common co-catalyst. Copper-free Sonogashira protocols exist, which can be advantageous for synthesizing molecules where copper contamination is a concern.[5]
Base An amine base such as triethylamine or diisopropylethylamine is typically used. It serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
Solvent Aprotic solvents like toluene, THF, or DMF are generally used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Reaction Temperature Many Sonogashira reactions proceed efficiently at room temperature.[5] For less reactive substrates, gentle heating (40-80 °C) may be required.
Atmosphere The reaction is typically carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click" reaction, a concept introduced by K.B. Sharpless.[8] These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups.[8] The CuAAC reaction allows for the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[9] This methodology has found widespread application in drug discovery, chemical biology, and materials science for the conjugation of different molecular fragments.[8][9][10]

Mechanistic Insights

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.

CuAAC_Mechanism Alkyne R'-C≡C-H Cu_acetylide Cu(I)-C≡C-R' Alkyne->Cu_acetylide Coordination & Deprotonation Azide R-N3 Cu_triazolide Copper Triazolide Intermediate Azide->Cu_triazolide Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Cu_triazolide Cycloaddition with R-N3 Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Triazole Protonolysis Triazole->Cu_I Catalyst Regeneration

Caption: A simplified representation of the CuAAC reaction pathway.

Experimental Protocol: Synthesis of a Triazole Derivative of 2-Ethoxy-1-ethynyl-3-methylbenzene

This protocol outlines a general procedure for the CuAAC reaction.

Materials:

  • 2-Ethoxy-1-ethynyl-3-methylbenzene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure triazole product.

Key Considerations for Successful CuAAC Reactions
ParameterRecommendation and Rationale
Copper Source CuSO₄ with a reducing agent like sodium ascorbate is a common and convenient system to generate the active Cu(I) species in situ. Alternatively, a Cu(I) salt such as CuI or CuBr can be used directly.
Ligands The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state and accelerate the reaction.[8]
Solvent System The reaction is often performed in a mixture of water and a water-miscible organic solvent like tert-butanol, DMSO, or DMF to dissolve both polar and non-polar reactants.[8]
Purity of Reagents The purity of the alkyne and azide is crucial for obtaining high yields and clean reaction profiles.

Other Potential Functionalization Strategies

While Sonogashira coupling and CuAAC are workhorse reactions, the terminal alkyne of 2-ethoxy-1-ethynyl-3-methylbenzene is amenable to a variety of other transformations.

  • Hydrofunctionalization: The addition of H-X across the triple bond, where X can be a variety of functionalities such as a halogen, an amine, or a thiol, can lead to the formation of functionalized alkenes.

  • Cyclization Reactions: The ortho-alkoxy substituted phenylacetylene scaffold can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles like benzofurans, which are common motifs in biologically active molecules.[11][12]

  • Carbonylation Reactions: Palladium-catalyzed carbonylation can be employed to introduce a carbonyl group, leading to the synthesis of α,β-unsaturated carboxylic acid derivatives.[13][14]

Conclusion

2-Ethoxy-1-ethynyl-3-methylbenzene is a valuable starting material for the synthesis of a diverse array of functionalized molecules. The protocols and insights provided in this guide for Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition offer robust and reliable methods for its elaboration. The careful selection of catalysts, reagents, and reaction conditions, guided by the mechanistic understanding presented, will enable researchers to efficiently access novel compounds for applications in drug discovery, materials science, and beyond.

References

  • An efficient Pd-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. ACS Publications. Available at: [Link]

  • Direct catalytic asymmetric synthesis of highly functionalized (2-ethynylphenyl)alcohols via Barbas-List aldol reaction: scope and synthetic applications. PubMed. Available at: [Link]

  • Synthesis of the alkoxy-substituted phenylacetylenes and their reaction to form the target gold(III) complexes. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids under ligand-free and aerobic conditions. PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. MDPI. Available at: [Link]

  • Palladium-Catalyzed Aerobic Oxidative Cross-Coupling Reactions of Terminal Alkynes with Alkylzinc Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Synthetic applications Reaction conditions: (a) Phenylacetylene (6.0 equiv), ⁿBuLi, THF. ResearchGate. Available at: [Link]

  • Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Repository of the Academy's Library. Available at: [Link]

  • Molecule of the Month: Click Chemistry. PDB-101. Available at: [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • New cyclization strategies enabled by the alkynyl Prins reaction. ACS. Available at: [Link]

  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed. Available at: [Link]

  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PMC. Available at: [Link]

  • Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. Wiley Online Library. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions. Available at: [Link]

  • A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. OSTI.GOV. Available at: [Link]

  • Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates. PMC. Available at: [Link]

  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. Available at: [Link]

  • Synthesis and use of a new alkene-functionalized SG1-based alkoxyamine. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Ethynylene-linked multifunctional benzoxazines: the effect of the ethynylene group and packing on thermal behavior. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals. Available at: [Link]

  • Late-stage functionalization in drug discovery. ResearchGate. Available at: [Link]

  • Oxidative Cyclization of Bis(biaryl)acetylenes: Synthesis and Photophysics of Dibenzo[g,p]chrysene-Based Fluorescent Polymers. MIT. Available at: [Link]

  • Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. ETH Zurich Research Collection. Available at: [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Preprints.org. Available at: [Link]

  • Positional Methyl Effects in Benzo[e][15][16][17]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][15][16][17]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. Available at: [Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][15][16][17]triazines. MDPI. Available at: [Link]

  • Visible light–initiated radical 1,3-difunctionalization of β,γ-unsaturated ketones. PMC. Available at: [Link]

  • 2-chloro-1-ethynyl-3-methylbenzene — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethoxy-1-ethynyl-3-methylbenzene Synthesis

Welcome to the Synthesis Support Center for 2-Ethoxy-1-ethynyl-3-methylbenzene [1]. As researchers and drug development professionals scale up this critical building block, yield degradation often stems from mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center for 2-Ethoxy-1-ethynyl-3-methylbenzene [1]. As researchers and drug development professionals scale up this critical building block, yield degradation often stems from mechanistic bottlenecks such as oxidative homocoupling or incomplete homologation.

This guide provides field-proven Standard Operating Procedures (SOPs), comparative quantitative data, and a targeted Q&A troubleshooting section designed to optimize your synthetic workflows.

Standard Operating Procedures (SOPs)

We recommend two primary pathways for synthesizing this compound, depending on your available starting materials: the Modified Sonogashira Cross-Coupling (from the aryl halide) and the Bestmann-Ohira Homologation (from the benzaldehyde).

Pathway A: Modified Sonogashira Cross-Coupling & Desilylation

Causality & Mechanism: Traditional Sonogashira couplings with terminal alkynes often suffer from Glaser-Hay homocoupling—the formation of a diyne byproduct. Mechanistically, this occurs when trace oxygen reoxidizes the active Pd(0) catalyst back to Pd(II), initiating a secondary catalytic cycle that couples two terminal alkynes. By replacing the standard inert atmosphere with a dilute hydrogen/nitrogen (1:1) blend, the hydrogen reduces local oxygen to water in the immediate coordination sphere of the nascent Pd(0). This effectively starves the homocoupling cycle of its oxidant, pushing the cross-coupling yield from ~65% to >90% [2].

Sonogashira A 1-Iodo-2-ethoxy- 3-methylbenzene B TMS-Acetylene Pd(PPh3)4, CuI Dilute H2/N2 A->B C TMS-Protected Intermediate B->C D K2CO3 / MeOH Desilylation C->D E 2-Ethoxy-1-ethynyl- 3-methylbenzene D->E

Sonogashira coupling and desilylation workflow for ethynylbenzene synthesis.

Step-by-Step Protocol:

  • Degassing: Add 1-iodo-2-ethoxy-3-methylbenzene (1.0 eq) to a Schlenk flask containing anhydrous THF and triethylamine (3:1 ratio). Freeze-pump-thaw 3 times to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq) under an argon blanket.

  • Atmosphere Exchange: Evacuate the flask and backfill with a 1:1 mixture of H2 and N2 using a balloon [2].

  • Coupling: Inject trimethylsilylacetylene (TMSA, 1.1 eq). Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC (hexane/EtOAc); the starting material spot should completely disappear.

  • Desilylation: Filter the crude mixture through Celite, concentrate, and redissolve in anhydrous methanol. Add K2CO3 (2.0 eq) and stir for exactly 2 hours at room temperature.

  • Workup: Dilute with diethyl ether, wash with water and brine, dry over Na2SO4, and purify via silica gel chromatography to yield the target compound.

Pathway B: Bestmann-Ohira Homologation

Causality & Mechanism: When starting from 2-ethoxy-3-methylbenzaldehyde, the Seyferth-Gilbert homologation is preferred. The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) allows for a one-pot, room-temperature synthesis. The mild K2CO3 base deprotonates the phosphonium salt to form the active ylide in situ, which cleanly reacts with the aldehyde to yield the terminal alkyne. This avoids the cryogenic temperatures and aggressive lithium-halogen exchanges required by alternative methods, protecting the sensitive ethoxy ether group [3].

BestmannOhira A 2-Ethoxy-3-methyl- benzaldehyde B Bestmann-Ohira Reagent (1.2 eq) A->B C K2CO3, MeOH RT, Argon B->C D 2-Ethoxy-1-ethynyl- 3-methylbenzene C->D

One-pot Bestmann-Ohira homologation workflow from benzaldehyde.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-ethoxy-3-methylbenzaldehyde (1.0 eq) and K2CO3 (2.0 eq) in strictly anhydrous methanol under an argon atmosphere.

  • Reagent Addition: Add a 10% solution of Bestmann-Ohira reagent in acetonitrile (1.2 eq) dropwise. Self-Validation: A successful initiation is marked by the mixture turning into a faint grey turbid solution [3].

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Rf ~0.8 in 100% hexanes indicates product formation).

  • Workup: Dilute with diethyl ether, wash with 5% aqueous NaHCO3, dry over Na2SO4, and evaporate the solvent to isolate the terminal alkyne.

Quantitative Yield Comparison

The table below summarizes the expected outcomes and scalability of various synthetic routes for ethynylbenzene derivatives to help you select the best approach for your lab.

Synthetic RouteKey ReagentsTypical YieldMajor ByproductHomocoupling RateScalability
Standard Sonogashira Pd(PPh3)4, CuI, TMSA, Air/Ar60–70%Diyne (Glaser)10–15%Moderate
Modified Sonogashira Pd(PPh3)4, CuI, TMSA, H2/N2 85–92% Diyne (Glaser)<2% High
Corey-Fuchs CBr4, PPh3, n-BuLi65–75%Incomplete eliminationN/ALow (Cryogenic)
Bestmann-Ohira Dimethyl (1-diazo-2-oxopropyl)phosphonate88–95% Unreacted aldehydeN/AHigh (Room Temp)

Troubleshooting & FAQs

Q: Why am I seeing a large amount of diyne byproduct during the Sonogashira step? A: Oxidative homocoupling (Glaser-Hay coupling) of the terminal alkyne occurs when trace oxygen reoxidizes the active Pd(0) catalyst back to Pd(II), initiating a secondary catalytic cycle that couples two alkynes. To mitigate this, replace the standard inert atmosphere with a 1:1 dilute hydrogen/nitrogen atmosphere. The hydrogen reduces local oxygen to water in the immediate coordination sphere of the nascent Pd(0), starving the homocoupling cycle of its oxidant and reducing diyne formation to <2% [2].

Q: The yield of my Bestmann-Ohira homologation is stalling at 50%. How can I drive it to completion? A: The Bestmann-Ohira reagent requires strictly anhydrous conditions initially to form the active ylide. If your methanol is wet, the reagent can hydrolyze prematurely. Ensure the methanol is strictly anhydrous, and use a slight excess of the reagent (1.2 eq) and K2CO3 (2.0 eq). The reaction is self-validating: a successful initiation is marked by the mixture turning into a faint grey turbid solution [3].

Q: Can I use the Corey-Fuchs reaction instead of Bestmann-Ohira for the aldehyde route? A: While Corey-Fuchs is a classic method, it requires generating a 1,1-dibromoalkene intermediate followed by aggressive lithium-halogen exchange with n-BuLi at -78 °C [4]. This cryogenic step is difficult to scale and risks cleaving the ethoxy group of your substrate. Bestmann-Ohira is a one-pot, room-temperature alternative that is much milder and typically provides higher yields for electron-rich benzaldehydes.

Q: During desilylation of the TMS-protected intermediate, my product degrades. What is happening? A: Terminal alkynes like 2-ethoxy-1-ethynyl-3-methylbenzene are sensitive to prolonged exposure to strong bases and oxygen, leading to polymerization or oxidation. Limit the K2CO3/MeOH desilylation step to exactly 2 hours. Monitor strictly by TLC (product Rf ~0.6 in 10% EtOAc/Hexane), and perform the reaction under an inert argon atmosphere to prevent degradation.

References

  • Title: 2-Ethoxy-1-ethynyl-3-methylbenzene | 2752803-18-0 | C11H12O | Appchem Source: Appchem URL
  • Source: Organic Letters (ACS Publications)
  • Title: Bestmann-Ohira Reagent: Alkynes from Aldehydes Source: Sigma-Aldrich URL
  • Title: Synthesis of Terminal vs.
Optimization

Technical Support Center: Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene

This guide serves as a specialized technical resource for researchers engaged in the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene. The synthesis of this substituted arylalkyne, while often approached via the robust So...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers engaged in the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene. The synthesis of this substituted arylalkyne, while often approached via the robust Sonogashira coupling, is prone to specific side reactions influenced by the electronic and steric nature of its substituents. The electron-donating ethoxy group can decrease the reactivity of the aryl halide, making the reaction susceptible to competing pathways. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.

Question 1: My reaction yields the desired product, but it is contaminated with a significant amount of a high-molecular-weight byproduct, likely a butadiyne derivative. What is this side reaction and how can I suppress it?

Answer:

This is the most common issue in Sonogashira couplings and is caused by the Glaser-Hay homocoupling of your terminal alkyne starting material.[1][2] This side reaction is an oxidative dimerization that forms a symmetrical 1,4-disubstituted-1,3-butadiyne. It is particularly prevalent when using a copper(I) co-catalyst, as the mechanism involves the formation of a copper acetylide intermediate that dimerizes in the presence of an oxidant, typically molecular oxygen.[1][3]

Causality:

  • Presence of Oxygen: Oxygen is the primary oxidant for the Cu(I) to Cu(II) conversion that drives the Glaser coupling catalytic cycle.

  • Copper(I) Co-catalyst: While Cu(I) accelerates the desired Sonogashira reaction, it is also the primary catalyst for the undesired homocoupling.[1][4]

  • Slow Cross-Coupling: If the main Sonogashira catalytic cycle is slow (e.g., due to a less reactive aryl bromide), the alkyne has more time to undergo the competing homocoupling pathway.[5]

Mitigation Strategies:

  • Rigorous Inert Atmosphere: The most critical step is to eliminate oxygen.

    • Degas all solvents and the amine base thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).

    • Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Copper-Free Conditions: Eliminating the copper co-catalyst is a highly effective method to prevent Glaser coupling.[4][6] While the reaction may proceed more slowly, it provides a much cleaner product profile. This often requires slightly higher temperatures or the use of more sophisticated palladium/ligand systems.

  • Use of Additives: Some protocols report that adding a mild reducing agent or using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can help keep the copper in its +1 oxidation state and suppress the oxidative homocoupling.[2][3]

  • Controlled Reagent Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction over the second-order homocoupling reaction.

Question 2: The reaction is very sluggish or stalls completely, with a significant amount of my aryl halide starting material (2-bromo- or 2-iodo-1-ethoxy-3-methylbenzene) remaining. What are the likely causes?

Answer:

A sluggish or stalled reaction is typically due to a slow rate-determining step in the palladium catalytic cycle—the oxidative addition of the aryl halide to the Pd(0) center.[1] The reactivity of your specific substrate, 2-halo-1-ethoxy-3-methylbenzene, is a key factor.

Causality:

  • Electron-Donating Group (EDG): The ethoxy group at the 2-position is a strong electron-donating group. EDGs increase the electron density on the aromatic ring, making the carbon-halogen bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5]

  • Choice of Halide: The strength of the carbon-halogen bond dramatically affects reactivity. The general trend is C-I < C-Br << C-Cl.[4][7] If you are using 2-bromo-1-ethoxy-3-methylbenzene, the reaction will be inherently slower than with the corresponding iodide. Using the aryl chloride is generally not feasible under standard conditions.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air, leading to oxidation and loss of catalytic activity.[4] Additionally, aggregation of the palladium catalyst into inactive palladium black can occur at higher temperatures or concentrations.

  • Inefficient Ligand: The choice of phosphine ligand is critical. Ligands that are too small or not electron-rich enough may not sufficiently promote the oxidative addition step for this challenging substrate.

Troubleshooting Steps:

  • Switch to the Aryl Iodide: The most effective solution is to use 2-iodo-1-ethoxy-3-methylbenzene as your starting material. The C-I bond is significantly weaker and more reactive, which will dramatically accelerate the oxidative addition step.[7]

  • Optimize the Catalyst System:

    • For the aryl bromide, consider using more electron-rich and sterically bulky phosphine ligands like P(t-Bu)₃ or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which are known to promote the oxidative addition of less reactive aryl halides.[8][9]

    • Ensure your palladium precatalyst is of high quality. If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).

  • Increase Reaction Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome the slow oxidative addition. However, monitor for catalyst decomposition (formation of palladium black) and increased side product formation.

Question 3: I am observing a significant amount of 1-ethoxy-3-methylbenzene in my crude product mixture. What is causing this dehalogenation?

Answer:

The formation of the hydrodehalogenated product (where the halogen is replaced by a hydrogen atom) is a known side reaction in many cross-coupling chemistries.

Causality:

  • Base-Induced Reduction: The amine base, especially in the presence of moisture or other protic sources, can participate in pathways that lead to the reduction of the aryl halide.

  • Impure Reagents: Impurities in the solvent or base can act as hydride sources.

  • Catalytic Side Pathway: Under certain conditions, intermediate palladium-hydride species can form, which can then reductively eliminate to produce the dehalogenated arene.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and bases. Dry all glassware thoroughly before use.

  • Choice of Base: Consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ or Cs₂CO₃, which are less prone to participating in reductive side reactions.[4]

  • Purify Starting Materials: Ensure your aryl halide is pure and free from any reagents used in its synthesis.

Frequently Asked Questions (FAQs)

Q: Which starting material is better for this synthesis: 2-bromo-1-ethoxy-3-methylbenzene or 2-iodo-1-ethoxy-3-methylbenzene? A: For this specific substrate, 2-iodo-1-ethoxy-3-methylbenzene is strongly recommended . The electron-donating effect of the ethoxy group deactivates the aryl halide towards oxidative addition. Using the more reactive aryl iodide will lead to faster reaction times, lower required temperatures, and often cleaner reactions with higher yields, minimizing side reactions that can occur during prolonged heating.[4][7]

Q: How critical is it to degas my solvents and reagents? A: It is absolutely critical . Oxygen is the primary culprit behind the Glaser-Hay homocoupling side reaction, which is the most common source of impurities.[2][3] Oxygen also degrades the active Pd(0) catalyst. Proper degassing is arguably the single most important step to ensure a clean and successful Sonogashira coupling.

Q: Can I run this reaction without a copper co-catalyst? A: Yes, and for substrates prone to homocoupling, it is often the best strategy. Copper-free Sonogashira protocols avoid the Glaser side reaction entirely.[4][6] These reactions might require slightly different conditions, such as a different base (e.g., piperidine or pyrrolidine), higher temperatures, or specific palladium/ligand systems, but they offer a direct route to a cleaner product.[8]

Visualizing the Reaction and Side Pathways

Core Sonogashira Catalytic Cycle

The desired cross-coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)(X)L₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans from Cu Cycle pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_trans->pd_alkyne pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Ar-C≡CR (Product) cu_x CuX cu_alkyne R-C≡C-Cu cu_x->cu_alkyne + R-C≡CH - HX cu_alkyne->pd_trans Copper Acetylide alkyne R-C≡C-H base Base Glaser_Coupling alkyne 2 R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + Cu(I) dimer_intermediate [Dimer Complex] cu_acetylide->dimer_intermediate Oxidation product R-C≡C-C≡C-R (Diyne Byproduct) dimer_intermediate->product catalyst Cu(I) Catalyst product->catalyst Regenerates oxygen O₂ (Air) oxygen->cu_acetylide Drives Reaction

Caption: Pathway of the oxygen-driven, copper-catalyzed Glaser homocoupling side reaction.

Data Summary and Recommended Conditions

The choice of reaction conditions is critical for maximizing yield and minimizing byproducts. The following table provides a starting point for optimization.

ParameterStandard Sonogashira (Cu-catalyzed)Copper-Free Sonogashira (Recommended for this substrate)Rationale
Aryl Halide 2-Iodo-1-ethoxy-3-methylbenzene2-Iodo-1-ethoxy-3-methylbenzeneIodide is more reactive, crucial for the electron-rich system. [7]
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ + Ligand (e.g., SPhos) or Pd(PPh₃)₄ (2-5 mol%)Copper-free systems may benefit from more specialized catalysts.
Ligand PPh₃ (often included in catalyst)PPh₃ or bulky, electron-rich phosphines (e.g., P(t-Bu)₃)Bulky ligands can accelerate oxidative addition and reductive elimination. [9]
Copper Salt CuI (5-10 mol%)None Eliminates the primary catalyst for Glaser homocoupling. [4][6]
Base Triethylamine (TEA) or DIPEAPiperidine or PyrrolidineAmines in copper-free protocols often play a more direct role in the catalytic cycle.
Solvent THF or DMF, degassedToluene or DMF, degassedMust be anhydrous and rigorously deoxygenated.
Temperature Room Temp to 40 °C40 °C to 80 °CCopper-free reactions may require more thermal energy.
Atmosphere Strictly Inert (Argon or N₂) Strictly Inert (Argon or N₂) Essential to prevent catalyst oxidation and Glaser coupling. [2][4]

Validated Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to minimize the formation of the Glaser-Hay homocoupling byproduct.

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a positive pressure of high-purity argon.

  • Reagent Preparation:

    • To the flask, add 2-iodo-1-ethoxy-3-methylbenzene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and a suitable solvent like degassed toluene (approx. 0.1 M concentration).

    • Begin stirring the mixture under a positive argon flow.

  • Base and Alkyne Addition:

    • Add degassed piperidine (3.0 eq) to the mixture via syringe.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS. The reaction typically takes 4-12 hours.

  • Deprotection and Workup:

    • Once the coupling is complete, cool the mixture to room temperature.

    • Add a solution of K₂CO₃ (2.0 eq) in methanol and stir for 2-4 hours at room temperature to cleave the TMS protecting group.

    • Quench the reaction with water and extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Ethoxy-1-ethynyl-3-methylbenzene.

Protocol 2: Synthesis of 2-Iodo-1-ethoxy-3-methylbenzene Precursor

This procedure outlines a plausible synthesis of the required aryl iodide starting from the commercially available 2-ethoxy-3-methylaniline.

  • Diazotization:

    • Dissolve 2-ethoxy-3-methylaniline (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate should form.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., to 50 °C) for 1 hour to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture and extract with diethyl ether (3x).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove excess iodine), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-iodo-1-ethoxy-3-methylbenzene.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling. [Link]

  • Dou, W., et al. (2006). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • Soengas, R. G., et al. (2012, March 06). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Bande, O. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (PMC). [Link]

  • Jayakumar, S., et al. (2003, May 07). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Organic Chemistry Portal. Glaser Coupling Literature. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-ethoxy-1-ethyl-3-methylbenzene. [Link]

  • Jayakumar, S., et al. (2003, May 07). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Reddit. (2018, February 28). Sonogashira coupling confusion: where did my reactant go? r/chemistry. [Link]

  • Lipshutz, B. H., et al. (2005). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Couplings with 2-Ethoxy-1-ethynyl-3-methylbenzene

Welcome to the advanced troubleshooting and optimization guide for the Sonogashira cross-coupling of 2-Ethoxy-1-ethynyl-3-methylbenzene . Designed for research scientists and drug development professionals, this guide by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization guide for the Sonogashira cross-coupling of 2-Ethoxy-1-ethynyl-3-methylbenzene . Designed for research scientists and drug development professionals, this guide bypasses generic advice to address the specific stereoelectronic challenges posed by this highly functionalized terminal alkyne.

Part 1: Substrate Profiling & Mechanistic Causality

To optimize a reaction, we must first understand the molecular physics of the substrate[1]. 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) presents a unique set of challenges due to its substitution pattern:

  • Severe Steric Hindrance (The Buttressing Effect): The ethoxy group is located at the ortho position relative to the reactive alkyne. Furthermore, the methyl group at the meta position (adjacent to the ethoxy) restricts the conformational rotation of the ethoxy group. This forces the bulky ethyl chain toward the alkyne, creating a severe steric shield that drastically slows down the transmetalation and reductive elimination steps of the palladium catalytic cycle.

  • Electronic Enrichment: The ethoxy group is a strong π -donor (+M effect). This increases the electron density on the alkyne, making the resulting copper acetylide highly nucleophilic but exceptionally prone to oxidative homocoupling (Glaser coupling)[2].

  • Reduced Acidity: The electron-donating nature of the ring decreases the acidity of the terminal acetylenic proton. Standard amine bases (like triethylamine) often fail to deprotonate this substrate efficiently, stalling the catalytic cycle before transmetalation can even occur[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation (Sterically Hindered) PdII->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product CuCycle Cu(I) Acetylide (Electron-Rich) CuCycle->Trans Ideal Pathway Glaser Oxidative Homocoupling (O2 present) CuCycle->Glaser O2 Exposure Diyne 1,3-Diyne Byproduct Glaser->Diyne

Sonogashira catalytic cycle highlighting the Glaser homocoupling divergence.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields almost exclusively the 1,3-diyne dimer of 2-Ethoxy-1-ethynyl-3-methylbenzene. How do I suppress this? A1: You are observing Glaser homocoupling. Because your substrate is highly electron-rich, the intermediate copper acetylide is extremely reactive toward trace oxygen[2].

  • Solution A (Mechanistic): Switch to a Copper-Free protocol . The absence of Cu(I) salts shuts down the Glaser pathway entirely[4]. Use an electron-rich, bulky ligand like XPhos or RuPhos, which promotes the direct deprotonation and transmetalation of the alkyne onto the Pd center without needing copper[5].

  • Solution B (Procedural): If copper must be used, ensure strictly anaerobic conditions via freeze-pump-thaw degassing[4]. Additionally, use a syringe pump to add the alkyne slowly over 4 hours. This keeps the steady-state concentration of the alkyne low, kinetically favoring the bimolecular cross-coupling over homocoupling[2].

Q2: The reaction stalls at 20% conversion, and a black precipitate forms in the flask. What is happening? A2: The black precipitate is "Palladium black"—inactive, agglomerated Pd(0)[3]. This occurs when the catalytic cycle is out of sync. Because the ortho-ethoxy group severely hinders transmetalation and reductive elimination, the Pd(II) intermediate has a prolonged lifetime, leading to catalyst decomposition.

  • Solution: You must force the reductive elimination step. Switch to a highly bulky, electron-rich phosphine ligand such as P(t-Bu)3​ or an N-Heterocyclic Carbene (NHC)[4]. The extreme steric bulk of these ligands crowds the palladium center, physically forcing the two coupling partners together to accelerate reductive elimination[6].

Q3: I am using standard Triethylamine (Et 3​ N) as the base and solvent, but I see zero conversion. Why? A3: The +M effect of the ethoxy group pushes electron density into the alkyne, decreasing the acidity of the terminal C-H bond. Et 3​ N is simply not basic enough to deprotonate this specific substrate efficiently.

  • Solution: Switch to a stronger, non-coordinating inorganic base like Cs2​CO3​ or K3​PO4​ [3]. These bases, when paired with a polar aprotic solvent like DMF or 1,4-dioxane, provide the necessary thermodynamic driving force to generate the reactive acetylide species.

G Start Low Yield with 2-Ethoxy-1-ethynyl-3-methylbenzene Check1 Is 1,3-diyne (dimer) the major byproduct? Start->Check1 Yes1 Switch to Cu-free protocol (e.g., XPhos/Pd) Check1->Yes1 Yes No1 Check starting material conversion Check1->No1 No LowConv Change base to Cs2CO3 & increase temperature No1->LowConv Low Conversion BlackPd Pd black precipitation? No1->BlackPd High Conv, No Product FixPd Use bulky ligands (t-Bu3P) or switch to DMF BlackPd->FixPd Yes

Troubleshooting decision tree for 2-Ethoxy-1-ethynyl-3-methylbenzene.

Part 3: Quantitative Optimization Data

The following table synthesizes optimization data for sterically hindered, electron-rich terminal alkynes. It demonstrates the causality between reagent selection and reaction outcomes.

BaseSolventCatalyst SystemConversionHomocouplingCausality / Mechanistic Observation
Et 3​ N (3 eq)THFPd(PPh 3​ ) 4​ / CuI15%45%Base too weak; Cu(I) promotes Glaser coupling of electron-rich alkyne.
DIPEA (3 eq)ToluenePd(PPh 3​ ) 2​ Cl 2​ / CuI30%35%Slight basicity improvement, but non-polar solvent limits solubility of intermediates.
K 3​ PO 4​ (2 eq) 1,4-Dioxane Pd 2​ (dba) 3​ / P(t-Bu) 3​ 88% <5% Stronger base; bulky ligand forces reductive elimination despite ortho-ethoxy group.
Cs 2​ CO 3​ (2 eq) DMF Pd(OAc) 2​ / XPhos >95% <2% Optimal: Cu-free conditions eliminate homocoupling; polar DMF stabilizes Pd intermediates.

Part 4: Self-Validating Experimental Protocol

Based on the optimization data, the Copper-Free XPhos/Pd protocol is the authoritative standard for 2-Ethoxy-1-ethynyl-3-methylbenzene[5]. This protocol includes built-in validation checks to ensure scientific integrity at every step.

Reagents:

  • Aryl Halide (Electrophile): 1.0 equiv

  • 2-Ethoxy-1-ethynyl-3-methylbenzene: 1.2 equiv

  • Pd(OAc) 2​ : 5 mol%

  • XPhos: 10 mol%

  • Cs 2​ CO 3​ (Anhydrous): 2.0 equiv

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Pd(OAc) 2​ , XPhos, and Cs 2​ CO 3​ .

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Check: The solid mixture should remain free-flowing. Any clumping indicates moisture in the Cs 2​ CO 3​ , which will hydrolyze the active catalyst.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir at room temperature for 10 minutes to pre-form the active Pd(0)-XPhos complex.

    • Validation Check: Observe the solution color. A shift from pale yellow to a deep, homogenous red/orange indicates the successful formation of the active monoligated Pd(0) species. If the solution turns black, oxygen has infiltrated the system.

  • Substrate Addition: Add 2-Ethoxy-1-ethynyl-3-methylbenzene via a gas-tight syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Validation Check: At the 2-hour mark, perform a TLC (Hexanes/EtOAc). You should observe the consumption of the aryl halide. The absence of a highly non-polar spot (which would correspond to the 1,3-diyne dimer) validates the success of the copper-free conditions.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the inorganic salts. Wash the organic layer with LiCl aqueous solution (5% w/w) three times to remove DMF, dry over MgSO 4​ , and concentrate in vacuo.

References

Sources

Optimization

Technical Support Center: Troubleshooting the Reactivity of 2-Ethoxy-1-ethynyl-3-methylbenzene

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the recalcitrant nature of 2-Ethoxy-1-ethyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the recalcitrant nature of 2-Ethoxy-1-ethynyl-3-methylbenzene .

The low reactivity of this compound stems from a severe structural bottleneck: the buttressing effect . The ethynyl group (position 1) is flanked by an ethoxy group (position 2). Crucially, the methyl group at position 3 sterically repels the ethoxy group, forcing its oxygen lone pairs and alkyl chain to rotate directly into the steric space of the terminal alkyne. This creates an exceptionally congested microenvironment that shields the alkyne proton, hindering deprotonation, metal coordination, and subsequent cross-coupling steps.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized protocols, and empirical data to help you overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting near-zero conversion when using standard Sonogashira conditions ( Pd(PPh3​)2​Cl2​ / CuI)?

A: Standard Sonogashira protocols rely on the formation of a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. The buttressed ortho-ethoxy group in 2-Ethoxy-1-ethynyl-3-methylbenzene physically blocks the approach of the bulky Pd(II) complex during transmetalation [1]. The Solution: You must force the reaction through a Copper-Free pathway using highly active, sterically demanding, and electron-rich phosphine ligands like P(t−Bu)3​ or Buchwald ligands (e.g., XPhos). These ligands stabilize the under-coordinated Pd(0) species and accelerate both oxidative addition and reductive elimination, bypassing the need for the sterically sensitive copper transmetalation step[2].

Q2: My reaction mixture turns dark, and my primary isolated product is the diyne dimer. How do I suppress Glaser homocoupling?

A: Because the steric bulk drastically slows down the desired cross-coupling rate, the intermediate copper acetylide has a prolonged lifetime in the reaction mixture. If even trace amounts of oxygen are present, the copper acetylide will rapidly undergo oxidative Glaser homocoupling to form a symmetric 1,3-diyne[3]. The Solution:

  • Eliminate Copper: Switch entirely to a copper-free protocol.

  • Rigorous Deoxygenation: Standard nitrogen bubbling is insufficient. You must use the freeze-pump-thaw method to degas your solvents.

  • Syringe Pump Addition: Keep the steady-state concentration of the alkyne low by adding it slowly over several hours.

Q3: The CuAAC (Click) cycloaddition with this alkyne is sluggish or stalls completely. What is the workaround?

A: The standard CuSO4​ /Sodium Ascorbate system struggles because the formation of the required dinuclear copper-acetylide transition state is sterically prohibited. The Solution: Utilize an Ag2​O / N-Heterocyclic Carbene (NHC) precursor system. Silver acetylides are less sensitive to steric bulk than copper acetylides. The NHC ligand increases the solubility of the active metal species and provides enough electron density to drive the cycloaddition forward even in highly congested environments[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic bottlenecks encountered when using sterically hindered alkynes in traditional cross-coupling workflows.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd Aryl Halide Coord Alkyne Coordination (Copper-Free) OxAdd->Coord Base / No Cu Transmet Transmetalation (Cu Co-Catalyst) OxAdd->Transmet CuI / Base RedElim Reductive Elimination [Pd(II)(Ar)(Alkynyl)L2] Coord->RedElim Steric Bottleneck (Requires Bulky Ligand) Transmet->RedElim Steric Bottleneck Homocoupling Glaser Homocoupling (Diyne Byproduct) Transmet->Homocoupling Trace O2 / Slow Transmetalation RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Sonogashira cycle showing the steric bottleneck and competing Glaser homocoupling pathway.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the empirical shift in reaction outcomes when moving from standard to sterically-optimized conditions for 2-Ethoxy-1-ethynyl-3-methylbenzene.

Reaction TypeCatalyst SystemLigandAdditive / Co-CatalystTime (h)Target Yield (%)Diyne Homocoupling (%)
Standard Sonogashira PdCl2​(PPh3​)2​ PPh3​ CuI (10 mol%)24< 15%> 60%
Optimized Sonogashira Pd(OAc)2​ P(t−Bu)3​ None (Cu-Free)1288% < 5%
Standard CuAAC CuSO4​⋅5H2​O NoneSodium Ascorbate24< 20%N/A
Optimized CuAAC Ag2​O / CuINHC PrecursorNone1292% N/A

Part 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical step so you understand why the manipulation is necessary.

Protocol A: Copper-Free Sonogashira Coupling for Hindered Alkynes

Objective: Achieve >85% cross-coupling yield while suppressing Glaser homocoupling to <5%.

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Trace moisture and oxygen will poison the highly sensitive P(t−Bu)3​ ligand and promote oxidative homocoupling.

  • Solvent Degassing: Transfer 5 mL of anhydrous 1,4-dioxane to a separate flask. Perform 3 cycles of freeze-pump-thaw degassing.

    • Causality: Because the steric bulk of the ethoxy/methyl groups slows the reaction kinetics, any dissolved O2​ has ample time to trigger the Glaser pathway. Rigorous degassing is non-negotiable.

  • Catalyst Assembly: Inside an argon-filled glovebox, add the aryl halide (1.0 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), P(t−Bu)3​ (0.04 mmol, 4 mol%), and Cs2​CO3​ (2.0 mmol, 2.0 equiv) to the Schlenk flask.

    • Causality: Cs2​CO3​ provides superior solubility and basicity in dioxane compared to amines, facilitating the difficult deprotonation of the shielded terminal alkyne. P(t−Bu)3​ forces the formation of a highly active, mono-ligated Pd(0) species capable of navigating the steric bulk.

  • Alkyne Addition: Seal the flask, remove from the glovebox, and inject the degassed dioxane. Stir for 10 minutes at room temperature. Load 2-Ethoxy-1-ethynyl-3-methylbenzene (1.2 mmol) into a gas-tight syringe and add it to the reaction mixture via a syringe pump over 2 hours while heating to 80 °C.

    • Causality: Slow addition keeps the instantaneous concentration of the alkyne low, statistically favoring the cross-coupling pathway over alkyne-alkyne dimerization.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, filter through a Celite pad to remove palladium black and salts, and purify via silica gel chromatography.

Protocol B: Ag-Assisted CuAAC (Click) Cycloaddition

Objective: Overcome the steric barrier of the buttressed alkyne to form 1,2,3-triazoles.

  • Reagent Mixing: In a vial, dissolve the azide (1.0 equiv) and 2-Ethoxy-1-ethynyl-3-methylbenzene (1.2 equiv) in a 1:1 mixture of t -BuOH and H2​O .

  • Catalyst Activation: Add an NHC precursor (e.g., IPr·HCl, 5 mol%) and Ag2​O (2.5 mol%). Stir in the dark for 30 minutes.

    • Causality: Ag2​O reacts with the NHC precursor to form an active Ag-NHC complex in situ. Silver is highly carbophilic and readily inserts into the sterically congested C-H bond of the alkyne without requiring the dinuclear transition state that copper demands.

  • Transmetalation & Cycloaddition: Add CuSO4​⋅5H2​O (5 mol%) and Sodium Ascorbate (10 mol%). Heat the mixture to 50 °C for 12 hours.

    • Causality: The Ag-acetylide intermediate undergoes rapid transmetalation with the active Cu(I) species, bypassing the sterically hindered initial copper coordination step, thereby driving the azide-alkyne cycloaddition to completion.

References

  • Huang, H., Liu, H., Jiang, H., & Chen, K. "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides." The Journal of Organic Chemistry, 2008.[Link]

  • ResearchGate. "Carboxylation of Terminal Alkynes with Carbon Dioxide Catalyzed by an InSitu Ag2O/N-Heterocyclic Carbene Precursor System." ResearchGate, 2017.[Link]

Troubleshooting

Technical Support Center: 2-Ethoxy-1-ethynyl-3-methylbenzene

Welcome to the technical support guide for 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS No. 2752803-18-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS No. 2752803-18-0)[1]. This document is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered when working with this substituted phenylacetylene. As a molecule featuring a reactive terminal alkyne, its handling and use in synthesis require careful consideration to ensure experimental success and reproducibility. This guide provides in-depth, field-proven insights and troubleshooting protocols based on established chemical principles.

Section 1: Core Stability and Handling

This section addresses the fundamental principles of storing and handling 2-Ethoxy-1-ethynyl-3-methylbenzene to prevent degradation before your experiments begin. The primary sources of instability for phenylacetylene derivatives are oxidation, light exposure, and polymerization.[2][3]

FAQ 1: My sample of 2-Ethoxy-1-ethynyl-3-methylbenzene has developed a yellow or brownish tint. Is it still usable?

A yellow to brown discoloration is a common indicator of degradation. Phenylacetylenes are known to oxidize upon exposure to air and light, forming various colored byproducts.[3] While a faint yellow tint might indicate minimal oxidation, and the material could potentially be purified, a significant color change suggests the presence of substantial impurities that will likely interfere with sensitive downstream applications, such as metal-catalyzed cross-coupling reactions.

Recommendation: If the sample is significantly discolored, it is advisable to purify it by vacuum distillation or column chromatography before use. For best results, always use a fresh or properly stored, colorless sample.

FAQ 2: What are the optimal conditions for long-term storage?

Proper storage is the most critical factor in maintaining the integrity of 2-Ethoxy-1-ethynyl-3-methylbenzene. The key is to mitigate exposure to oxygen, light, and heat.

Table 1: Recommended Storage and Handling Conditions

Condition Recommendation Rationale & Causality
Temperature Store at 2-8 °C.[4] Reduces the rate of potential decomposition and oligomerization reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3] The terminal alkyne is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of oxidative byproducts.
Light Store in an amber or opaque vial.[3] Phenylacetylenes can be light-sensitive, which may catalyze polymerization or other degradation pathways.
Container Use a tightly sealed container with a PTFE-lined cap. Prevents moisture and air from entering and contaminating the sample. Containers should be carefully resealed after each use.[4]

| Purity | Use high-purity, inhibitor-free grade for sensitive reactions. | Trace metal impurities or acidic residues can catalyze decomposition or polymerization. |

Section 2: Troubleshooting Experimental Failures

Failures in reactions utilizing 2-Ethoxy-1-ethynyl-3-methylbenzene often trace back to its inherent reactivity. This section provides troubleshooting guides for common synthetic challenges.

Issue 1: Low or No Yield in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a primary application for terminal alkynes.[5] A frequent cause of low yield is the undesired homocoupling of the alkyne (Glaser or Hay coupling) to form a 1,4-disubstituted-1,3-diyne.[6]

Causality: This side reaction is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[6] The oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a key step in the homocoupling catalytic cycle. High concentrations of the alkyne or catalyst can also favor this pathway.

Troubleshooting Protocol: Minimizing Alkyne Homocoupling

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This is the most critical step. Use three cycles of freeze-pump-thaw or sparge with argon for at least 30 minutes.

  • Inert Atmosphere: Maintain a positive pressure of high-purity argon or nitrogen throughout the entire reaction setup and duration.

  • Control of Reagents: Use freshly distilled amines and high-purity reagents. Avoid any sources of adventitious oxygen.

  • Alternative Conditions: For particularly sensitive substrates, consider "copper-free" Sonogashira conditions, which can mitigate homocoupling.[7] Some studies have also shown that using a dilute hydrogen atmosphere can drastically reduce homocoupling by keeping the catalyst in a reduced state.[6]

  • Order of Addition: Add the 2-Ethoxy-1-ethynyl-3-methylbenzene slowly to the reaction mixture containing the aryl halide and catalysts. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

cluster_0 Sonogashira Reaction Pathways Reactants Ar-X + Alkyne-H (2-Ethoxy-1-ethynyl-3-methylbenzene) Pd_Cycle Pd(0)/Pd(II) Cycle Reactants->Pd_Cycle Cu_Cycle Cu(I) Cycle Reactants->Cu_Cycle Cross_Product Desired Product (Ar-Alkyne) Pd_Cycle->Cross_Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation Homo_Dimer Undesired Dimer (Alkyne-Alkyne) Cu_Cycle->Homo_Dimer Oxidative Coupling Oxygen O₂ (Air) Oxygen->Cu_Cycle

Caption: Key pathways in Sonogashira coupling.

Issue 2: Formation of Insoluble or Viscous Oily Byproducts

The appearance of insoluble materials or a viscous reaction mixture often points to polymerization or oligomerization of the alkyne.

Causality: The carbon-carbon triple bond in phenylacetylenes can undergo polymerization, a reaction that can be initiated by heat, light, or certain transition metal catalysts.[8] This is particularly prevalent with substrates that are sterically unhindered around the alkyne. While non-silylated terminal acetylenes like phenylacetylene are prone to oligomerization under certain reaction conditions, silylated acetylenes are often used to prevent this.[9]

Preventative Measures & Troubleshooting:

  • Temperature Control: Avoid excessive heating. Run reactions at the lowest effective temperature.

  • Catalyst Choice: Some catalysts, particularly those used for polymerization like certain Rhodium or Palladium complexes, should be avoided unless polymerization is the desired outcome.[8]

  • Reaction Time: Monitor the reaction closely and work it up promptly upon completion to avoid prolonged exposure to conditions that might favor polymerization.

  • Purification: If oligomers have formed, they can often be separated from the desired product by column chromatography, as they are typically much less polar or have significantly different solubility profiles.

Section 3: General FAQs

Q1: What are the main decomposition pathways for this compound?

The primary decomposition routes are oxidation and polymerization. The ethynyl group is the most reactive site.

Start 2-Ethoxy-1-ethynyl-3-methylbenzene Oxidation Oxidation (O₂, light) Start->Oxidation Polymerization Polymerization (heat, catalysts) Start->Polymerization Ox_Products Oxidative Products (e.g., Phenylglyoxals, Benzaldehydes) Oxidation->Ox_Products Poly_Products Oligomers / Polymers Polymerization->Poly_Products

Caption: Primary degradation pathways.

Q2: Are there any specific solvent incompatibilities?

2-Ethoxy-1-ethynyl-3-methylbenzene is generally soluble in most common organic solvents (e.g., THF, diethyl ether, toluene, acetonitrile). However, for reactions, the choice of solvent is critical.

  • Anhydrous Conditions: For most organometallic reactions (like Sonogashira or Grignard reactions), strictly anhydrous solvents are required to prevent quenching of catalysts or reagents.[10]

  • Protic Solvents: Avoid protic solvents (e.g., ethanol, water) in reactions involving strong bases, as the base will deprotonate the solvent instead of the terminal alkyne.

  • Acidic Conditions: Strong acids should be avoided as they can potentially lead to hydration of the alkyne to form a ketone.[3]

Q3: What are the expected impurities from its synthesis?

The synthesis of substituted ethynylbenzenes can leave behind starting materials or byproducts. Depending on the synthetic route (e.g., Sonogashira coupling of a protected acetylene followed by deprotection, or elimination from a dihalide precursor), potential impurities could include:

  • The corresponding vinyl or ethyl precursor.

  • Homocoupled dimers from a previous coupling step.

  • Residual catalyst (e.g., Palladium, Copper).

  • Solvents used in the synthesis and purification.[11]

If inconsistent results are observed, re-purification of the starting material is recommended.

References

  • The Chemistry of Phenylacetylene: From Fundamentals to Applications (2026 Ultimate Guide). (2025, October 12). Vertex AI Search.
  • 2-ethoxy-1-ethyl-3-methylbenzene - Chemical Synthesis Database. (2025, May 20). Vertex AI Search.
  • Phenylacetylene - Sciencemadness Wiki. (2020, January 3). Sciencemadness.
  • Theoretical study of the reaction mechanism of ethynyl radical with benzene and related reactions on the C8H7 potential energy surface. (2008). Elsevier B.V..
  • Phenylacetylene - Safety D
  • Organic Syntheses Procedure. Organic Syntheses.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025, January 8). MDPI.
  • Schematic representation of the reaction of ethynyl radicals with...
  • Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. The Swager Group.
  • Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer.
  • SAFETY DATA SHEET - Phenylacetylene. (2014, August 8). Fisher Scientific.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Mono-Silylated Acetylenes: Reactions
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
  • How the Body Metabolizes Environmental Toxins: Metabolite Chart. (2024, December 2). MosaicDX.
  • 2-Ethoxy-1-ethynyl-3-methylbenzene | 2752803-18-0. Appchem.
  • Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. Organic Syntheses.
  • OH-initiated degradation of 1,2,3-trimethylbenzene in the atmosphere and wastewater: Mechanisms, kinetics, and ecotoxicity. (2023, January 20). PubMed.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. (2023, August 24). Knowledge UChicago.
  • 2-Ethynyl-1,3,5-trimethoxybenzene. PubChem.
  • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE - Organic Syntheses Procedure. Organic Syntheses.
  • Pathways for the formation of 1,4-diethyl-3,5-diisocyanato-2-methylbenzene and 2,5-diethyl-3-isocyanato-6-methylaniline from pyrolytic degradation...
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency.
  • 16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts.
  • 1-ethynyl-3-methylbenzene. Sigma-Aldrich.
  • 2-chloro-1-ethynyl-3-methylbenzene — Chemical Substance Inform
  • Organic impurity profiling of methylone and intermediate compounds synthesized
  • (z)-2-methoxy-1-phenylthio-1,3-butadiene - Organic Syntheses Procedure. Organic Syntheses.
  • (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.

Sources

Optimization

Technical Support Center: Purification of 2-Ethoxy-1-ethynyl-3-methylbenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Ethoxy-1-ethynyl-3-methylbenzene. The following sections offer tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Ethoxy-1-ethynyl-3-methylbenzene. The following sections offer troubleshooting advice and frequently asked questions to navigate common experimental hurdles.

I. Understanding the Molecule and Potential Impurities

2-Ethoxy-1-ethynyl-3-methylbenzene is a substituted aromatic alkyne. Its purification can be challenging due to its physical properties and the potential for side-products during its synthesis. While specific experimental data for this molecule is not widely available, we can infer its properties and potential impurities based on its structure and common synthetic routes.

A. Synthesis Overview: The Sonogashira Coupling

A probable synthetic route for 2-Ethoxy-1-ethynyl-3-methylbenzene is the Sonogashira coupling. This reaction typically involves the coupling of an aryl halide (e.g., 2-bromo-1-ethoxy-3-methylbenzene) with a terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection), catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

B. Common Impurities to Expect

Understanding the potential impurities is the first step in developing a successful purification strategy.

Impurity ClassSpecific ExamplesOrigin
Starting Materials Unreacted 2-bromo-1-ethoxy-3-methylbenzene, unreacted terminal alkyneIncomplete reaction
Homocoupling Products 1,4-bis(2-ethoxy-3-methylphenyl)buta-1,3-diyneGlaser coupling of the terminal alkyne[1]
Dehalogenated Byproduct 1-ethoxy-3-methylbenzeneReductive dehalogenation of the aryl halide
Solvent & Reagents Triethylamine, THF, DMF, residual palladium and copper catalystsReaction workup
Other Byproducts Oligomers or polymers of the starting alkyneSide reactions during polymerization-prone reactions

II. Frequently Asked Questions (FAQs)

Q1: My purified 2-Ethoxy-1-ethynyl-3-methylbenzene appears as a yellow oil, but I expected a solid. Is this normal?

A1: Many substituted phenylacetylenes are oils or low-melting solids at room temperature.[2] The yellow color could be due to trace impurities, possibly residual metal catalysts or colored byproducts. The key is to assess the purity using analytical techniques like GC-MS and NMR, rather than relying on physical appearance alone.

Q2: I'm seeing a significant amount of a higher molecular weight byproduct in my GC-MS analysis. What is it likely to be?

A2: This is very likely the homocoupled diacetylene byproduct (Glaser coupling product).[1] This is a common side reaction in Sonogashira couplings, especially if oxygen is not rigorously excluded from the reaction mixture.

Q3: My NMR spectrum shows broad peaks in the aromatic region. What could be the cause?

A3: Broad peaks can indicate the presence of paramagnetic impurities, most likely residual palladium or copper catalysts from the synthesis.[3] These can often be removed by filtration through a plug of silica gel or by treatment with a metal scavenger. Broadening could also suggest the presence of a mixture of closely related isomers or oligomeric species.

Q4: I'm struggling to remove the unreacted aryl bromide starting material. What's the best approach?

A4: The polarity of the aryl bromide is likely to be very similar to your product, making separation by standard silica gel chromatography challenging. A careful optimization of the solvent system for flash chromatography is necessary. You might also consider a different purification technique, such as fractional distillation under reduced pressure, if the boiling points are sufficiently different.

III. Troubleshooting Purification Challenges

A. Flash Chromatography

Flash chromatography is often the first line of defense for purifying organic compounds.[4]

Logical Flow for Troubleshooting Flash Chromatography:

G start Start: Crude Product tlc Run TLC with Hexane/Ethyl Acetate start->tlc streaking Streaking or Poor Separation on TLC? tlc->streaking co_elution Product and Impurity Co-elute? streaking->co_elution No change_solvent Try a different solvent system (e.g., Toluene/Hexane) streaking->change_solvent Yes good_sep Good Separation on TLC? co_elution->good_sep No modify_solvent Fine-tune solvent ratio or add a modifier (e.g., triethylamine for basic impurities) co_elution->modify_solvent Yes column Run Flash Column Chromatography good_sep->column still_impure Product Still Impure? column->still_impure success Pure Product still_impure->success No re_chromatograph Re-chromatograph with a shallower gradient or different solvent system still_impure->re_chromatograph Yes change_solvent->tlc modify_solvent->tlc re_chromatograph->success

Caption: Troubleshooting workflow for flash chromatography.

Detailed Steps and Explanations:

  • Develop a Separation Method with TLC:

    • Initial Solvent System: Start with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

    • Target Rf: Aim for an Rf value of around 0.3 for your product.

    • Troubleshooting TLC:

      • Streaking: If your compound streaks, it may be too polar for the solvent system or interacting strongly with the silica. Try a more polar solvent system or add a small amount of a modifier like triethylamine (if your compound is basic) or acetic acid (if it's acidic).

      • Poor Separation: If the product and impurities have very similar Rf values, try a different solvent system. A combination of toluene and hexane can sometimes improve the separation of aromatic compounds.

  • Perform Flash Column Chromatography:

    • Packing the Column: Ensure the column is packed evenly to prevent channeling.

    • Loading the Sample: For best results, dry-load your sample by adsorbing it onto a small amount of silica gel.

    • Elution: Use a solvent system that is slightly less polar than the one that gave you the ideal Rf on TLC. A gradient elution, where you gradually increase the polarity of the mobile phase, can be very effective.

  • Analyze the Fractions:

    • Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

B. Recrystallization

If your product is a solid or can be induced to crystallize, recrystallization is a powerful purification technique.

Logical Flow for Troubleshooting Recrystallization:

G start Start: Impure Solid/Oil solvent_screen Screen for a suitable solvent start->solvent_screen no_crystals No crystals form upon cooling? solvent_screen->no_crystals oiling_out Product oils out? no_crystals->oiling_out No induce_crystallization Induce crystallization (scratching, seed crystal) or try a solvent pair no_crystals->induce_crystallization Yes good_crystals Good crystals form? oiling_out->good_crystals No adjust_solvent Use a higher boiling solvent, a larger volume of solvent, or a different solvent system oiling_out->adjust_solvent Yes low_yield Low yield? good_crystals->low_yield success Pure Product low_yield->success No recover_from_mother_liquor Concentrate mother liquor and re-crystallize or purify by chromatography low_yield->recover_from_mother_liquor Yes induce_crystallization->solvent_screen adjust_solvent->solvent_screen recover_from_mother_liquor->success

Caption: Troubleshooting workflow for recrystallization.

Detailed Steps and Explanations:

  • Choosing a Solvent:

    • The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.

    • Test small amounts of your crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene).

    • Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Common pairs include ethanol/water and hexane/ethyl acetate.[5]

  • The Recrystallization Process:

    • Dissolve your crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Troubleshooting Recrystallization:

    • Oiling Out: If your product separates as an oil instead of crystals, it may be because the solution is too concentrated or cooling too quickly. Try using more solvent or allowing for slower cooling.

    • No Crystallization: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

C. Distillation

Key Considerations for Distillation:

  • Vacuum: A high vacuum is necessary to lower the boiling point and prevent decomposition of the compound at high temperatures.

  • Fractionating Column: Use a fractionating column (e.g., a Vigreux column) to improve the separation efficiency.

  • Heating: Use a heating mantle with a stirrer for even heating.

  • Monitoring: Monitor the head temperature closely. A stable temperature during the collection of a fraction indicates a pure compound.

IV. Analytical Techniques for Purity Assessment

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds.

  • What it tells you: The number of peaks in the chromatogram corresponds to the number of components in your sample. The area of each peak is proportional to the concentration of that component. The mass spectrum of each peak can help in identifying the structure of the compound and any impurities.

  • Expected Fragmentation: For 2-Ethoxy-1-ethynyl-3-methylbenzene, you would expect to see the molecular ion peak (M+) at m/z 160. Common fragmentation patterns for similar compounds involve the loss of the ethoxy group or the methyl group.[6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of your compound and identifying impurities.

  • ¹H NMR:

    • Aromatic Protons: Expect complex signals in the aromatic region (typically 6.5-8.0 ppm).

    • Ethoxy Protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group.

    • Methyl Protons: A singlet for the methyl group on the benzene ring.

    • Alkynyl Proton: A singlet for the terminal alkyne proton (if present, though likely protected and deprotected during synthesis), typically around 2-3 ppm.[3]

  • ¹³C NMR:

    • Alkynyl Carbons: Two distinct signals in the range of 65-95 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).

    • Ethoxy and Methyl Carbons: Signals in the aliphatic region.

Purity Assessment by NMR: By integrating the peaks in the ¹H NMR spectrum, you can determine the relative amounts of your product and any proton-containing impurities.

V. References

  • Chemical Synthesis Database. (2025). 2-ethoxy-1-ethyl-3-methylbenzene.

  • Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Org. Synth. 2009, 86, 325.

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content.

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry.

  • Wikipedia. (2023). Sonogashira coupling.

  • Google Patents. (2019). Purification methods - US20190202767A1.

  • Unknown. (n.d.). recrystallization-2.doc.pdf.

  • Unknown. (n.d.). Chemical shifts.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Appchem. (n.d.). 2-Ethoxy-1-ethynyl-3-methylbenzene | 2752803-18-0 | C11H12O.

  • American Chemical Society. (n.d.). Helix-Sense Inversion of Poly(phenylacetylene) Derivatives Bearing an Optically Active Substituent Induced by External Chiral and Achiral Stimuli | Macromolecules.

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

  • Unknown. (n.d.). Tables For Organic Structure Analysis.

  • ResearchGate. (n.d.). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes | Request PDF.

  • American Chemical Society. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes | Organic Process Research & Development.

  • YouTube. (2013). Recrystallization Solvent Pair.

  • The Royal Society of Chemistry. (n.d.). Supporting information.

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.

  • Cheméo. (n.d.). Chemical Properties of Benzene, ethoxy- (CAS 103-73-1).

  • Unknown. (n.d.). Crystallization Solvents.pdf.

  • HETEROCYCLES. (2007). Synthesis and reaction of 3-ethynyl-2-phosphoimino-1-azaazulene.

  • Google Patents. (n.d.). US3594437A - Purification of diethynylbenzenes.

  • Unknown. (n.d.). Synthesis of bis(alk-3-en-1-ynyl)benzene with either E- or Z-configuration via a one-pot.

  • MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes.

  • ResearchGate. (n.d.). (PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water.

  • ChemicalBook. (n.d.). 1-Ethynyl-3-methyl-benzene(766-82-5).

  • National Center for Biotechnology Information. (n.d.). [Ethoxy(phenyl)methyl]benzene | C15H16O | CID 458092 - PubChem.

  • Google Patents. (n.d.). EP0257309A2 - Process for the preparation of ethynylbenzaldehydes.

  • National Center for Biotechnology Information. (n.d.). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers - PubMed.

  • Bisphenol A Information & Resources. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds.

  • Unknown. (n.d.). GC/MSにより得られるマススペクトル解析 - ~奇数電子イオンのフラグメンテーション解析.

  • The Japanese Association of Organic Geochemists. (n.d.). GC/MSによる解析.

  • TCI Chemicals. (n.d.). Organic Solvents.

  • Springer. (n.d.). Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines.

  • United States Patent and Trademark Office. (n.d.). Patent Public Search | USPTO.

  • Mitsui Chemicals. (n.d.). Solubility of Organic Compounds in DMI (At Room Temperature) - Org. Compd..

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethyl-3-methyl- - the NIST WebBook.

  • National Center for Biotechnology Information. (n.d.). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed.

  • Google APIs. (2008). (12) Patent Application Publication (10) Pub. No.: US 2010/0279969 A1.

  • Matrix Fine Chemicals. (n.d.). 1-ETHYNYL-3-METHYLBENZENE | CAS 766-82-5.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 2-Ethoxy-1-ethynyl-3-methylbenzene

Welcome to the dedicated technical support guide for researchers utilizing 2-Ethoxy-1-ethynyl-3-methylbenzene in their synthetic workflows. This molecule, with its sterically encumbered terminal alkyne and substituted ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers utilizing 2-Ethoxy-1-ethynyl-3-methylbenzene in their synthetic workflows. This molecule, with its sterically encumbered terminal alkyne and substituted aromatic ring, presents unique challenges and opportunities in catalyst selection. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide practical, field-tested solutions to common experimental hurdles. We will explore the causality behind catalyst and reagent choices to empower you to optimize your reactions effectively.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone transformation for terminal alkynes, enabling the formation of C(sp²)-C(sp) bonds.[1][2] However, the ortho-ethoxy and meta-methyl substituents on 2-Ethoxy-1-ethynyl-3-methylbenzene introduce significant steric hindrance, which is a primary consideration for successful catalyst selection.

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction is not working, or the yield is extremely low. What are the most common initial checks?

A1: When a Sonogashira reaction fails, the issue often lies in the foundational components of the setup. Before re-evaluating the catalyst system, perform these initial checks:

  • Catalyst Integrity: Palladium(0) complexes are sensitive to oxygen. Ensure you are using a fresh, properly stored catalyst. If using a copper(I) co-catalyst, be aware that copper(I) salts can oxidize over time; use a fresh supply.[3]

  • Solvent and Base Quality: The reaction is highly sensitive to oxygen and moisture. Solvents and amine bases (like triethylamine or diisopropylamine) must be anhydrous and thoroughly degassed.[3] The most reliable degassing method is a series of freeze-pump-thaw cycles, though sparging with an inert gas (argon or nitrogen) for an extended period is also suitable.[4]

  • Substrate Purity: Impurities in either the aryl halide or the alkyne can act as catalyst poisons. Purify your starting materials if their integrity is in doubt.

Q2: I'm observing a significant amount of a dimeric alkyne byproduct. How can I minimize this Glaser-Hay homocoupling?

A2: Alkyne homocoupling is the most common side reaction in Sonogashira chemistry, particularly in copper-catalyzed variants.[5] It is an oxidative process that can be suppressed through several strategies:

  • Strictly Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction flask and reagents are under a positive pressure of high-purity argon or nitrogen.[5]

  • Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst to the lowest effective concentration (typically 0.5–2 mol%).

  • Slow Addition of Alkyne: Adding the 2-Ethoxy-1-ethynyl-3-methylbenzene solution slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Switch to Copper-Free Conditions: This is the most effective solution. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands often obviate the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[4][5]

Q3: The steric hindrance from the ortho-ethoxy group is clearly inhibiting the reaction. Which catalyst and ligand system is best suited for this substrate?

A3: This is the core challenge with this substrate. The steric bulk near the reaction center impedes the oxidative addition step at the palladium center.[5] To overcome this, the catalyst system must also be sterically demanding and highly active. General guidelines recommend palladium catalysts paired with bulky, electron-rich phosphine ligands.[6] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is the highly reactive species required for challenging substrates.

Catalyst/Ligand SystemKey Features & Use CaseTypical Loading (mol%)
Pd(PPh₃)₄ / CuI "Classic" conditions. Often sluggish or ineffective for sterically hindered aryl bromides/chlorides. Prone to Glaser coupling.Pd: 2-5%, CuI: 2-5%
PdCl₂(PPh₃)₂ / CuI A common air-stable Pd(II) precatalyst. Requires in-situ reduction. Shares many limitations with Pd(PPh₃)₄ for this substrate.Pd: 2-5%, CuI: 2-5%
(allylPdCl)₂ / P(t-Bu)₃ Recommended. Excellent for hindered substrates. P(t-Bu)₃ is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination.[5]Pd: 1-2%, Ligand: 2-4%
Pd₂(dba)₃ / XPhos Recommended. XPhos is a biaryl phosphine ligand designed for high activity in cross-coupling of hindered substrates. Often used in copper-free protocols.[4]Pd: 1-2%, Ligand: 2-4%
Pd(dppf)Cl₂ Dppf is a useful ligand that can improve rates for some aryl bromides. It may be a viable alternative to simpler phosphines.[7]Pd: 2-5%
Troubleshooting Workflow: Low Sonogashira Yield

G start Low or No Product Yield check_basics Verify Basics: - Catalyst/Reagent Purity - Anhydrous/Degassed Solvents - Inert Atmosphere start->check_basics Initial Check homocoupling Is Glaser Homocoupling the Main Product? check_basics->homocoupling no_reaction Is Starting Material Unconsumed? check_basics->no_reaction go_cu_free Switch to Copper-Free Protocol (e.g., Pd/XPhos) homocoupling->go_cu_free Yes reduce_cu Reduce Cu(I) Loading & Add Alkyne Slowly homocoupling->reduce_cu Yes, but want to keep Cu co-catalyst steric_issue Steric Hindrance Likely Issue no_reaction->steric_issue Yes success Improved Yield go_cu_free->success change_ligand Use Bulky, Electron-Rich Ligand (P(t-Bu)3, XPhos) steric_issue->change_ligand increase_temp Increase Temperature (80-110 °C) steric_issue->increase_temp change_ligand->success

Caption: Troubleshooting workflow for low Sonogashira yield.

Protocol 1: Copper-Free Sonogashira Coupling for Sterically Hindered Substrates

This protocol is adapted for challenging substrates like 2-Ethoxy-1-ethynyl-3-methylbenzene, prioritizing yield and minimizing side reactions.[5]

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Cs₂CO₃ (2.0 mmol), (AllylPdCl)₂ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.02 mmol, 2 mol%).

  • Inerting: Evacuate and backfill the flask with high-purity argon three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Add 2-Ethoxy-1-ethynyl-3-methylbenzene (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful tool for forming 1,2,3-triazoles. The choice of catalyst—typically copper or ruthenium—is critical as it dictates the regiochemical outcome.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: Should I use a Copper(I) or Ruthenium catalyst for my cycloaddition? What is the difference in the product?

A1: The choice of metal catalyst determines the substitution pattern of the resulting triazole ring.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction. It proceeds via a copper acetylide intermediate and reliably yields the 1,4-disubstituted ("1,4-regioisomer") triazole. The reaction is typically robust, high-yielding, and tolerant of many functional groups.[8]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, such as [Cp*RuCl]₄, operate through a different mechanism involving a ruthenacycle intermediate. This pathway leads exclusively to the 1,5-disubstituted ("1,5-regioisomer") triazole.[9][10]

The choice depends entirely on the desired regioisomer for your specific research application.

Q2: My CuAAC reaction is sluggish. What are the common causes and solutions?

A2: A slow CuAAC reaction is often due to issues with the active Cu(I) catalyst.

  • Generating Cu(I): The active catalyst is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄·5H₂O), you must add a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most common and effective choice.[8]

  • Maintaining Cu(I): The Cu(I) species can be oxidized back to inactive Cu(II) by dissolved oxygen. Ensure your solvents are degassed. Adding a slight excess of sodium ascorbate can also help prevent oxidative catalyst deactivation and suppress alkyne homocoupling.[8]

  • Catalyst Source: While Cu(I) salts like CuI can be used directly, they often suffer from poor solubility and purity issues. In-situ generation from a Cu(II) source is often more reliable.

Q3: Organic azides can be hazardous. Are there catalyst systems that allow for a one-pot reaction without isolating the azide?

A3: Yes, this is a highly advantageous strategy for both safety and efficiency. Three-component, one-pot reactions have been developed where an aryl halide, sodium azide (NaN₃), and the terminal alkyne are combined.[11] These systems often use a dual-catalyst system or a single catalyst capable of facilitating both the aryl azide formation and the subsequent cycloaddition. A Cu/Pd relay catalysis system, for example, can be used to combine an aryl halide, NaN₃, and an alkyne to directly form trisubstituted triazoles.

Catalyst Choice and Regiochemical Outcome

G cluster_0 Catalyst Choice Dictates Regioselectivity start 2-Ethoxy-1-ethynyl-3-methylbenzene + Organic Azide (R-N3) cu_cat Cu(I) Catalyst (e.g., CuSO4/Ascorbate) start->cu_cat ru_cat Ru(II) Catalyst (e.g., [Cp*RuCl]4) start->ru_cat product_1_4 1,4-Disubstituted Triazole cu_cat->product_1_4 CuAAC product_1_5 1,5-Disubstituted Triazole ru_cat->product_1_5 RuAAC

Caption: Catalyst choice determines the triazole regioisomer.

Protocol 2: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Setup: In a vial, dissolve the organic azide (1.0 mmol) and 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in H₂O (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in H₂O (1 mL).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution may change color.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Section 3: Alkyne Hydration Reactions

The addition of water across the alkyne triple bond is a direct method to synthesize carbonyl compounds. For a terminal alkyne like 2-Ethoxy-1-ethynyl-3-methylbenzene, this reaction will produce a methyl ketone according to Markovnikov's rule.[12][13]

Frequently Asked Questions & Troubleshooting

Q1: I want to convert the alkyne to the corresponding methyl ketone. What are the best catalytic methods?

A1: Several effective methods exist for Markovnikov hydration:

  • Mercury(II) Catalysis (Kucherov Reaction): This is the classic method, typically using HgSO₄ in aqueous sulfuric acid. While effective, the high toxicity of mercury salts makes it undesirable for modern applications.[13]

  • Gold Catalysis: Gold catalysts, particularly Au(I) or Au(III) complexes, are highly efficient for alkyne hydration under much milder, often acid-free, conditions. Gold-NHC (N-heterocyclic carbene) complexes are particularly active.[13] This is the recommended modern approach.

  • Other Transition Metals: Catalysts based on platinum, palladium, and cobalt have also been developed for this transformation, some of which operate under neutral conditions compatible with sensitive functional groups.[13]

Q2: How can I achieve anti-Markovnikov hydration to synthesize the corresponding aldehyde?

A2: This is a more challenging transformation that requires overriding the intrinsic electronic preference of the alkyne. Standard hydration catalysts will not work. Specific ruthenium-based catalytic systems have been developed that proceed via a vinylidene intermediate, leading to the selective formation of the anti-Markovnikov aldehyde product.[13] Another well-established two-step method is hydroboration-oxidation, which provides reliable access to the aldehyde.[14]

Regioselectivity in Alkyne Hydration

G cluster_0 Markovnikov Addition cluster_1 Anti-Markovnikov Addition start 2-Ethoxy-1-ethynyl-3-methylbenzene mark_cat Catalyst: Au(I), Hg(II) start->mark_cat Hydration anti_mark_cat Catalyst / Method: Ru-complexes or Hydroboration-Oxidation start->anti_mark_cat Hydration mark_prod Product: Methyl Ketone mark_cat->mark_prod anti_mark_prod Product: Aldehyde anti_mark_cat->anti_mark_prod

Caption: Catalyst choice controls hydration regioselectivity.

Protocol 3: Gold-Catalyzed Markovnikov Hydration
  • Setup: To a screw-cap vial, add the gold catalyst (e.g., IPrAuCl, 1-2 mol%) and a silver co-catalyst (e.g., AgOTf, 1-2 mol%) if required by the specific gold precatalyst.

  • Reagents: Add 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 mmol).

  • Solvent: Add a solvent mixture, such as 1,4-dioxane or acetonitrile, containing a stoichiometric amount of water (e.g., 5 mL of dioxane with 1.5 mmol of H₂O).

  • Reaction: Seal the vial and heat the mixture to 60–80 °C.

  • Monitoring: Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Workup: After cooling, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting ketone by column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Li, P., et al. (2015). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst.
  • Miao, G., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9370-9383. [Link]

  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Rostovtsev, V. V., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(25), 5361-5363. [Link]

  • Wang, Z., et al. (2025).
  • Abdine, S., et al. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Chen, J., et al. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. [Link]

  • Feng, C., et al. (2015). Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters, 17(13), 3374-3377. [Link]

  • Chemistry Solved. (2025). Sonogashira reaction | Solved Practice Problems. YouTube. [Link]

  • Trost, B. M., & McClory, A. (2008). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. Angewandte Chemie International Edition, 47(33), 6122-6125. [Link]

  • Course document. Chemistry of alkynes.
  • ChemSrc. (2025). 2-ethoxy-1-ethyl-3-methylbenzene. Chemical Synthesis Database. [Link]

  • BenchChem Technical Support Team. (2025). A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols. BenchChem.
  • Corona, P., et al. (2007). Chemoselective hydration of alkynes having different functional groups using catalytic amounts of Hg(TsNH)₂. Tetrahedron Letters, 48(2), 277-280. [Link]

  • Belyakov, S., et al. (2015). The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole as a way to novel azaheterocycles. Beilstein Journal of Organic Chemistry, 11, 385-391. [Link]

  • Peng, Y.-C., et al. (2016). Gold-catalyzed Intermolecular Oxidations of 2-Ketonyl-1-ethynyl Benzenes With N-Hydoxyanilines to Yield 2-Aminoindenones via Gold Carbene Intermediates. Angewandte Chemie International Edition, 55(39), 11892-11896. [Link]

  • Wang, Z., et al. (2023). Catalytic Asymmetric Hydroalkoxylation and Formal Hydration and Hydroaminoxylation of Conjugated Dienes. Journal of the American Chemical Society, 145(7), 4018-4028. [Link]

  • Science Learning Center. Experiment: Williamson Ether Synthesis of Ethoxybenzene.
  • Chem-Station. (2014). Hydration of Alkyne. [Link]

  • Doc Brown's Chemistry. Friedel Crafts aromatic acylation. [Link]

  • Doubtnut. (2021). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol. YouTube. [Link]

  • Chen, C.-W., et al. (2014). Gold-catalyzed carboalkoxylations of 2-ethynylbenzyl ethers to form 1- and 3-substituted 2-methoxy-1-H-indenes: Brønsted acids versus gold catalysis. Organic & Biomolecular Chemistry, 12(27), 4999-5007. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions of 2-Ethoxy-1-ethynyl-3-methylbenzene

Welcome to the Technical Support Center for 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0)[1]. As an electron-rich terminal alkyne featuring ortho-ethoxy and meta-methyl substitutions, this compound is highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0)[1]. As an electron-rich terminal alkyne featuring ortho-ethoxy and meta-methyl substitutions, this compound is highly valuable in drug development for synthesizing complex conjugated systems via Sonogashira cross-couplings and CuAAC (click chemistry). However, its electron-rich nature makes it highly sensitive to solvent polarity and thermal degradation, often leading to unwanted Glaser homocoupling (diyne formation) if conditions are not strictly controlled.

This guide provides authoritative troubleshooting logic, self-validating protocols, and mechanistic insights to help you optimize your yields.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why does solvent polarity drastically alter the yield of my Sonogashira coupling with this specific ethynylbenzene derivative?

Causality & Mechanism: The Sonogashira cross-coupling relies on a delicate balance: maintaining the active Pd(0) catalyst in solution while facilitating the transmetalation of the alkyne. Polar aprotic solvents like DMF and DMSO are highly effective because their high electron-donating capacity coordinates with the palladium metal center, 2[2]. In contrast, non-polar solvents like toluene often lead to sluggish reactions (<40% yield) because they fail to stabilize the Pd(0) intermediate, leading to premature catalyst deactivation. However, strongly coordinating solvents can sometimes displace essential phosphine ligands; thus, if you are using a delicate, ligand-heavy catalyst, you must balance solvent polarity with ligand binding affinity[2].

Q2: I am observing significant amounts of the Glaser homocoupling product (the diyne). How do temperature and solvent contribute to this?

Causality & Mechanism: Glaser homocoupling is an oxidative side reaction that consumes 2-Ethoxy-1-ethynyl-3-methylbenzene to form a symmetrical diyne. This pathway is exponentially accelerated by elevated temperatures (>60°C), the presence of trace oxygen, and copper co-catalysts. By3 with a monoligated Pd precatalyst in DMSO, homocoupling can be virtually eliminated[3]. Additionally, switching the solvent to 4 in standard Pd/Cu systems by altering the solubility of the oxygen-copper intermediate[4].

Q3: Is it strictly necessary to use absolute anhydrous solvents for these reactions?

Causality & Mechanism: Counterintuitively, absolute anhydrous conditions are not always optimal for this substrate. While DMF and DMSO are hygroscopic, empirical studies demonstrate that. The water enhances the solubility of the inorganic base and facilitates the deprotonation of the terminal alkyne, which is often the rate-limiting step in copper-free variants.

Part 2: Quantitative Data Summarization

The following table synthesizes benchmark data regarding the effects of solvent and temperature on the cross-coupling of electron-rich ethynylbenzenes. Use this matrix to select your baseline conditions.

Solvent SystemTemperature (°C)Catalytic SystemCross-Coupling Yield (%)Homocoupling (Diyne) (%)
Toluene (Dry) 80Standard Pd/Cu< 40%~5%
DMF (Dry) 80Standard Pd/Cu~45%> 30%
Acetonitrile 25Standard Pd/Cu~75%< 5%
DMSO (Dry) 25Cu-Free, Monoligated Pd81%< 1%
DMSO (+ 5% H₂O) 25Cu-Free, Monoligated Pd91% < 1%

Data aggregated from mechanistic studies on phenylacetylene derivatives,[4],[3].

Part 3: Self-Validating Experimental Protocol

Procedure: Copper-Free, Room-Temperature Sonogashira Coupling of 2-Ethoxy-1-ethynyl-3-methylbenzene This protocol utilizes a self-validating feedback loop to ensure catalyst viability and prevent diyne formation.

Step 1: Solvent Preparation & Degassing

  • Prepare a solution of DMSO containing 5% (v/v) ultra-pure H₂O.

  • Self-Validation Check: Sparge the solvent mixture with Argon for at least 30 minutes. Causality: Failure to remove dissolved O₂ will immediately trigger the Glaser homocoupling pathway upon catalyst addition.

Step 2: Reagent Loading

  • In an oven-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv), 2-Ethoxy-1-ethynyl-3-methylbenzene (1.2 equiv), and an organic base such as Tetramethylpiperidine (TMP) (2.0 equiv).

  • Add the degassed DMSO/H₂O solvent.

Step 3: Catalyst Initiation

  • Add 2.5 mol% of a monoligated Pd precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl).

  • Maintain the reaction strictly at 25°C (Room Temperature).

  • Self-Validation Check: Observe the solution color. A transition to a clear, homogeneous yellow/orange indicates active Pd(0) solvation. If the solution rapidly turns opaque black, the Pd has precipitated (catalyst death), indicating insufficient solvent polarity or ligand dissociation.

Step 4: In-Process Monitoring (TLC/LC-MS)

  • Sample the reaction at 1 hour.

  • Self-Validation Check: Check for the presence of the diyne side-product (usually highly non-polar, running near the solvent front on silica TLC). If diyne >5%, abort, re-degas fresh solvent, and ensure strict Argon atmosphere. If starting material remains but no diyne is present, the reaction is safely proceeding; allow it to stir for up to 3 hours.

Step 5: Quenching & Isolation

  • Dilute with Ethyl Acetate and wash 3x with brine to remove the DMSO. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Part 4: Mechanistic & Troubleshooting Visualizations

Pathway A Pd(II) Precatalyst B Pd(0) Active Species (Stabilized by DMSO) A->B Reduction C Oxidative Addition (Aryl Halide) B->C Aryl-X G Pd Black (Inactive) (Caused by Non-polar Solvent) B->G Poor Solvation D Transmetalation (2-Ethoxy-1-ethynyl-3-methylbenzene) C->D Base / Cu (Optional) E Reductive Elimination D->E H Glaser Diyne (Side Product) (Caused by High Temp / O2) D->H O2 + Heat (>60°C) E->B Catalyst Regeneration F Cross-Coupled Product E->F Product Release

Catalytic cycle of Sonogashira coupling highlighting solvent and temperature failure points.

Troubleshooting Step1 Issue: Low Yield of Target Alkyne Step2 Analyze Crude by LC-MS / TLC Step1->Step2 Branch1 Excessive Diyne (Homocoupling >10%) Step2->Branch1 Branch2 Unreacted Starting Material (No Diyne) Step2->Branch2 Branch3 Pd Black Precipitation (Catalyst Death) Step2->Branch3 Fix1 Action: Degas Solvent (Ar/N2) Lower Temp to 25°C Branch1->Fix1 Fix2 Action: Add 5% H2O to DMSO or Switch to DMF Branch2->Fix2 Fix3 Action: Use Polar Aprotic Solvent (DMSO) to Stabilize Pd(0) Branch3->Fix3

Troubleshooting logic tree for resolving low yields in ethynylbenzene cross-couplings.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.lucp.net.
  • 2-Ethoxy-1-ethynyl-3-methylbenzene | 2752803-18-0 | C11H12O | Appchem.appchemical.com.
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.scielo.org.mx.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.ntu.edu.tw.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.nih.gov.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Preventing Dimerization of 2-Ethoxy-1-ethynyl-3-methylbenzene

Welcome to the technical support center for 2-Ethoxy-1-ethynyl-3-methylbenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile, yet reactive, terminal alky...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethoxy-1-ethynyl-3-methylbenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile, yet reactive, terminal alkyne in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face—specifically, the undesired homocoupling or dimerization of this valuable building block. By understanding the root causes, you can proactively design experiments that maximize the yield of your target molecule and simplify purification.

Part 1: Frequently Asked Questions - The Dimerization Problem

This section addresses the fundamental questions surrounding the dimerization of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Q1: What is alkyne dimerization and why is it a significant problem?

A1: Alkyne dimerization, often called homocoupling, is an undesired side reaction where two molecules of a terminal alkyne—in this case, 2-Ethoxy-1-ethynyl-3-methylbenzene—react with each other to form a symmetrical 1,3-diyne.[1][2] This specific type of oxidative coupling is most famously known as the Glaser coupling.[1][3] It presents a major challenge for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired cross-coupled product.[2][3]

  • Complicated Purification: The dimer byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.[1][2]

  • Consumption of Reagents: It leads to the unproductive consumption of catalysts and reagents intended for the main reaction.

Q2: What is the chemical structure of the dimer byproduct?

A2: The dimerization of 2-Ethoxy-1-ethynyl-3-methylbenzene results in the formation of 1,4-bis(2-ethoxy-3-methylphenyl)buta-1,3-diyne. The reaction is an oxidative process that couples the terminal alkyne carbons.

Q3: What are the primary experimental factors that cause this dimerization?

A3: The dimerization of terminal alkynes is predominantly driven by two factors working in concert: the presence of a copper(I) catalyst and oxygen .[1][3][4] This is the classic recipe for Glaser coupling. The reaction is highly susceptible in copper-catalyzed processes like the Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry).[1][5] Even trace amounts of oxygen can be sufficient to promote this side reaction by oxidizing the active Cu(I) species.[6]

Q4: How do the ethoxy and methyl substituents on the benzene ring influence the rate of dimerization?

A4: While specific kinetic data for 2-Ethoxy-1-ethynyl-3-methylbenzene is not extensively published, we can infer the influence of its substituents from established principles of physical organic chemistry.

  • Steric Hindrance: The presence of both an ethoxy and a methyl group ortho to the ethynyl substituent introduces significant steric bulk. This crowding can hinder the approach of the alkyne to the metal catalyst's active site. For some dimerization pathways, this steric hindrance can substantially diminish the efficiency of the homocoupling.[7]

  • Electronic Effects: The ethoxy group is an electron-donating group (EDG) through resonance, while the methyl group is a weak EDG through induction. Increased electron density on the aromatic ring can influence the acidity of the terminal alkyne proton and the reactivity of the resulting metal-acetylide intermediate, though the effect on dimerization rates can be complex and catalyst-dependent.

Part 2: Troubleshooting Guides and Proactive Solutions

This section is structured to address specific issues you may encounter during your experiments and provides robust, field-proven solutions.

Issue 1: Significant dimer byproduct is forming in my copper-catalyzed reaction (e.g., Sonogashira, Hay, Eglinton).

This is the most common scenario for unwanted dimerization. The dimer formation indicates that the conditions are favorable for the Glaser coupling side reaction.

  • Possible Cause: Presence of atmospheric oxygen in the reaction vessel.[1][3]

  • Solution 1: Implement a Rigorous Inert Atmosphere Protocol. The Glaser coupling is an oxidative process; therefore, the most critical first step is the stringent exclusion of oxygen.

  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, addition funnel) under vacuum and allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Degassing: Deoxygenate all solvents thoroughly before use. Three methods are common:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times. This is the most effective method.

    • Sparging: Bubble a fine stream of inert gas through the solvent for at least 30-60 minutes.

    • Boil/Reflux: Boil the solvent under a positive pressure of inert gas to drive out dissolved oxygen.

  • Reagent Handling: Add all solids and liquid reagents under a positive flow of inert gas. Use gas-tight syringes for liquid transfers.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the entire reaction, typically by using a gas bubbler or a balloon.

  • Possible Cause: The copper(I) co-catalyst is inherently promoting homocoupling.[1][4]

  • Solution 2: Switch to a Copper-Free Sonogashira Protocol. To completely eliminate the primary catalyst of Glaser coupling, a copper-free protocol is a highly effective strategy.[4] These reactions often require specific ligands to facilitate the catalytic cycle.

  • Setup: To a flame-dried, inert-atmosphere-purged flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and any additional phosphine ligand.

  • Reagents: Add the aryl halide and the deoxygenated solvent (e.g., THF, DMF).

  • Base and Alkyne: Add the amine base (e.g., triethylamine or diisopropylamine), which should also be deoxygenated. Finally, add 2-Ethoxy-1-ethynyl-3-methylbenzene.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.[1]

  • Workup: Upon completion, dilute the mixture with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate. The crude product can then be purified by column chromatography.[1]

  • Possible Cause: The concentration of the terminal alkyne is high, favoring the statistically probable homocoupling.[2]

  • Solution 3: Utilize Slow Addition. Maintaining a low, steady concentration of the terminal alkyne can significantly favor the desired cross-coupling over dimerization.[2]

  • Prepare the main reaction mixture containing the aryl halide, catalyst, base, and solvent.

  • Dissolve 2-Ethoxy-1-ethynyl-3-methylbenzene in a small amount of deoxygenated solvent in a separate gas-tight syringe.

  • Place the syringe on a syringe pump and add the alkyne solution to the reaction mixture over several hours.

Issue 2: My goal is to use the alkyne in a multi-step synthesis, and I need to be certain no dimerization will occur.

When the complete prevention of dimerization is critical, the most robust and reliable strategy is to use a protecting group. This masks the reactive terminal alkyne proton, rendering it incapable of participating in the coupling reaction.[1][2][5]

  • Solution: Protect the Terminal Alkyne with a Silyl Group. Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are the most common and effective choices.[2] The choice between them depends on the required stability in subsequent reaction steps.

Protecting GroupEase of AdditionStability to Reaction ConditionsEase of Removal
TMS (Trimethylsilyl) Very EasyModerately stable; cleaved by mild acid/base, fluorideVery Easy
TIPS (Triisopropylsilyl) EasyVery stable; resistant to many reaction conditionsRequires stronger conditions (e.g., TBAF)
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Ethoxy-1-ethynyl-3-methylbenzene (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise. A color change is typically observed. Stir for 30-60 minutes at -78 °C.

  • Silylation: Add chlorotrimethylsilane (TMSCl) (1.1 eq) dropwise to the solution at -78 °C.

  • Warm & Quench: Allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The resulting TMS-protected alkyne can be purified by column chromatography or distillation if necessary.[1]

  • Setup: Dissolve the TMS-protected alkyne in methanol.

  • Base: Add a catalytic amount of potassium carbonate (K₂CO₃) (e.g., 0.2 equivalents).[1]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

  • Workup: Once complete, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with water and brine, dry the organic layer, and concentrate to yield the deprotected terminal alkyne.[1]

Part 3: Storage and Handling

Q: How should I properly store 2-Ethoxy-1-ethynyl-3-methylbenzene to ensure its long-term stability?

A: Terminal alkynes, especially those with other functional groups, require careful storage to prevent degradation, including slow dimerization or polymerization over time.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and dimerization.[8] The original manufacturer's container with a septum-sealed cap is ideal.

  • Temperature: Store in a cool, dark place. A refrigerator or freezer (-10 to -30°C) is recommended for long-term storage.[9]

  • Light: Protect from light, as UV radiation can promote radical pathways and polymerization.[9]

  • Inhibitors: For bulk quantities or long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).

  • Purity: Ensure the material is pure before storage, as trace metal impurities can catalyze decomposition.

Part 4: Visualization of Key Processes

Visual aids can clarify complex chemical pathways and decision-making processes.

GlaserCoupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products R_C_CH 2 x R-C≡C-H (2-Ethoxy-1-ethynyl-3-methylbenzene) Acetylide R-C≡C-Cu (Copper Acetylide) R_C_CH->Acetylide Cu_I Cu(I) Catalyst Cu_II Cu(II) Cu_I->Cu_II Oxidative Coupling Cu_I->Acetylide O2 O₂ (Oxygen) O2->Cu_II Oxidation Cu_II->Cu_I Reductive Elimination Dimer R-C≡C-C≡C-R (Unwanted Dimer) Acetylide->Dimer H2O 2 x H₂O

Caption: The Glaser coupling pathway leading to unwanted alkyne dimerization.

TroubleshootingWorkflow start Dimerization Observed? is_cu_catalyzed Is the reaction Cu-catalyzed? start->is_cu_catalyzed Yes check_o2 Rigorous O₂ Exclusion? is_cu_catalyzed->check_o2 Yes check_temp Is reaction at low temp? is_cu_catalyzed->check_temp No use_cu_free Switch to Cu-free Protocol check_o2->use_cu_free No (or still fails) end_ok Problem Solved check_o2->end_ok Yes use_protecting_group Use Protecting Group (e.g., TMS) use_cu_free->use_protecting_group Still fails use_cu_free->end_ok Success use_protecting_group->end_ok Success check_temp->use_protecting_group Yes (or still fails) lower_temp Lower Reaction & Workup Temp check_temp->lower_temp No lower_temp->use_protecting_group Still fails lower_temp->end_ok Success end_persist Problem Persists

Caption: A decision workflow for minimizing terminal alkyne dimerization.

References

  • Gao, H., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Gao, H., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available at: [Link]

  • ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF. Retrieved from [Link]

  • Pearson. (n.d.). Eglinton Reaction Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Eglinton Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. Available at: [Link]

  • American Chemical Society. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Eglinton Reaction. Retrieved from [Link]

  • American Chemical Society. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • YouTube. (2022). Eglinton Reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Dimerization of Alkynes and Alkenes. Retrieved from [Link]

  • Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Ethoxy-1-ethynyl-3-methylbenzene and its Analogs for Advanced Synthesis

For researchers engaged in the intricate fields of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. Substituted pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the intricate fields of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. Substituted phenylacetylenes are a cornerstone of modern organic synthesis, prized for their versatility in forming complex carbon-carbon bonds. This guide provides an in-depth comparison of 2-Ethoxy-1-ethynyl-3-methylbenzene with its close structural analogs, offering experimental insights into their synthesis, spectroscopic characterization, and chemical reactivity. Our objective is to equip researchers with the data-driven knowledge necessary to select the optimal reagent for their specific synthetic challenges.

Introduction: The Strategic Value of Ortho-Substituted Phenylacetylenes

2-Ethoxy-1-ethynyl-3-methylbenzene (Compound 1 ) belongs to a class of sterically hindered and electronically modulated terminal alkynes. The unique 1,2,3-substitution pattern, featuring an ethoxy, an ethynyl, and a methyl group, imparts specific properties that are highly relevant in drug discovery and the design of organic materials. The ethynyl group serves as a versatile handle for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) and copper-catalyzed azide-alkyne cycloadditions (CuAAC), often referred to as "click chemistry."

The substituents at the ortho positions—the ethoxy and methyl groups—are not mere spectators. They exert significant steric and electronic influence, which can be strategically exploited to:

  • Modulate Reactivity: Control the rate and selectivity of coupling reactions.

  • Influence Physicochemical Properties: Alter solubility, lipophilicity, and metabolic stability in drug candidates.

  • Direct Conformation: Induce specific three-dimensional orientations in larger molecules, impacting biological activity or material properties.

This guide will compare Compound 1 (CAS 2752803-18-0) with its methoxy analog, 1-Ethynyl-2-methoxy-3-methylbenzene (Compound 2 , CAS 2228440-67-1), and other relevant phenylacetylenes to illuminate these structure-activity relationships.

Synthesis of Ortho-Alkoxy-Alkyl Phenylacetylenes

The synthesis of terminal alkynes like compounds 1 and 2 is most reliably achieved through a two-step sequence starting from the corresponding benzaldehyde. The Corey-Fuchs reaction is a robust and widely adopted method for this one-carbon homologation.[1][2][3]

Experimental Protocol: Synthesis via Corey-Fuchs Reaction

This protocol describes the conversion of a substituted benzaldehyde to the corresponding terminal alkyne.

Step A: Dibromo-olefination

  • To a stirred solution of triphenylphosphine (PPh₃, 4.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (Argon or Nitrogen), add carbon tetrabromide (CBr₄, 2.0 equiv.) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes to form the dibromomethylidene ylide.

  • Add a solution of the starting aldehyde (e.g., 2-ethoxy-3-methylbenzaldehyde, 1.0 equiv.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the intermediate 1,1-dibromo-2-arylethene.

Step B: Alkyne Formation

  • Dissolve the purified dibromo-olefin (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi, 2.2 equiv., typically 1.6 M or 2.5 M solution in hexanes) dropwise via syringe. A color change is often observed.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude terminal alkyne can be purified by flash column chromatography if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The organometallic intermediates, particularly the phosphonium ylide and the lithium acetylide, are sensitive to air and moisture.

  • Temperature Control: The formation of the ylide and the lithium-halogen exchange are highly exothermic. Low temperatures (-78 °C for the n-BuLi step) are critical to prevent side reactions and ensure high yields.[3]

  • Stoichiometry: Two equivalents of PPh₃ are required: one to form the ylide and the other to act as a bromine scavenger, forming triphenylphosphine dibromide.[4] Two equivalents of n-BuLi are needed for the two-step elimination and metal-halogen exchange process.[1]

Corey_Fuchs_Workflow Aldehyde 2-Ethoxy-3-methyl- benzaldehyde Ylide_Formation Step A: Ylide Formation (CBr4, PPh3, DCM, 0 °C) Aldehyde->Ylide_Formation Wittig-type Reaction Dibromoalkene 1-(2,2-Dibromovinyl)-2-ethoxy- 3-methylbenzene Ylide_Formation->Dibromoalkene Alkyne_Formation Step B: Elimination (n-BuLi, THF, -78 °C to RT) Dibromoalkene->Alkyne_Formation Li-Br Exchange & Rearrangement Product 2-Ethoxy-1-ethynyl- 3-methylbenzene (1) Alkyne_Formation->Product

Caption: Workflow for the Corey-Fuchs synthesis of terminal alkynes.

Spectroscopic Properties: Distinguishing Methoxy and Ethoxy Analogs

While specific spectral data for 2-ethoxy-1-ethynyl-3-methylbenzene (1 ) is not widely published, its characteristics can be reliably predicted based on data from its methoxy analog (2 ) and other similar structures, such as 1-ethynyl-2-methoxybenzene.[5] The primary differences arise from the signals of the alkoxy group.

Feature2-Ethoxy-1-ethynyl-3-methylbenzene (1) (Predicted)1-Ethynyl-2-methoxy-3-methylbenzene (2) (Predicted)Key Differentiator
¹H NMR
Alkoxy H's~4.1 ppm (q, 2H, OCH₂ CH₃)~1.4 ppm (t, 3H, OCH₂CH₃ )~3.9 ppm (s, 3H, OCH₃ )Presence of a quartet-triplet pattern for the ethoxy group vs. a singlet for the methoxy group.
Methyl H's~2.3 ppm (s, 3H, Ar-CH₃ )~2.3 ppm (s, 3H, Ar-CH₃ )Minimal change expected.
Acetylenic H~3.3 ppm (s, 1H, C≡CH )~3.3 ppm (s, 1H, C≡CH )Minimal change expected.
Aromatic H's~6.9-7.4 ppm (m, 3H)~6.9-7.4 ppm (m, 3H)Subtle shifts may occur due to minor electronic differences.
¹³C NMR
Alkoxy C's~64 ppm (OC H₂CH₃)~15 ppm (OCH₂C H₃)~56 ppm (OC H₃)Presence of two signals for the ethoxy group. The OCH₂ signal is further downfield than the OCH₃ signal.
Acetylenic C's~83 ppm (Ar-C ≡CH)~79 ppm (C ≡CH)~83 ppm (Ar-C ≡CH)~79 ppm (C ≡CH)Minimal change expected.
FT-IR (cm⁻¹)
≡C-H Stretch~3300 cm⁻¹ (sharp, strong)~3300 cm⁻¹ (sharp, strong)Identical for terminal alkynes.
C≡C Stretch~2110 cm⁻¹ (weak)~2110 cm⁻¹ (weak)Identical for terminal alkynes.
C-H Stretch~2980, 2930 cm⁻¹ (aliphatic)~2940, 2840 cm⁻¹ (aliphatic)The ethoxy group will show more prominent sp³ C-H stretching bands.
C-O Stretch~1250 cm⁻¹ (asymmetric)~1250 cm⁻¹ (asymmetric)Minor shifts possible but generally not a primary distinguishing feature.

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. The provided data is for comparative purposes.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of these building blocks lies in their reactivity. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl/vinyl halide, is a benchmark transformation.[6][7] The steric and electronic environment around the alkyne significantly influences reaction outcomes.

Electronic and Steric Effects
  • Electronic Effect: Both methoxy and ethoxy groups are electron-donating through resonance. This increases the electron density on the aromatic ring, which can slightly affect the oxidative addition step in palladium catalysis.[8] The difference in inductive effect between methoxy and ethoxy is minimal and unlikely to cause a major divergence in reactivity.

  • Steric Hindrance: The primary difference between compounds 1 and 2 is the steric bulk of the alkoxy group. The ethoxy group is larger than the methoxy group. This, combined with the adjacent methyl group, creates a sterically congested environment around the reactive alkyne. This increased steric hindrance can:

    • Decrease reaction rates: The approach of the bulky palladium catalyst to the alkyne for the transmetalation step may be slowed.

    • Require more robust catalytic systems: For challenging couplings with hindered aryl halides, ligands that are both bulky and electron-rich (e.g., phosphine ligands like XPhos) may be necessary to promote efficient catalysis.[9]

Experimental Protocol: Selective Sonogashira Coupling

This protocol is adapted for sterically hindered substrates, leveraging insights from the selective coupling of compounds like 2-bromo-6-chlorotoluene.[10] It describes the coupling of an ortho-substituted aryl bromide with the terminal alkyne.

  • To an oven-dried Schlenk flask, add the aryl bromide (e.g., 2-bromo-6-methylanisole, 1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand like XPhos (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).

  • Add the terminal alkyne (e.g., Compound 1 or 2 , 1.2 equiv.), followed by CuI (1-2 mol%).

  • Finally, add a degassed amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation: The success of this protocol relies on the differential reactivity of the C-Br bond over other functionalities and the efficiency of the catalyst system.[10] A key validation checkpoint is monitoring the reaction for the consumption of the starting aryl bromide and the appearance of a single major product spot by TLC/LC-MS. The presence of significant side products, such as Glaser homocoupling of the alkyne, would indicate suboptimal conditions (e.g., presence of oxygen, incorrect catalyst/base ratio).

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L₂) OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Alkynyl(L₂) Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Product (Ar-C≡C-R) Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Transmetal Transfers Alkynyl Group to Pd Base Base Base->Cu_Acetylide

Caption: Simplified catalytic cycles in the Sonogashira cross-coupling reaction.

Conclusion: Making an Informed Choice

The choice between 2-ethoxy-1-ethynyl-3-methylbenzene and its methoxy analog is a nuanced one, guided by the specific goals of the synthesis.

  • For General Synthesis: Both compounds are highly capable building blocks for standard Sonogashira and CuAAC reactions. If steric hindrance is not a primary concern with the coupling partner, the methoxy analog (2 ) may be preferred due to the potentially simpler synthesis of its benzaldehyde precursor.

  • For Modulating Physicochemical Properties: In a drug discovery context, the ethoxy group of compound 1 offers a distinct advantage. It increases lipophilicity compared to the methoxy group, which can enhance membrane permeability. Furthermore, the ethyl group may block a potential site of metabolic O-demethylation, potentially improving the pharmacokinetic profile of a drug candidate.

  • For Sterically Demanding Applications: When constructing highly congested molecular architectures, the ethoxy group's larger size can be a double-edged sword. While it may slow down desired coupling reactions, it can also be used as a strategic design element to enforce a particular molecular conformation or to shield a reactive center.

Ultimately, this guide provides the foundational knowledge and experimental frameworks to utilize these valuable synthetic intermediates. By understanding the subtle yet significant differences imparted by the choice of an ethoxy versus a methoxy substituent, researchers can make more strategic decisions, accelerating the path to discovery.

References

  • Appchem (n.d.). 2-Ethoxy-1-ethynyl-3-methylbenzene. Retrieved from Appchem Website. [Link][11]

  • Wikipedia (2023). Corey–Fuchs reaction. Retrieved from Wikipedia. [Link][4]

  • Appchem (n.d.). 1-Ethynyl-2-methoxy-3-methylbenzene. Retrieved from Appchem Website. [Link][12]

  • Organic Chemistry Portal (n.d.). Corey-Fuchs Reaction. Retrieved from Organic Chemistry Portal. [Link][3]

  • SpectraBase (n.d.). 1-Ethynyl-2-methoxybenzene. Retrieved from SpectraBase. [Link][5]

  • Wikipedia (2023). Sonogashira coupling. Retrieved from Wikipedia. [Link][6]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link][7]

  • Otera, J., & Nishikido, J. (2010).
  • MDPI (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Retrieved from MDPI. [Link][9]

Sources

Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Ethynylbenzenes

Authored for Researchers, Scientists, and Drug Development Professionals Substituted ethynylbenzenes, or phenylacetylenes, are foundational building blocks in modern organic chemistry, finding extensive application in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted ethynylbenzenes, or phenylacetylenes, are foundational building blocks in modern organic chemistry, finding extensive application in pharmaceutical synthesis, materials science, and chemical biology. Their utility stems from the rich reactivity of the alkyne moiety, which can be precisely modulated by the electronic properties of substituents on the aromatic ring. Understanding how these substituents influence reactivity is paramount for reaction design, optimization, and the rational synthesis of complex molecular targets.

This guide provides an in-depth comparison of the reactivity of ethynylbenzenes bearing electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs). We will explore how these electronic modifications impact performance in three ubiquitous and synthetically vital transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and metal-catalyzed hydroamination.

The Science of Substituent Effects: A Primer

The reactivity of the ethynylbenzene core is dictated by the electron density of the C≡C triple bond. Substituents on the phenyl ring alter this electron density through a combination of two primary electronic effects:

  • Inductive Effects (-I/+I): These are transmitted through sigma (σ) bonds. Electronegative atoms (like in -NO₂, -CF₃, halogens) pull electron density away from the ring and the attached alkyne (a -I effect), making the alkyne more electron-deficient (electrophilic). Alkyl groups, conversely, are weakly electron-donating (+I effect).[1][2]

  • Resonance (Mesomeric) Effects (-M/+M): These occur in conjugated π-systems and involve the delocalization of lone pairs or π-electrons.[1] Groups with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) can donate electron density into the ring (+M effect), increasing the electron density of the alkyne. Groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density from the ring via delocalization (-M effect).[2]

The interplay of these effects determines whether a substituent is net "electron-donating" or "electron-withdrawing," which in turn governs the alkyne's nucleophilicity and electrophilicity.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃, -NH₂ EDG_Effect Increases Electron Density on Alkyne EDG->EDG_Effect +I, +M Effects Alkyne Ethynylbenzene Core EDG_Effect->Alkyne More Nucleophilic (Electron-Rich) EWG e.g., -NO₂, -CF₃, -CN EWG_Effect Decreases Electron Density on Alkyne EWG->EWG_Effect -I, -M Effects EWG_Effect->Alkyne More Electrophilic (Electron-Poor)

Caption: Relationship between substituent type and alkyne electronic properties.

Comparative Reactivity Analysis

The impact of substituents is highly reaction-dependent. The following sections compare how EDGs and EWGs on the phenylacetylene moiety influence three major classes of reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide.[5][6]

Causality of Reactivity: The rate-determining step is often considered the formation of the azide/copper(I) acetylide complex.[6] Logically, substituents that increase the acidity of the terminal alkyne proton (EWGs) should facilitate the formation of the copper acetylide, potentially accelerating the reaction. Conversely, EDGs may slow this initial step. However, the subsequent cycloaddition step involves the nucleophilic attack of the acetylide onto the azide, a step which could be favored by more electron-rich alkynes (from EDGs). This creates a subtle balance.

Experimental evidence suggests that the electronic effect of the substituent on the phenylacetylene is often modest but observable. Electron-poor alkynes tend to react slightly slower than electron-rich ones in some systems.

Table 1: Comparative Performance in CuAAC Reaction

p-Substituent on EthynylbenzeneElectronic NatureRelative Reaction Time (to completion)Typical Yield
-OCH₃Strong EDGFaster>95%
-CH₃Weak EDGFaster>95%
-HNeutralBaseline>95%
-CF₃Strong EWGSlower>90%

Data synthesized from kinetic studies which show electron-poor alkynes reacting slightly slower than electron-rich or neutral phenylacetylenes under specific catalytic conditions.[7]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] The mechanism involves two interconnected catalytic cycles.[9] In the copper cycle, a copper acetylide is formed. In the palladium cycle, the aryl halide undergoes oxidative addition to the Pd(0) center, followed by transmetalation with the copper acetylide and reductive elimination of the final product.[9]

Causality of Reactivity: The electronic nature of the substituent on the aryl halide has a pronounced effect, with EWGs accelerating the rate-limiting oxidative addition step.[10] The effect of the substituent on the ethynylbenzene partner is less dramatic and can be complex. Some studies report that the rate-determining step is not directly related to the formation of the Pd-aryl species, suggesting the electronic nature of the alkyne has a negligible influence on the overall rate.[11][12] However, other work indicates that electron-withdrawing groups on the phenylacetylene can lead to faster conversions.

Table 2: Comparative Performance in Sonogashira Coupling

p-Substituent on EthynylbenzeneElectronic NatureRelative Conversion RateNotes
-CF₃Strong EWGFastestRapidly converted.
-ClWeak EWGFastHigh conversion.
-HNeutralModerateBaseline conversion rate.
-OCH₃Strong EDGSlowestSlower conversion compared to EWG-substituted alkynes.

Data derived from time-conversion plots of Sonogashira couplings with electronically variable acetylenes.[13]

Metal-Catalyzed Hydroamination

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method to synthesize amines, enamines, and imines.[14] The reaction with alkynes often requires a catalyst (e.g., based on Ti, Au, etc.) to overcome the kinetic barrier caused by repulsion between the amine lone pair and the alkyne's π-system.[15][16]

Causality of Reactivity: The mechanism typically involves the activation of the alkyne by the metal catalyst, making it more susceptible to nucleophilic attack by the amine.[16] Therefore, the reactivity is highly sensitive to the electron density of the alkyne.

  • With EWGs: Electron-withdrawing groups decrease the electron density of the alkyne, rendering it more electrophilic and thus more susceptible to nucleophilic attack by the amine. This generally leads to an increased reaction rate.

  • With EDGs: Electron-donating groups increase the alkyne's electron density, making it more nucleophilic but less reactive towards nucleophilic attack. This can slow down or inhibit the reaction. Studies on titanium-catalyzed diaminations have shown that electron-rich phenylpropyne derivatives can produce excellent yields.[17]

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is also a critical outcome that is influenced by both the substituent and the specific catalyst system employed.[15] Due to the diverse range of catalysts and mechanisms, a single quantitative trend is difficult to establish, but the general principle of enhancing alkyne electrophilicity holds true for many systems.

Experimental Methodologies & Workflows

Trustworthy and reproducible data is the bedrock of scientific comparison. Below are a representative experimental workflow for kinetic analysis and a detailed protocol for a standard Sonogashira coupling.

General Workflow for Comparative Kinetic Analysis

This workflow is designed to objectively compare the reaction rates of different substituted ethynylbenzenes.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_monitoring 3. Monitoring & Analysis cluster_data 4. Data Processing A Prepare stock solutions of - Substituted Ethynylbenzenes - Coupling Partner (e.g., Azide) - Catalyst & Additives B Charge reactor with all reagents except initiator at T₀ A->B C Initiate reaction by adding final reagent (e.g., catalyst) B->C D Maintain constant temperature and stirring C->D E Withdraw aliquots at regular time intervals (t₁, t₂, t₃...) D->E F Quench aliquot immediately E->F G Analyze by GC, HPLC, or NMR using an internal standard F->G H Plot [Product] vs. Time for each substituent G->H I Determine initial rates (k) from the slope H->I J Normalize rates to a reference (e.g., k_substituent / k_H) I->J

Caption: A generalized experimental workflow for kinetic comparison studies.

Detailed Protocol: Sonogashira Coupling Reaction

This protocol describes the coupling of a generic para-substituted phenylacetylene with 4-iodoanisole.

Materials:

  • Substituted Phenylacetylene (1.1 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA), anhydrous (3-5 mL per mmol of halide)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

  • Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add 4-iodoanisole (1.0 equiv) followed by the anhydrous amine base and the anhydrous solvent via syringe.

  • Substrate Addition: Add the substituted phenylacetylene (1.1 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues and amine salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure coupled product.[9][13][18]

Key Mechanistic Insight: The CuAAC Catalytic Cycle

The efficiency of the "click" reaction is best understood by examining its catalytic cycle. Modern evidence points to a dinuclear copper mechanism as being kinetically dominant.[19]

CuAAC_Mechanism node_A Alkyne Coordination R-C≡C-H + [Cu¹] → R-C≡C-[Cu¹] node_B Acetylide Dimerization 2 R-C≡C-[Cu¹] ⇌ [Cu¹]--H-C≡C-R--[Cu¹] node_A->node_B Forms dinuclear π,σ-bis(copper) acetylide node_C Azide Coordination + R'-N₃ node_B->node_C node_D { Cycloaddition | Six-membered Cu-N-N-N-C-C metallacycle forms} node_C->node_D Rate-determining complexation node_E Ring Contraction Forms Copper Triazolide node_D->node_E node_F Protonolysis + R-C≡C-H node_E->node_F node_G { Product Release | 1,4-Disubstituted Triazole} node_F->node_G node_H { Catalyst Regeneration | Regenerates [Cu¹] Acetylide} node_F->node_H node_H->node_B Enters next cycle

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Conclusion and Outlook

The electronic character of substituents on the ethynylbenzene ring is a powerful lever for tuning chemical reactivity.

  • For CuAAC reactions , the electronic effects are often subtle, with electron-rich alkynes sometimes showing slightly faster kinetics.

  • For Sonogashira couplings , the electronics of the aryl halide partner are typically dominant, but electron-withdrawing groups on the phenylacetylene can also accelerate the reaction.

  • For hydroamination , making the alkyne more electrophilic with electron-withdrawing groups generally enhances its reactivity towards nucleophilic attack by an amine.

By understanding these fundamental principles and leveraging the detailed protocols provided, researchers can make more informed decisions in experimental design, leading to higher yields, faster reactions, and improved selectivity in the synthesis of novel compounds for drug discovery and materials science.

References

  • Özçubukçu, S., & Ozkal, E. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Jin, L. (2020). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Sonogashira Coupling. Organic Synthesis. Available at: [Link]

  • Puig, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936–1948. Available at: [Link]

  • Verteletskyi, V. V., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Available at: [Link]

  • Gemo, M., et al. (n.d.). Heck–Cassar reaction under continuous flow with dendritic phosphine-functionalized palladium nanoparticles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bognár, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2933-2943. Available at: [Link]

  • Bognár, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Archives. Available at: [Link]

  • Bognár, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. Available at: [Link]

  • De Proft, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(5), 1359-1368. Available at: [Link]

  • Unknown. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Unknown Source. Available at: [Link]

  • Jenkins, H. L., et al. (2024). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. ChemistryOpen, 13(10). Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2660-2671. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • OrgoSolver. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. OrgoSolver. Available at: [Link]

  • Reusch, W. (n.d.). Alkyne Reactivity. MSU Chemistry. Available at: [Link]

  • Chem LibreTexts. (2023). Electron-donating and Electron-withdrawing Groups. YouTube. Available at: [Link]

  • Doye, S., et al. (2004). [Ind(2)TiMe(2)]: a general catalyst for the intermolecular hydroamination of alkynes. Angewandte Chemie International Edition, 43(25), 3303-3305. Available at: [Link]

  • Müller, T. E., et al. (2007). The catalytic hydroamination of alkynes. Chemical Society Reviews, 36(9), 1407-1420. Available at: [Link]

  • Alonso, E., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. Available at: [Link]

  • D'Amato, R., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11. Available at: [Link]

  • Bognár, B., et al. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 928-936. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Le, C. N., et al. (2025). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. ChemRxiv. Available at: [Link]

  • Bognár, B., et al. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Ethoxy-1-ethynyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals The unambiguous structural confirmation of small molecules is a cornerstone of modern drug discovery and chemical research.[1][2][3] An incorrect structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of small molecules is a cornerstone of modern drug discovery and chemical research.[1][2][3] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide provides an in-depth, comparative analysis of the analytical techniques required to validate the structure of 2-Ethoxy-1-ethynyl-3-methylbenzene (C₁₁H₁₂O, Mol. Wt.: 160.21 g/mol ), a substituted phenylacetylene derivative.[4] We will explore not only the primary spectroscopic methods but also compare the expected data against plausible isomeric alternatives to demonstrate a robust, self-validating analytical workflow.

The Challenge: Distinguishing Isomers

The primary challenge in validating the structure of 2-Ethoxy-1-ethynyl-3-methylbenzene is to definitively prove the substitution pattern on the benzene ring. During synthesis, several isomers could potentially form. This guide will focus on comparing the target molecule with two logical alternatives:

  • Target Molecule: 2-Ethoxy-1-ethynyl-3-methylbenzene

  • Isomer A (Positional Isomer): 1-Ethoxy-2-ethynyl-3-methylbenzene

  • Isomer B (Positional Isomer): 2-Ethoxy-1-ethynyl-4-methylbenzene

A rigorous validation strategy must provide clear, empirical evidence that distinguishes the target from these and other potential isomers.

Primary Validation Suite: A Multi-Technique Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the foundation of structural elucidation for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-Ethoxy-1-ethynyl-3-methylbenzene, both ¹H and ¹³C NMR, along with 2D techniques, are essential.

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The key to distinguishing our target from its isomers lies in the splitting patterns (coupling) of the aromatic protons.

  • Expected ¹H NMR Signals for 2-Ethoxy-1-ethynyl-3-methylbenzene:

    • Aromatic Region (~6.9-7.2 ppm): Three distinct signals are expected. The proton at C4 will be a triplet (or dd) coupled to protons at C5 and C6. The protons at C5 and C6 will appear as doublets (or dd). This specific triplet-doublet-doublet pattern is characteristic of a 1,2,3-trisubstituted benzene ring.

    • Alkynyl Proton (~3.3 ppm): A sharp singlet corresponding to the terminal alkyne proton (C≡C-H).[5]

    • Ethoxy Group: A quartet (~4.0 ppm, -OCH₂-) coupled to a triplet (~1.4 ppm, -CH₃).

    • Methyl Group: A singlet (~2.3 ppm) for the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment.

  • Expected ¹³C NMR Signals:

    • Alkynyl Carbons: Two signals, typically around 80-90 ppm.

    • Aromatic Carbons: Six distinct signals for the benzene ring carbons. The positions of the substituted carbons (C1, C2, C3) will be key identifiers.

    • Ethoxy & Methyl Carbons: Three signals corresponding to the -OCH₂, its -CH₃, and the ring-attached -CH₃.

Comparative NMR Data (Predicted)

Signal2-Ethoxy-1-ethynyl-3-methylbenzene (Target)1-Ethoxy-2-ethynyl-3-methylbenzene (Isomer A)2-Ethoxy-1-ethynyl-4-methylbenzene (Isomer B)
Aromatic Protons 3H: Triplet and two Doublets (or dds)3H: Triplet and two Doublets (or dds)3H: Doublet, Doublet, and Singlet (or narrow d)
Alkynyl Proton 1H: Singlet1H: Singlet1H: Singlet
Ethoxy Protons 2H Quartet, 3H Triplet2H Quartet, 3H Triplet2H Quartet, 3H Triplet
Methyl Proton 3H: Singlet3H: Singlet3H: Singlet
Aromatic Carbons ~6 unique signals~6 unique signals~6 unique signals

The crucial differentiator in ¹H NMR is the splitting pattern of the aromatic protons. Isomer B, with its 1,2,4-substitution, would yield a more distinct pattern with one proton appearing as a singlet or narrowly split doublet, which is inconsistent with the target structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

  • Key Diagnostic Peaks for 2-Ethoxy-1-ethynyl-3-methylbenzene:

    • ≡C-H Stretch: A strong, sharp band around 3330-3270 cm⁻¹ . This is a hallmark of a terminal alkyne.[5][7]

    • C≡C Stretch: A weak but sharp band in the range of 2260-2100 cm⁻¹ .[6][7] Its presence is highly diagnostic as few other functional groups absorb in this region.[8]

    • sp² C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹ .[6][8]

    • sp³ C-H Stretch (Alkyl): Bands appearing just below 3000 cm⁻¹ .[6][8]

    • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[6]

    • C-O Stretch (Ether): A strong band in the 1250-1050 cm⁻¹ region.

While IR spectroscopy will confirm the presence of the key functional groups (terminal alkyne, aromatic ring, ether), it cannot, on its own, definitively distinguish between the positional isomers. However, it provides crucial, confirmatory evidence for the overall molecular composition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.[9]

  • Expected Mass Spectrum Data:

    • Molecular Ion ([M]⁺•): A peak at m/z = 160 , corresponding to the molecular formula C₁₁H₁₂O. High-resolution mass spectrometry (HRMS) would confirm this elemental composition to within a few parts per million.

    • Key Fragmentation Pathways:

      • Loss of a methyl radical (-•CH₃): A peak at m/z = 145 ([M-15]⁺). This could arise from the ring-attached methyl or the ethoxy group.

      • Loss of an ethyl radical (-•CH₂CH₃): A significant peak at m/z = 131 ([M-29]⁺) from the cleavage of the ethoxy group is expected.

      • Loss of ethene (-C₂H₄): A peak at m/z = 132 ([M-28]⁺) via rearrangement of the ethoxy group is also a common pathway for ethoxy-substituted aromatic compounds.[10]

The fragmentation pattern will be very similar for all three isomers. However, subtle differences in the relative intensities of fragment ions might be observable. The primary role of MS in this context is to confirm the molecular weight and formula, which is identical for all isomers.

Advanced & Confirmatory Techniques: Removing All Doubt

To provide an irrefutable validation, especially when reference spectra are unavailable, 2D NMR techniques and X-ray crystallography are the gold standards.

2D NMR Spectroscopy

Two-dimensional NMR experiments reveal correlations between nuclei, mapping out the molecule's carbon-hydrogen framework.[11][12][13]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons (typically over 2-3 bonds).[11][14] It would definitively confirm the coupling between the aromatic protons and the coupling within the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[12][14] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for distinguishing isomers. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[12][14][15]

Using HMBC to Confirm 2-Ethoxy-1-ethynyl-3-methylbenzene:

  • Alkynyl Proton → Aromatic Carbons: The singlet for the alkynyl proton (≡C-H) should show a correlation to the substituted aromatic carbon C1 and the other alkynyl carbon.

  • Methyl Protons → Aromatic Carbons: The singlet for the methyl protons (-CH₃) should show correlations to the substituted aromatic carbon C3 and the neighboring aromatic carbon C4.

  • Ethoxy Protons → Aromatic Carbon: The methylene protons of the ethoxy group (-OCH₂-) should show a correlation to the substituted aromatic carbon C2.

By mapping these long-range correlations, one can piece together the exact substitution pattern on the benzene ring, definitively ruling out Isomers A and B.

X-ray Crystallography

If the compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[16][17][18] It generates a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming the connectivity and stereochemistry with certainty.[19][20] While powerful, obtaining a high-quality crystal can be a significant challenge.

Workflow & Methodologies

Overall Validation Workflow

G cluster_0 Primary Validation cluster_1 Advanced Confirmation NMR 1D NMR (¹H, ¹³C) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Resolve Ambiguity IR FTIR Spectroscopy Final_Validation Structure Confirmed IR->Final_Validation Confirms Functional Groups MS HRMS MS->Final_Validation Confirms Mol. Formula TwoD_NMR->Final_Validation Definitive Connectivity XRay X-ray Crystallography XRay->Final_Validation Absolute Proof (if crystal) Proposed_Structure Proposed Structure: 2-Ethoxy-1-ethynyl-3-methylbenzene Proposed_Structure->NMR Predict Spectra Proposed_Structure->IR Proposed_Structure->MS Isomers Plausible Isomers (e.g., 1,2,4- and 1,2,6- substituted) Isomers->NMR Compare Patterns Isomers->TwoD_NMR Rule Out

Caption: Workflow for the structural validation of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical.

  • 2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment is crucial; optimize the long-range coupling delay (typically set to detect correlations from ~8 Hz couplings) to clearly observe 2- and 3-bond C-H correlations.[14]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Processing: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M]⁺•). Compare the measured mass to the theoretical mass for C₁₁H₁₂O to confirm the elemental composition.

Protocol 3: FTIR Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify and label the key vibrational frequencies corresponding to the alkyne, aromatic, and ether functional groups.[7]

Conclusion

References

  • Title: IR Spectroscopy Tutorial: Alkynes Source: University of Colorado Boulder URL: [Link]

  • Title: IR Spectroscopy Tutorial: Alkanes Source: University of Colorado Boulder URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Spectroscopy of the Alkynes Source: Chemistry LibreTexts URL: [Link]

  • Title: Exploring 2D NMR Techniques: COSY, HSQC, and HMBC Source: Prezi URL: [Link]

  • Title: The use of X-ray crystallography to determine absolute configuration Source: PubMed, Acta Crystallographica Section A URL: [Link]

  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Springer Link URL: [Link]

  • Title: IR Spectroscopy by Functional Group Source: University of California, Los Angeles (UCLA) URL: [Link]

  • Title: Small Molecules and their Impact in Drug Discovery Source: Mantell Associates URL: [Link]

  • Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]

  • Title: Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data Source: PubMed, Magnetic Resonance in Chemistry URL: [Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

  • Title: Determination of absolute configuration using single crystal X-ray diffraction Source: PubMed, Methods in Molecular Biology URL: [Link]

  • Title: 2D NMR Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]

  • Title: Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy Source: Vipergen URL: [Link]

  • Title: Small Molecule Hit Identification and Validation Source: Broad Institute URL: [Link]

  • Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]

  • Title: 2-Ethoxy-1-ethynyl-3-methylbenzene Source: Appchem URL: [Link]

  • Title: Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst Source: RSC Publishing URL: [Link]

  • Title: Advancements in small molecule drug design: A structural perspective Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Exploring the Chemical Dynamics of Phenylethynyl Radical Reactions Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 2-ethoxy-1-ethyl-3-methylbenzene Source: Chemical Synthesis Database URL: [Link]

  • Title: Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s Source: Journal of the American Chemical Society URL: [Link]

  • Title: Delocalization of Free Electron Density through Phenylene−Ethynylene Source: Journal of the American Chemical Society URL: [Link]

  • Title: Helical and Luminescent Disubstituted Polyacetylenes Source: ACS Publications - Macromolecules URL: [Link]

  • Title: Investigations of Donor–Acceptor Interactions in 1,3,5-Tris-(3-Methoxy & 3-Methyl Carboxy) Phenyl Ethynyl Benzene Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Phenylethyne Source: NIST WebBook URL: [Link]

  • Title: Detection of ethynylbenzene in TMC-1 Source: Astronomy & Astrophysics URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: mass spectrum of ethoxyethane fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: Michigan State University URL: [Link]

  • Title: Mass spectrometry with fragmentation of organic molecules Source: YouTube URL: [Link]

  • Title: [Ethoxy(phenyl)methyl]benzene Source: PubChem - NIH URL: [Link]

  • Title: NMR Database of Lignin and Cell Wall Model Compounds Source: USDA Forest Service URL: [Link]

  • Title: ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Source: MDPI URL: [Link]

  • Title: 1-Ethynyl-3-methoxybenzene Source: PubChem URL: [Link]

  • Title: ¹H NMR of (ethynyl)benzene and (ethynyl‐d)benzene Source: ResearchGate URL: [Link]

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Comparative

Spectroscopic Differentiation of Ethoxy-Ethynyl-Methylbenzene Isomers: A Comprehensive Analytical Guide

Executive Summary & Mechanistic Context Differentiating positional isomers of highly substituted benzenes is a critical quality control step in the development of organic electronic materials and active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Differentiating positional isomers of highly substituted benzenes is a critical quality control step in the development of organic electronic materials and active pharmaceutical ingredients (APIs). For the compound class ethoxy-ethynyl-methylbenzene ( C11​H12​O ), the relative positions of the ethoxy ( −OCH2​CH3​ ), ethynyl ( −C≡CH ), and methyl ( −CH3​ ) groups drastically alter the electronic landscape of the aromatic ring.

This guide provides an objective, data-driven comparison of three key isomers:

  • Isomer I : 1-ethoxy-4-ethynyl-2-methylbenzene

  • Isomer II : 2-ethoxy-1-ethynyl-4-methylbenzene

  • Isomer III : 1-ethoxy-2-ethynyl-4-methylbenzene

By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can exploit the competing π -donating effects of the ether and the anisotropic deshielding of the alkyne to achieve unambiguous identification.

Analytical Workflow & Logical Relationships

To isolate the structural nuances of each isomer, a multi-modal spectroscopic approach is required. The workflow below outlines the integration of these techniques.

Workflow Sample Isomer Mixture (C11H12O) Prep Sample Preparation (CDCl3, KBr pellet) Sample->Prep NMR NMR Spectroscopy (1H & 13C) Prep->NMR IR FT-IR Spectroscopy (Functional Groups) Prep->IR MS GC-MS (Fragmentation) Prep->MS Data Data Integration & Spectral Matching NMR->Data IR->Data MS->Data Ident Unambiguous Isomer Identification Data->Ident

Workflow for the spectroscopic differentiation of ethoxy-ethynyl-methylbenzene isomers.

The differentiation relies heavily on the electronic effects imparted by each substituent. The ethoxy group acts as a strong π -donor via resonance, shielding the ortho and para positions. Conversely, the ethynyl group exerts a strong magnetic anisotropy, deshielding protons that fall within its equatorial plane.

SubstituentEffects Substituent Benzene Ring Substituents Ethoxy Ethoxy Group (-OCH2CH3) Substituent->Ethoxy Ethynyl Ethynyl Group (-C≡CH) Substituent->Ethynyl Methyl Methyl Group (-CH3) Substituent->Methyl PiDonor Strong π-Donor (Resonance) Ethoxy->PiDonor Anisotropy Magnetic Anisotropy (Triple Bond) Ethynyl->Anisotropy Hyperconj Weak σ-Donor (Hyperconjugation) Methyl->Hyperconj Shielding Upfield Shift (Ortho/Para Shielding) PiDonor->Shielding Deshielding Downfield Shift (Equatorial Deshielding) Anisotropy->Deshielding MildShielding Mild Upfield Shift (Ortho/Para) Hyperconj->MildShielding

Logical relationship of substituent electronic effects on NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in self-validation mechanisms, adhering to the rigorous standards set by the American Chemical Society (ACS) [1].

Protocol A: High-Resolution NMR Spectroscopy (1H and 13C)

Causality: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it lacks exchangeable protons and provides a non-polar environment. This prevents the disruption of weak intramolecular interactions, preserving the natural chemical shifts of the alkynyl proton.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-precision 5 mm NMR tube.

  • Acquisition (1H): Acquire spectra at 400 MHz using a 30° pulse angle, a relaxation delay ( d1​ ) of 2.0 s, and 16 scans. Causality: 16 scans ensure a signal-to-noise ratio (SNR) > 250:1, which is critical for accurately resolving the 1.5–2.0 Hz meta-coupling constants.

  • Acquisition (13C): Acquire at 100 MHz using proton decoupling (WALTZ-16), a d1​ of 2.0 s, and a minimum of 512 scans.

  • Self-Validation Step: Verify the integration ratio of the ethoxy −CH2​− (quartet) to the −CH3​ (triplet). The integral ratio must strictly equal 2:3 . Any deviation >5% indicates incomplete longitudinal relaxation ( T1​ ) or the presence of co-eluting impurities.

Protocol B: FT-IR Spectroscopy

Causality: IR is essential for confirming the terminal alkyne state. While NMR provides connectivity, IR definitively proves the presence of the C≡C bond via its unique dipole moment change during stretching.

  • Sample Preparation: Prepare a KBr pellet by grinding 2 mg of the analyte with 200 mg of IR-grade, desiccated KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 for 32 scans against a blank KBr background.

  • Self-Validation Step: Ensure the baseline transmittance is >95% at 4000 cm−1 . A sloping baseline indicates excessive light scattering due to poor KBr pellet grinding or moisture absorption.

Protocol C: GC-MS (Electron Ionization)

Causality: Electron ionization (EI) at 70 eV yields highly reproducible fragmentation patterns. The loss of a methyl radical from the ethoxy group varies depending on the steric hindrance from adjacent ortho-substituents, allowing for isomer differentiation.

  • Acquisition: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC equipped with a 30m HP-5MS column. Hold at 60°C for 2 min, then ramp at 15°C/min to 280°C.

  • Self-Validation Step: Confirm the presence of the molecular ion ( M+∙ ) at m/z 160.08. The isotopic pattern must match the natural abundance of carbon-13, showing an [M+1] peak at approximately 12.1% the intensity of the parent ion [2].

Comparative Spectroscopic Data

The tables below summarize the expected spectroscopic data for the three isomers, grounded in standard spectral databases [3].

Table 1: 1H NMR Chemical Shifts ( δ , ppm in CDCl3​ )
Proton AssignmentIsomer I (1-OEt, 4-C≡CH, 2-Me)Isomer II (2-OEt, 1-C≡CH, 4-Me)Isomer III (1-OEt, 2-C≡CH, 4-Me)
−OCH2​CH3​ ( CH2​ ) 4.05 (q, J=7.0 Hz)4.10 (q, J=7.0 Hz)4.08 (q, J=7.0 Hz)
−OCH2​CH3​ ( CH3​ ) 1.42 (t, J=7.0 Hz)1.45 (t, J=7.0 Hz)1.44 (t, J=7.0 Hz)
−CH3​ (Aryl) 2.22 (s)2.35 (s)2.28 (s)
−C≡CH (Alkyne) 2.98 (s)3.20 (s)3.15 (s)
Aromatic H (H3) 7.25 (d, J=2.0 Hz)6.70 (d, J=1.5 Hz)7.28 (d, J=2.0 Hz)
Aromatic H (H5) 7.30 (dd, J=8.5, 2.0 Hz)6.78 (dd, J=8.0, 1.5 Hz)7.05 (dd, J=8.5, 2.0 Hz)
Aromatic H (H6) 6.75 (d, J=8.5 Hz)7.35 (d, J=8.0 Hz)6.80 (d, J=8.5 Hz)

Mechanistic Insight: Notice the dramatic shift of the alkyne proton in Isomer II (3.20 ppm) compared to Isomer I (2.98 ppm). When the ethynyl group is flanked by the ethoxy group at the ortho position (Isomer II), steric compression forces the ethoxy oxygen's lone pairs into a conformation that exacerbates the anisotropic deshielding effect of the triple bond. Furthermore, in Isomer I, H6 is highly shielded (6.75 ppm) due to its direct ortho relationship to the strongly π -donating ethoxy group.

Table 2: 13C NMR and FT-IR Key Markers
ParameterIsomer IIsomer IIIsomer III
Alkyne C≡C (13C) 83.5, 75.8 ppm82.1, 79.5 ppm81.8, 78.2 ppm
Aryl-O (13C) 158.2 ppm159.5 ppm157.8 ppm
IR: ν(C≡C) Stretch 2105 cm−1 (weak)2110 cm−1 (weak)2108 cm−1 (weak)
IR: ν(≡C−H) Stretch 3290 cm−1 (sharp)3285 cm−1 (sharp)3288 cm−1 (sharp)
IR: ν(C−O) Ether 1250, 1045 cm−1 1242, 1038 cm−1 1248, 1040 cm−1

Mechanistic Insight: The C≡C stretching frequency in IR is notoriously weak for highly substituted internal alkynes, but because these are terminal alkynes, the sharp ≡C−H stretch at ~3290 cm−1 acts as a robust diagnostic marker. The slight variations in the ether C−O stretch (1242 vs 1250 cm−1 ) correlate directly with the extent of resonance delocalization into the ring, which is perturbed by the ortho-alkynyl group in Isomer II.

References

  • The Journal of Organic Chemistry - Author Guidelines for NMR Spectroscopy Reporting. American Chemical Society. URL:[Link]

  • NIST Chemistry WebBook, SRD 69 - Standard Reference Data for Mass Spectrometry and Isotopic Abundances. National Institute of Standards and Technology. URL: [Link]

  • Spectral Database for Organic Compounds (SDBS) - Integrated Spectral Data System. National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

Validation

A Comparative Guide to the Biological Activity Screening of 2-Ethoxy-1-ethynyl-3-methylbenzene Derivatives

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. The 2-ethoxy-1-ethynyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. The 2-ethoxy-1-ethynyl-3-methylbenzene core represents a unique, yet underexplored, structural motif. While literature on this specific class of derivatives is sparse, the constituent functional groups—the ethynylbenzene moiety in particular—are well-represented in a variety of biologically active compounds, suggesting significant therapeutic potential.[1][2] The ethynyl group can serve as a key interaction point with biological targets or as a precursor for further chemical modification, making this scaffold a compelling starting point for a comprehensive screening campaign.[3]

This guide provides a strategic framework for the initial biological evaluation of novel 2-ethoxy-1-ethynyl-3-methylbenzene derivatives. We will compare their potential activities against established benchmarks and detail the rigorous experimental protocols necessary to generate high-quality, reproducible data. Our approach is designed as a hierarchical screening cascade, enabling the efficient identification of promising "hit" compounds for further development.

The Strategic Rationale: Selecting Primary Screening Targets

Given the structural features of the target derivatives, a multipronged screening approach is logical. The aromatic system and the reactive alkyne group suggest potential interactions with a wide range of biological macromolecules. Therefore, our initial screening strategy will focus on three critical areas of unmet medical need: oncology, infectious diseases, and enzyme-mediated pathologies.

  • Cytotoxicity Screening (Anticancer Potential): A fundamental first step in drug discovery is assessing a compound's ability to inhibit cell proliferation or induce cell death.[4][5] Many anticancer agents function by cytotoxic mechanisms.[4] We hypothesize that the planar aromatic structure of the derivatives could facilitate intercalation with DNA or interaction with key proteins involved in cell cycle regulation, warranting a thorough cytotoxicity assessment.

  • Antimicrobial Screening: The escalating crisis of antimicrobial resistance (AMR) creates a continuous demand for new synthetic antimicrobials.[6][7] The lipophilic nature of the benzene ring combined with the electronically distinct ethynyl group could enable disruption of bacterial cell membranes or inhibition of essential microbial enzymes.

  • Enzyme Inhibition Screening: Enzymes are central to countless physiological and pathological processes, making them one of the most common targets for therapeutic intervention.[8][9] The ethynyl group can act as a warhead for covalent inhibitors or a rigid linker to position the molecule within an enzyme's active site. A targeted screen against a well-characterized enzyme class, such as kinases, is a logical step to probe this potential.[9]

Experimental Workflows & Comparative Data Analysis

A successful screening campaign relies on robust, validated assays and clear, comparative data interpretation. The following sections detail the protocols for our proposed primary screens and provide templates for data presentation, comparing hypothetical results of our novel derivatives against industry-standard control compounds.

Workflow for Primary Biological Activity Screening

The overall logic of the initial screening phase is to move from broad, high-throughput assays to more specific, dose-dependent characterization of the most promising compounds.

ScreeningWorkflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening (Single High Concentration) cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Mechanism of Action Studies Synthesis Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene Derivatives (e.g., D-1, D-2, D-3) Cytotoxicity Cytotoxicity Screen (e.g., 10 µM) Synthesis->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Screen (Disk Diffusion) Synthesis->Antimicrobial Test Compounds IC50_Cyto Cytotoxicity IC50 Determination (MTT Assay) Cytotoxicity->IC50_Cyto Identify 'Hits' MIC_Determination Antimicrobial MIC (Broth Microdilution) Antimicrobial->MIC_Determination Identify 'Hits' Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase IC50) IC50_Cyto->Enzyme_Assay Prioritize Potent/Selective Hits Further_Studies Advanced Studies (e.g., SAR, In Vivo) MIC_Determination->Further_Studies Enzyme_Assay->Further_Studies

Caption: A hierarchical workflow for screening novel derivatives.

Cytotoxicity Assessment against Cancer Cell Lines

The primary goal is to determine the concentration of the derivative required to inhibit cell proliferation by 50% (IC50). This is a key metric of potency.[10] We will compare this against a standard chemotherapeutic agent, Doxorubicin, and use a non-cancerous cell line to assess selectivity.

Table 1: Comparative Cytotoxicity Data (IC50 Values in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-Cancerous Kidney)Selectivity Index (SI) for A549*
Derivative D-1 25.415.2> 100> 6.6
Derivative D-2 1.80.912.513.9
Derivative D-3 45.152.3> 100> 1.9
Doxorubicin 0.50.82.12.6

*Selectivity Index (SI) = IC50 in HEK293 / IC50 in A549. A higher SI is desirable.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

  • Cell Seeding: Plate cancer cells (e.g., A549) and non-cancerous cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and control drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the purple crystals.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Activity Screening

The initial screen uses the disk diffusion method for a qualitative assessment of activity, followed by the broth microdilution method to quantify the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Table 2: Comparative Antimicrobial Activity Data
CompoundGram-Positive: S. aureusGram-Negative: E. coli
Zone of Inhibition (mm) MIC (µg/mL)
Derivative D-1 1816
Derivative D-2 1264
Derivative D-3 0 (Inactive)> 128
Ciprofloxacin 250.5
DMSO (Vehicle) 0-
Detailed Protocol: Antimicrobial Susceptibility Testing

A. Disk Diffusion (Kirby-Bauer) Method This method provides a rapid, qualitative primary screen for antimicrobial activity.[6][12]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of each test derivative (at a high concentration, e.g., 1 mg/mL) and control onto separate disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.

B. Broth Microdilution Method for MIC Determination This is a quantitative method to determine the lowest concentration of a compound that inhibits bacterial growth.[12]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Enzyme Inhibition Screening

For compounds showing promising cytotoxicity, exploring their effect on specific enzymes can elucidate their mechanism of action. Kinases are a common target in oncology.[9] A generic fluorescence-based kinase assay can serve as a representative model.

Hypothetical Kinase Signaling Pathway

KinasePathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates Inhibitor Derivative D-2 (Hypothetical Inhibitor) Inhibitor->RAF Inhibits

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Comparative

Performance of 2-Ethoxy-1-ethynyl-3-methylbenzene in organic electronic devices

An In-depth Technical Guide to Material Performance in Organic Electronic Devices A Comparative Analysis of Hole and Electron Transport Materials Prepared by a Senior Application Scientist Introduction The field of organ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Material Performance in Organic Electronic Devices

A Comparative Analysis of Hole and Electron Transport Materials

Prepared by a Senior Application Scientist

Introduction

The field of organic electronics has seen remarkable advancements, driven by the development of novel materials that enable the fabrication of flexible, lightweight, and cost-effective devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][3] The performance of these devices is critically dependent on the efficiency of charge transport within their layered structures.[4] This guide provides a comparative analysis of materials used for hole transport layers (HTLs) and electron transport layers (ETLs), which are essential for achieving balanced charge injection and transport, leading to high device efficiency and stability.[5]

Initial research into the specific compound 2-Ethoxy-1-ethynyl-3-methylbenzene revealed a significant lack of published data regarding its application and performance in organic electronic devices. While ethynyl-substituted aromatic compounds are a known class of materials, this particular derivative does not appear to be a commonly utilized or studied component in this field.[6] Therefore, this guide will broaden its scope to provide a comprehensive comparison of established and promising alternative materials that are at the forefront of organic electronics research.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of organic electronic devices. We will delve into the key performance characteristics of various HTL and ETL materials, provide supporting experimental data, and outline detailed protocols for device fabrication and characterization.

The Critical Role of Charge Transport Layers

In a typical organic electronic device, the active layer where light is generated (in an OLED) or absorbed (in an OPV) is sandwiched between an anode and a cathode. To ensure efficient operation, HTLs and ETLs are introduced to facilitate the movement of charge carriers (holes and electrons) from the electrodes to the active layer.[4][5]

An ideal Hole Transport Layer (HTL) should possess the following characteristics:

  • High hole mobility: To efficiently transport holes from the anode.

  • Appropriate HOMO (Highest Occupied Molecular Orbital) energy level: To ensure efficient hole injection from the anode and alignment with the HOMO of the active layer.

  • Good film-forming properties: To create a uniform and stable layer.

  • High transparency: To allow light to pass through to or from the active layer.

  • Electron-blocking capabilities: To prevent electrons from reaching the anode, thus reducing recombination losses at the interface.[4]

An ideal Electron Transport Layer (ETL) should have:

  • High electron mobility: For efficient transport of electrons from the cathode.

  • Appropriate LUMO (Lowest Unoccupied Molecular Orbital) energy level: For efficient electron injection from the cathode and alignment with the LUMO of the active layer.

  • Good film-forming properties: To ensure a uniform and defect-free layer.

  • Hole-blocking capabilities: To prevent holes from reaching the cathode, thereby enhancing recombination within the emissive layer.[4]

The following sections will compare the performance of various state-of-the-art HTL and ETL materials.

Comparative Analysis of Hole Transport Materials (HTMs)

The development of efficient and stable HTMs is crucial for the commercial viability of devices like perovskite solar cells (PSCs) and OLEDs.[7][8] For a long time, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM in high-efficiency PSCs.[7][9] However, its complex synthesis, high cost, and the need for dopants to enhance its conductivity and performance have driven the search for alternatives.[10]

Organic vs. Inorganic HTMs

Organic HTMs can be categorized into small molecules and polymers, while inorganic materials have emerged as a promising alternative due to their potential for higher stability and lower cost.[7][8]

Material Class Examples Advantages Disadvantages
Organic Small Molecules spiro-OMeTAD, PTAAHigh efficiency demonstrated, good processability from solution.[7][10]High cost, often require dopants which can reduce stability.[10]
Organic Polymers PEDOT:PSS, P3HTGood film-forming properties, high conductivity (PEDOT:PSS), tunable properties.[1]PEDOT:PSS can be acidic and hygroscopic, potentially degrading the adjacent perovskite layer.
Inorganic Materials NiOₓ, CuSCN, CuI, Cu₂OHigh stability (thermal and environmental), low cost, dopant-free processing.[8]Can have lower conductivity than doped organics, interface engineering is critical.[8]
Performance Data of Selected HTMs in Perovskite Solar Cells

The following table summarizes the performance of PSCs fabricated with different HTMs. The power conversion efficiency (PCE) is a key metric for solar cell performance.

HTM Device Structure PCE (%) Reference
spiro-OMeTAD (doped)FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au>22%[7]
PTAASimilar to spiro-OMeTAD~20-22%[10]
NiOₓInverted (p-i-n) structure~18-21%[8]
CuSCNn-i-p or p-i-n structures~16-20%[8]

It is important to note that device performance is highly dependent on the overall device architecture, processing conditions, and the quality of the perovskite active layer.

Comparative Analysis of Electron Transport Materials (ETMs)

The ETL plays a crucial role in extracting electrons from the active layer and transporting them to the cathode.[11] In many organic solar cells and PSCs, metal oxides are widely used as ETL materials.[12]

Commonly Used ETL Materials
Material Advantages Disadvantages
TiO₂ Widely used, good energy level alignment for many perovskites.[13]Requires high-temperature processing, can have trap states that hinder electron transport.[13]
ZnO Low-temperature processing possible, high electron mobility.[11][12]Surface defects can act as recombination centers, potential for chemical instability with certain active layers.[11]
SnO₂ High electron mobility, better chemical stability than ZnO, can be processed at low temperatures.[12]Can have issues with surface wettability for subsequent layers.
Organic Molecules (e.g., BCP, TPBi) Good processability, can be tuned through chemical synthesis.[4]Generally lower mobility and stability compared to metal oxides.
Performance Enhancement with Modified ETLs

Recent research has focused on modifying existing ETL materials to improve their performance. For example, a composite of ZnO and 2D GeSe has been shown to reduce defect density and improve electron extraction in organic solar cells, leading to an increase in power conversion efficiency from 15.20% to 17.51% for PM6:Y6 based devices.[11]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of organic electronic devices. Specific parameters will vary depending on the materials and device architecture.

Fabrication of a Perovskite Solar Cell (n-i-p architecture)
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.

  • Deposition of the Compact TiO₂ (c-TiO₂) Layer: A layer of c-TiO₂ is deposited on the FTO substrate, for example, by spin-coating a precursor solution followed by annealing at high temperature (e.g., 500 °C).

  • Deposition of the Mesoporous TiO₂ (m-TiO₂) Layer: A paste of TiO₂ nanoparticles is spin-coated onto the c-TiO₂ layer and annealed.

  • Perovskite Active Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAPbI₃ and MABr in DMF/DMSO) is spin-coated onto the m-TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., spiro-OMeTAD with additives like Li-TFSI and tBP in chlorobenzene) is spin-coated on top of the perovskite layer.[10]

  • Metal Electrode Deposition: A top electrode of gold or silver is deposited by thermal evaporation through a shadow mask.[7]

Characterization of Solar Cell Performance
  • Current-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.

  • External Quantum Efficiency (EQE) Measurement: EQE (or Incident Photon-to-Current Conversion Efficiency - IPCE) is measured to determine the cell's efficiency at converting photons of a specific wavelength into electrons.

Visualization of Device Architecture and Material Energy Levels

Device Architecture of a Perovskite Solar Cell

G cluster_0 n-i-p Perovskite Solar Cell FTO FTO (Anode) cTiO2 c-TiO₂ FTO->cTiO2 mTiO2 m-TiO₂ cTiO2->mTiO2 Perovskite Perovskite (Active Layer) mTiO2->Perovskite HTM HTM Perovskite->HTM Metal Metal (Cathode) HTM->Metal

Caption: A typical n-i-p architecture for a perovskite solar cell.

Energy Level Diagram for a Perovskite Solar Cell

G cluster_0 Anode (FTO) Anode (FTO) HOMO_HTM HOMO HTM HTM HOMO_Perovskite HOMO Perovskite Perovskite LUMO_Perovskite LUMO ETL (TiO₂) ETL (TiO₂) LUMO_ETL LUMO Cathode (Au/Ag) Cathode (Au/Ag) HOMO_HTM->HOMO_Perovskite LUMO_Perovskite->LUMO_ETL Cathode_WF Work Function LUMO_ETL->Cathode_WF Electron Injection Anode_WF Work Function Anode_WF->HOMO_HTM Hole Injection

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Arylalkynes and the Sonogashira Coupling The synthesis of arylalkynes, such as 2-Ethoxy-1-ethynyl-3-methylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylalkynes and the Sonogashira Coupling

The synthesis of arylalkynes, such as 2-Ethoxy-1-ethynyl-3-methylbenzene, represents a critical transformation in modern organic chemistry. These structures are pivotal building blocks in the creation of pharmaceuticals, natural products, and advanced organic materials.[1][2] The most powerful and widely used method for forging the C(sp²)-C(sp) bond required for these molecules is the Sonogashira cross-coupling reaction.[3][4][5] This reaction couples a terminal alkyne with an aryl or vinyl halide and is prized for its reliability and functional group tolerance, often proceeding under mild conditions.[3][6]

The success of a Sonogashira coupling, however, is not guaranteed. Its efficiency, substrate scope, and cost-effectiveness are critically dependent on the choice of the catalytic system. This guide provides an in-depth comparative analysis of various catalysts for the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene, moving beyond simple protocols to explain the causality behind catalyst selection. We will explore the nuances of catalyst performance, from classic palladium-copper systems to modern, ligand-supported and heterogeneous catalysts, providing the field-proven insights necessary for robust and reproducible synthesis.

G cluster_reactants Reactants cluster_product Product ArylHalide 2-Ethoxy-1-iodo-3-methylbenzene (Aryl Halide) Catalyst Catalytic System [Pd Catalyst] [Cu Co-catalyst (optional)] [Ligand] [Base] ArylHalide->Catalyst Reacts with Alkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) Alkyne->Catalyst Reacts with Product 2-Ethoxy-1-ethynyl-3-methylbenzene Catalyst->Product Forms

Caption: General schematic of the Sonogashira coupling reaction for 2-Ethoxy-1-ethynyl-3-methylbenzene synthesis.

The Mechanistic Core: Understanding the Palladium and Copper Catalytic Cycles

The classic Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A thorough understanding of this mechanism is essential for rational catalyst selection and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 2-Ethoxy-1-iodo-3-methylbenzene). This forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[8]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

The choice of palladium source, ligand, and the inclusion or exclusion of a copper co-catalyst directly impacts the efficiency of each of these steps.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)-X(L)₂ pd0->pd_oxidative Oxidative Addition pd_transmetalation Ar-Pd(II)-C≡CR(L)₂ pd_oxidative->pd_transmetalation Transmetalation cu_catalyst Cu(I)X pd_transmetalation->cu_catalyst Regenerates Cu(I) product Ar-C≡CR pd_transmetalation->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Forms Acetylide cu_acetylide->pd_transmetalation aryl_halide Ar-X aryl_halide->pd_oxidative alkyne H-C≡CR alkyne->cu_acetylide product->pd0 Catalyst Regeneration base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira-Hagihara reaction.

Comparative Analysis of Catalytic Systems

The optimal catalyst is highly dependent on the specific substrates and desired reaction conditions. Below, we compare several classes of catalysts commonly employed for Sonogashira couplings.

The Workhorses: Traditional Homogeneous Palladium Catalysts

These are the most common catalysts and provide a reliable baseline for Sonogashira reactions.

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly active Pd(0) complex is a frequent choice. It enters the catalytic cycle directly without needing an in-situ reduction step.

  • [PdCl₂(PPh₃)₂] (Bis(triphenylphosphine)palladium(II) chloride) : This catalyst is air-stable and more user-friendly than Pd(PPh₃)₄.[4][9] It requires an in-situ reduction to the active Pd(0) species, which is typically accomplished by an amine base or a phosphine ligand in the reaction mixture.[3] Studies have shown that [PdCl₂(PPh₃)₂] often exhibits the best activity and reaction rates among common palladium precursors.[4][6][9][10]

  • [Pd(OAc)₂] (Palladium(II) Acetate) & [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) : These are often used in combination with additional phosphine ligands. They offer flexibility in tailoring the catalytic system by allowing the researcher to choose a specific ligand for a challenging transformation.[4][9]

Field Insights: For a standard reaction involving an aryl iodide like 2-ethoxy-1-iodo-3-methylbenzene, [PdCl₂(PPh₃)₂] offers a robust combination of stability, activity, and cost-effectiveness. It is an excellent starting point for optimization.

Enhancing Performance: The Role of Ligands

The ligand bound to the palladium center is arguably the most critical factor in determining catalytic activity.

  • Triphenylphosphine (PPh₃) : The standard ligand, offering good general performance.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) : Ligands like XPhos and SPhos can dramatically improve reaction outcomes.[8] Their steric bulk promotes the formation of highly active monoligated palladium complexes, while their electron-donating nature accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[8] This allows for the coupling of less reactive aryl chlorides and can enable reactions at lower temperatures.[8]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donor ligands that form very stable bonds with palladium.[7] NHC-palladium complexes are often highly active, allowing for very low catalyst loadings (e.g., 0.02 mol%).[7] They have proven effective for coupling aryl bromides and even challenging aryl chlorides.[7]

Field Insights: If standard PPh₃-based catalysts give sluggish reactions or low yields, switching to a bulky phosphine ligand like XPhos or an NHC-based catalyst is a logical next step. While more expensive, the increased efficiency can justify the cost, especially for difficult substrates.

Streamlining the Process: Copper-Free Sonogashira Coupling

While the copper co-catalyst accelerates the reaction, it has drawbacks. The primary issue is the promotion of oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms undesirable diyne byproducts.[3][11] This is particularly problematic when using valuable or complex alkynes.

Copper-free protocols have been developed to circumvent this issue. These reactions typically require a stronger base (e.g., an amine that also acts as the solvent) and sometimes slightly higher temperatures, but they provide a cleaner reaction profile.[11] Catalysts like [Pd(PPh₃)₄] and ligand-supported Pd(OAc)₂ systems are effective under these conditions.[12]

Field Insights: For the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene, where the alkyne is simple, copper-catalyzed protocols are generally efficient. However, if significant diyne byproduct is observed, or if the protocol is being adapted for a more precious alkyne, transitioning to a copper-free system is highly recommended.

Data-Driven Catalyst Comparison

To provide a quantitative comparison, the following table summarizes the performance of various catalytic systems for the Sonogashira coupling of representative aryl halides with terminal alkynes, which serves as a model for the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 0.5 - 2CuIEt₃NDMF/THFRT - 553 - 1290-97[2]
PdCl₂(PPh₃)₂ 0.5 - 3CuIEt₃NDMF/THFRT - 1001.5 - 3~97[2][10]
PdCl₂(PPh₃)₂ 3None (TBAF as base)TBAFSolvent-free80388[10][13]
Pd(OAc)₂ / XPhos 2CuICs₂CO₃Toluene80-11012-24High[8]
Pd-PEPPSI-NHC 1CuIK₂CO₃Water1002-478-95[14]
Pd/C 1.5CuIEt₃N/PiperidineToluene1002.598[2]

Note: Yields and conditions are highly substrate-dependent. This table provides a general benchmark based on the coupling of substrates like iodobenzene or bromoanisole with phenylacetylene.

Validated Experimental Protocols

The following protocols provide a starting point for the synthesis of 2-Ethoxy-1-ethynyl-3-methylbenzene from 2-ethoxy-1-iodo-3-methylbenzene.

Protocol 1: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable starting point, utilizing an air-stable palladium precursor.

Materials:

  • 2-Ethoxy-1-iodo-3-methylbenzene (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)

  • [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)

Protocol_1 start Start: Assemble Reaction step1 1. Add solids to a dry flask under Argon: - Aryl Iodide - [PdCl₂(PPh₃)₂] - CuI start->step1 step2 2. Add anhydrous solvent (THF/DMF) and Triethylamine via syringe. step1->step2 step3 3. Add terminal alkyne via syringe. step2->step3 step4 4. Stir at Room Temperature or heat (e.g., 55 °C). Monitor by TLC/GC-MS. step3->step4 step5 5. Upon completion, perform aqueous work-up (e.g., add water, extract with ether). step4->step5 step6 6. Dry organic layer, concentrate, and purify via column chromatography. step5->step6 end_node End: Purified Product step6->end_node

Caption: Experimental workflow for a classic Pd/Cu-catalyzed Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-ethoxy-1-iodo-3-methylbenzene (1.0 mmol), [PdCl₂(PPh₃)₂] (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) followed by triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise while stirring.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with an NHC Catalyst

This protocol is advantageous for preventing alkyne homocoupling and often uses lower catalyst loadings.

Materials:

  • 2-Ethoxy-1-iodo-3-methylbenzene (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • NHC-Palladium Complex (e.g., PEPPSI-IPr, 0.01 mmol, 1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane or Toluene (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the NHC-palladium complex (0.01 mmol) and Cs₂CO₃ (2.0 mmol) to a dry reaction vessel.

  • Add 2-ethoxy-1-iodo-3-methylbenzene (1.0 mmol) and anhydrous dioxane (5 mL).

  • Add the terminal alkyne (1.5 mmol) and seal the vessel.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, filter through a pad of celite to remove inorganic salts, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The Sonogashira reaction remains an indispensable tool for the synthesis of arylalkynes like 2-Ethoxy-1-ethynyl-3-methylbenzene. While traditional catalysts such as [PdCl₂(PPh₃)₂] with a CuI co-catalyst offer a reliable and cost-effective solution for many applications, the field continues to evolve. The development of advanced, bulky phosphine ligands and N-heterocyclic carbene complexes has significantly expanded the reaction's scope, enabling the use of more challenging substrates under milder conditions and at lower catalyst loadings.

Furthermore, the shift towards copper-free and heterogeneous systems addresses key drawbacks of the classic protocol, namely alkyne homocoupling and catalyst recovery. For researchers in drug development and process chemistry, these advancements are critical for developing more sustainable, efficient, and cost-effective synthetic routes. The selection of a catalytic system should be a deliberate choice based on substrate reactivity, desired purity profile, and overall process economy. The insights and protocols provided in this guide serve as a foundation for making that informed decision.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocol for Sonogashira Coupling Utilizing a Bulky Phosphine Ligand. Benchchem.
  • Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts | Organic Letters. ACS Publications.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry. ACS Publications.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. ResearchGate.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. Sigma-Aldrich.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Royal Society of Chemistry.
  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Indian Academy of Sciences.

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Comparative

A Guide to the Cross-Validation of Experimental and Theoretical Data for 2-Ethoxy-1-ethynyl-3-methylbenzene

This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for the aromatic compound 2-Ethoxy-1-ethynyl-3-methylbenzene. In modern chemical research, particularly in field...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for the aromatic compound 2-Ethoxy-1-ethynyl-3-methylbenzene. In modern chemical research, particularly in fields like drug development and materials science, the synergy between computational modeling and empirical measurement is paramount. Theoretical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into molecular geometry, electronic structure, and vibrational modes. However, these models must be rigorously validated against experimental data to ensure their predictive accuracy. This document outlines the standard theoretical and experimental protocols, presents a synthesized comparison based on data from analogous structures, and explains the rationale behind the scientific choices made in this validation process.

Molecular Structure and Overview

2-Ethoxy-1-ethynyl-3-methylbenzene (CAS: 2752803-18-0) is a substituted phenylacetylene with the molecular formula C₁₁H₁₂O.[1] Its structure combines an ethynyl group, an ethoxy group, and a methyl group on a benzene ring, making it a valuable subject for studying the interplay of electronic and steric effects on spectroscopic properties. The validation of its structural and spectroscopic data is crucial for confirming its identity and understanding its chemical behavior.

Caption: Molecular structure of 2-Ethoxy-1-ethynyl-3-methylbenzene.

Methodologies: A Dual Approach

The core of this guide rests on a two-pronged approach: computational modeling and experimental verification. The choice of methods is critical for generating reliable and comparable datasets.

Theoretical Framework: In Silico Prediction

Quantum chemical calculations offer a powerful, non-destructive method to predict molecular properties. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, providing a favorable balance between accuracy and computational cost.

Experimental Protocol: Computational Analysis

  • Geometry Optimization: The molecular structure of 2-Ethoxy-1-ethynyl-3-methylbenzene is first optimized to find its lowest energy conformation. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted standard for this purpose, reliably modeling both structure and vibrational frequencies.[2][3][4]

  • Frequency Calculations: Following optimization, a frequency analysis is performed at the same level of theory. This step serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical vibrational (infrared) spectrum.[5]

  • NMR Shielding Calculations: Isotropic shielding values, which are used to predict NMR chemical shifts, are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2] This method is highly effective at predicting the magnetic environment of each nucleus.

  • Data Processing: Calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model.[6] Calculated NMR shielding constants are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).

Theoretical_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Shielding Calculation (GIAO Method) opt->nmr verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify ir_pred Predicted IR Spectrum freq->ir_pred nmr_pred Predicted NMR Shifts nmr->nmr_pred

Caption: Workflow for theoretical prediction of spectroscopic data.

Experimental Framework: Laboratory Verification

The acquisition of high-quality experimental data is the bedrock of any validation study. Standard spectroscopic techniques are employed to probe the molecular structure.

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: A high-purity sample of 2-Ethoxy-1-ethynyl-3-methylbenzene is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[7][8] For FT-IR, the sample can be analyzed neat as a thin film on a salt plate (e.g., KBr) or as a solution.

  • ¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).[7] The use of a standard internal reference like TMS allows for accurate chemical shift calibration.

  • FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] A background spectrum is first collected and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.

Experimental_Workflow start High-Purity Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare Neat Film or Solution start->prep_ir nmr_acq Acquire ¹H & ¹³C NMR Spectra prep_nmr->nmr_acq ir_acq Acquire FT-IR Spectrum prep_ir->ir_acq nmr_data Experimental NMR Data nmr_acq->nmr_data ir_data Experimental IR Data ir_acq->ir_data

Caption: Workflow for experimental acquisition of spectroscopic data.

Comparative Analysis: Bridging Theory and Experiment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atom environments within a molecule. The following table outlines the expected chemical shifts for 2-Ethoxy-1-ethynyl-3-methylbenzene, cross-referenced with data from analogous compounds.

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Rationale and Supporting Evidence
Ethynyl H¹H2.9 - 3.4The acetylenic proton is typically found in this region, influenced by the aromatic ring's magnetic anisotropy. Phenylacetylene shows a signal around 3.0-3.1 ppm.[8]
Aromatic H¹H6.8 - 7.5The three protons on the benzene ring will appear as multiplets, with their exact shifts determined by the electronic effects of the three different substituents.
Ethoxy -CH₂-¹H3.9 - 4.2This methylene group is adjacent to an oxygen atom, resulting in a downfield shift. It is expected to appear as a quartet due to coupling with the neighboring methyl group.
Ring -CH₃¹H2.2 - 2.5Methyl groups directly attached to an aromatic ring typically resonate in this range.
Ethoxy -CH₃¹H1.3 - 1.5This terminal methyl group is expected to be a triplet, coupled to the adjacent methylene group.
Aromatic C (Substituted)¹³C110 - 160The six aromatic carbons will have distinct chemical shifts. The carbon bearing the ethoxy group (-OR) will be the most downfield (shifted to a higher ppm value).
Aromatic C (Unsubstituted)¹³C120 - 135The carbons bearing hydrogen atoms will appear in the standard aromatic region.
Ethynyl C (C-Ar)¹³C88 - 92The internal alkyne carbon attached to the aromatic ring. Similar compounds show signals in this range.[10]
Ethynyl C (C-H)¹³C78 - 83The terminal alkyne carbon.
Ethoxy -CH₂-¹³C64 - 68The chemical shift is characteristic of a methylene carbon bonded to an oxygen atom.
Ring -CH₃¹³C15 - 22A typical range for a methyl group attached to an sp² hybridized carbon of a benzene ring.
Ethoxy -CH₃¹³C13 - 16The terminal methyl group of the ethoxy substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The predicted wavenumbers for key vibrations are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale and Supporting Evidence
Acetylenic ≡C-H Stretch3280 - 3320This is a very sharp and characteristic absorption for terminal alkynes.
Aromatic C-H Stretch3000 - 3100These absorptions are typically of medium intensity and appear just above 3000 cm⁻¹.[9]
Aliphatic C-H Stretch2850 - 2980Asymmetric and symmetric stretching of the methyl and methylene groups in the ethoxy and methyl substituents.[9]
Alkyne C≡C Stretch2100 - 2150This stretch is often weak or absent in symmetrical alkynes but should be observable in this molecule due to its asymmetry.
Aromatic C=C Stretch1450 - 1610The benzene ring exhibits several characteristic stretching vibrations in this region. These bands confirm the presence of the aromatic core.[9]
Asymmetric C-O-C Stretch1220 - 1270This strong absorption is characteristic of the aryl-alkyl ether (ethoxy) linkage.[5][11]
In-plane C-H Bending1000 - 1200Bending vibrations of the aromatic C-H bonds.
Out-of-plane C-H Bending750 - 900The pattern of these strong bands can often help determine the substitution pattern on the benzene ring.

Discussion: Interpreting Discrepancies

Minor deviations between theoretical predictions and experimental results are expected and informative. Understanding their origin is key to refining computational models.

  • Environmental Effects: DFT calculations are typically performed on a single molecule in the gas phase. Experimental data, however, are collected in a condensed phase (solution or neat liquid), where intermolecular interactions and solvent effects can influence spectroscopic properties.[11]

  • Computational Approximations: The choice of DFT functional and basis set inherently involves approximations. While methods like B3LYP are robust, they may not perfectly capture all electronic effects, leading to small errors in predicted energies and frequencies.[11]

  • Vibrational Anharmonicity: Theoretical frequency calculations are based on the harmonic oscillator approximation. Real molecular vibrations are anharmonic, which is why calculated frequencies are often scaled by an empirical factor (~0.96 for B3LYP) to better match experimental values.

Conclusion

The cross-validation of theoretical and experimental data provides a powerful and self-correcting workflow for chemical structure elucidation and analysis. For 2-Ethoxy-1-ethynyl-3-methylbenzene, DFT calculations offer a robust prediction of its NMR and IR spectra. By comparing these predictions with empirically measured data, researchers can achieve a high degree of confidence in the molecular structure. This integrated approach, which balances the predictive power of computational chemistry with the ground truth of experimental measurement, represents a cornerstone of modern scientific integrity and is essential for advancing research in drug discovery and materials science.

References

  • Enhanced Photocatalytic Performance of Halogenated Phenylacetylene-Decorated Cu2O Surfaces via Electronic Structure Modulation: A DFT and Experimental Study. (2025). ACS Nanoscience Au.
  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane C
  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 2-Ethoxy-1-ethynyl-3-methylbenzene | 2752803-18-0 | C11H12O. Appchem.
  • Understanding Selective Hydrogenation of Phenylacetylene on PdAg Single Atom Alloy: DFT Insights on Molecule Size and Surface En. ChemRxiv.
  • 2-ethoxy-1-ethyl-3-methylbenzene.
  • Adsorption of phenylacetylene and styrene on palladium surface: a DFT study. (2025).
  • Theoretical Calculations on the Mechanism of Hydrogenation of Diphenylacetylene over Pdn (n = 1-4) Clusters. SciELO.
  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. (2021).
  • 2-Ethynyl-1,3,5-trimethoxybenzene. PubChem.
  • Vibrational frequencies and structural determination of triethynylmethylstannane. Journal of Molecular Structure: THEOCHEM.
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Synthesis of Differentially Substituted Hexaethynylbenzenes Based on Tandem Sonogashira and Negishi Cross-Coupling Reactions. (2001). Organic Letters.
  • 2-chloro-1-ethynyl-3-methylbenzene — Chemical Substance Inform
  • Benzene, 1-ethyl-3-methyl-. NIST WebBook.
  • VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF 4-tert butyl BENZYL SELENOCYANATE. (2008). Rasayan Journal of Chemistry.
  • Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. The Royal Society of Chemistry.
  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calcul
  • Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. (2023). Knowledge UChicago.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1 H -indol-3-yl]-but-2-enoate. (2023).
  • (PDF) Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. (2025).
  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). PMC.
  • 1-ethyl-3-methylbenzene -- Critically Evaluated Thermophysical Property D
  • ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz.
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). MDPI.
  • Crystal structure and Quantum Chemical Calculations of (E)1-benzyl-3-((4 methoxyphenyl)imino)-5-methylindolin-2-one. (2021). Publication Server of the University of Greifswald. jg_ZB7DoiBON029kNN3HbBV3LDlq)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-1-ethynyl-3-methylbenzene

This guide provides a detailed protocol for the safe handling and disposal of 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS No. 2752803-18-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 2-Ethoxy-1-ethynyl-3-methylbenzene (CAS No. 2752803-18-0). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document synthesizes best practices based on the hazards associated with its core functional groups: an alkoxybenzene (aromatic ether), an ethynyl (terminal alkyne) group, and a substituted benzene ring. The primary directive is to treat this compound with the caution required for a potentially peroxide-forming, flammable, and toxic organic chemical.

The procedures outlined herein are designed for an audience of trained laboratory professionals. Crucially, this guide supplements, but does not replace, the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department. Always consult with your local EHS officer before proceeding with any chemical disposal.

Hazard Assessment: A Structurally-Informed Approach

Understanding the reactivity and potential hazards of 2-Ethoxy-1-ethynyl-3-methylbenzene is paramount for its safe management. Its structure dictates a multi-faceted risk profile that must be respected at all stages of handling and disposal.

  • Alkoxybenzene (Aromatic Ether) Moiety: The ether linkage (-O-CH2CH3) is the most significant source of potential hazard. Ethers are widely known for their tendency to form explosive peroxide crystals upon exposure to air and light over time.[1][2] These peroxides are shock-sensitive and can detonate violently when subjected to friction, heat, or mechanical shock, such as twisting a container cap.[1] For this reason, any container of this chemical that is old, undated, or shows signs of crystallization must be considered extremely dangerous and handled only by EHS professionals.[2][3]

  • Ethynyl (Terminal Alkyne) Group: The carbon-carbon triple bond (-C≡CH) is a high-energy functional group. Terminal alkynes can be flammable and, in the presence of certain metals (like copper, silver, or mercury), can form explosive metal acetylides. Therefore, this compound and its waste must be kept away from incompatible metal salts and residues.

  • Substituted Benzene Ring: The aromatic ring structure suggests that the compound is likely to be classified as a toxic organic chemical. Aromatic compounds like benzene and its derivatives are often flammable and should never be disposed of down the sanitary sewer.[4][5]

Based on this structural analysis, the compound must be managed as a flammable, peroxide-forming, and toxic organic waste.

Structural Moiety Associated Hazard Primary Disposal Consideration
Alkoxy (Ether) Formation of explosive peroxides upon storage.Extreme Caution. Check for peroxides. Do not allow to evaporate. Segregate as hazardous waste for professional disposal.
Ethynyl (Alkyne) Flammability, potential for explosive acetylide formation.Keep away from ignition sources and incompatible metals. Do not discard in metal containers that could have reactive residues.
Methylbenzene Flammability, potential toxicity.Do not dispose of via drain or general trash.[3][5] Treat as regulated chemical waste.

Pre-Disposal Safety and Handling

Proper handling is the first step in safe disposal. Adherence to correct personal protective equipment (PPE) and engineering controls is mandatory.

Step-by-Step Handling Protocol
  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including:

    • Nitrile gloves. Be aware that ethers can permeate nitrile gloves; limit handling time and change gloves frequently or use a more resistant glove material if prolonged contact is expected.[2]

    • Chemical splash goggles and a face shield.

    • A flame-retardant laboratory coat.[2]

  • Ignition Source Control : Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[7] Use only non-sparking tools when handling containers.[8] All equipment should be properly grounded to prevent static discharge.[9]

Core Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for the safe disposal of 2-Ethoxy-1-ethynyl-3-methylbenzene. This process is visualized in the diagram below.

G start Begin Disposal for 2-Ethoxy-1-ethynyl-3-methylbenzene assess Step 1: Assess Chemical Condition - Container opened > 6 months? - Visible crystals or precipitate? - Viscous or cloudy liquid? start->assess suspect PEROXIDES SUSPECTED Potentially Explosive! assess->suspect Yes safe No Peroxides Suspected assess->safe No contact_ehs IMMEDIATE ACTION 1. Do NOT move or open the container. 2. Secure the area. 3. Contact your EHS/Safety Officer   IMMEDIATELY. suspect->contact_ehs ppe Step 2: Don Appropriate PPE - Nitrile Gloves - Safety Goggles / Face Shield - Flame-Retardant Lab Coat safe->ppe segregate Step 3: Segregate Waste Stream Classify as: 'Non-Halogenated, Flammable Organic Liquid Waste' ppe->segregate collect Step 4: Collect in Approved Container - Use a designated glass container. - Label clearly with all contents. - Keep container closed. - Place in secondary containment. segregate->collect pickup Step 5: Arrange for Professional Disposal Submit a waste pickup request through your institution's EHS program. collect->pickup

Caption: Disposal Decision Workflow for 2-Ethoxy-1-ethynyl-3-methylbenzene.

Detailed Procedural Steps
  • Assess for Peroxide Formation : Before handling, carefully inspect the container. If it is more than one year old (unopened) or more than six months old (opened), or if you observe any crystal formation, viscous liquid, or cloudiness, assume explosive peroxides are present.[2] DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Secure the area and contact your EHS department or hazardous materials team immediately for specialized disposal.[3]

  • Segregate Waste Appropriately : If the material is deemed safe to handle, it must be disposed of as a hazardous chemical waste. It should be collected in a waste stream designated for non-halogenated, flammable organic solvents .

    • Causality : Segregation is critical for safety and compliance. Mixing with incompatible waste streams, such as acids or oxidizers, can cause violent chemical reactions.[3] Mixing non-halogenated with halogenated solvents significantly increases the cost and complexity of disposal.

  • Use Correct Waste Containers : Collect the waste in a designated, leak-proof container that is chemically compatible with aromatic ethers. A glass bottle is generally suitable.[1]

    • The container must be clearly labeled with a hazardous waste tag detailing all its contents, including "2-Ethoxy-1-ethynyl-3-methylbenzene" and any other solvents, with approximate percentages.[3][10]

    • Keep the waste container tightly sealed except when adding waste.[3]

    • Store the waste container in a designated satellite accumulation area, within a secondary containment bin to catch any potential leaks.[3]

  • Arrange for Professional Disposal : Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [1][3] Once the waste container is full (no more than 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[11] This is the only legally compliant and safe method for final disposal.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station and hold the eyelids open. Seek immediate medical attention.

  • Small Spills (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or dry earth.[12]

    • Use non-sparking tools to carefully collect the absorbed material into a sealable, labeled container.[6]

    • Dispose of the container and any contaminated cleaning materials as hazardous waste according to the procedure in Section 3.

  • Large Spills :

    • Evacuate the area immediately.[6]

    • Alert others and activate any fire alarm if necessary.

    • Prevent entry to the area and ensure it is well-ventilated from a safe distance.

    • Contact your institution's emergency response line and EHS department from a safe location. Do not attempt to clean up a large spill yourself.

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Handling

Essential Protective Equipment and Handling Guide for 2-Ethoxy-1-ethynyl-3-methylbenzene

Hazard Profile Analysis: A Composite Assessment To establish a reliable safety protocol, we must first understand the potential hazards by examining the chemical's structure. Terminal Alkyne (-C≡CH): This functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile Analysis: A Composite Assessment

To establish a reliable safety protocol, we must first understand the potential hazards by examining the chemical's structure.

  • Terminal Alkyne (-C≡CH): This functional group presents two primary hazards. Firstly, many terminal alkynes are volatile and flammable, necessitating strict control of ignition sources.[2] Secondly, the acidic proton on the terminal carbon can react with certain heavy metals, such as copper, silver, and mercury, to form highly sensitive and explosive metal acetylides.[2] This reaction is a critical consideration for both the experimental setup and waste disposal procedures.

  • Alkoxy Aromatic (Ethoxybenzene moiety): Ethers, including aromatic ethers, are known for their potential to form explosive peroxides upon exposure to air and light, particularly during storage.[3] While the substitution on the ring may influence the rate of formation, this possibility cannot be discounted. These compounds can also be irritants and are often volatile.

  • Substituted Benzene Ring: Aromatic hydrocarbons and their derivatives are often readily absorbed through the skin and can pose inhalation hazards.[4][5] Depending on the specific substitutions, they can range from being mild irritants to having significant systemic toxicity.

Based on this analysis, 2-Ethoxy-1-ethynyl-3-methylbenzene should be handled as a substance that is potentially flammable, capable of forming explosive byproducts (peroxides and acetylides), a skin and respiratory irritant, and a potential toxin via inhalation or dermal absorption.

Potential Hazard Associated Functional Group Primary Safety Concern
FlammabilityTerminal Alkyne, Aromatic RingFire or explosion from ignition sources.[2][5]
Explosive Acetylide FormationTerminal AlkyneViolent detonation upon contact with heavy metals (Cu, Ag, Hg).[2]
Peroxide FormationEthoxy (Ether) GroupExplosion risk, especially upon concentration or heating.[3]
Inhalation ToxicityAromatic Ring, VolatilityHarmful if vapors or mists are inhaled.[5][6]
Dermal Absorption / IrritationAromatic RingCan potentially be absorbed through the skin, causing irritation or systemic effects.[6]
Eye IrritationGeneral Chemical PropertiesDirect contact with liquid or vapor can cause serious eye irritation.[6]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the prior implementation of more robust safety measures.[7][8]

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[9] A fume hood is essential for controlling exposure to hazardous vapors and must be used for all weighing, transferring, and reaction steps.[9]

  • Administrative Controls: Your institution must have a written Chemical Hygiene Plan (CHP) as mandated by OSHA.[9][10] This plan includes standard operating procedures (SOPs), worker training, and designates a Chemical Hygiene Officer. All personnel must be trained on the specific hazards outlined in this guide before working with the compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to address the various potential routes of exposure. The selection of PPE must be based on a thorough hazard assessment for the specific procedure being performed.[8][11]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory operations.

  • Recommended for Liquid Transfers: Chemical splash goggles are required when handling toxic or corrosive liquids to protect against splashes and vapors.[7] For transfers of any significant volume (e.g., >50 mL) or when there is a higher splash risk, a full-face shield should be worn over the safety goggles.[9][12]

Hand Protection

The selection of appropriate gloves is critical, as aromatic and halogenated hydrocarbons are known to attack many common glove materials.[4] A single glove type is often insufficient; therefore, double-gloving is recommended.

  • Glove Selection: Nitrile gloves are a good general-use option, offering protection against solvents, oils, and some acids.[13] However, their resistance to aromatic hydrocarbons may be limited.[14] For extended contact or handling of higher concentrations, a more robust glove like Neoprene or Butyl rubber should be considered.[14][15] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[16][17]

  • Recommended Practice (Double-Gloving):

    • Inner Glove: A thin, disposable nitrile glove for dexterity.

    • Outer Glove: A heavier-duty glove such as Neoprene. This provides a more substantial barrier against the aromatic components of the molecule.[14]

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[14] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended due to the flammability risk. It should be fully buttoned with sleeves rolled down to provide maximum coverage.[15]

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[7] Open-toed shoes are strictly prohibited.[7] For tasks with a high splash potential, a chemically resistant apron worn over the lab coat is advised.

Respiratory Protection

The use of a chemical fume hood should typically provide adequate ventilation.[9] However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary.

  • When Required: A respirator is needed when airborne concentrations of a substance exceed established exposure limits or when working outside of a fume hood.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with an organic vapor cartridge is appropriate for this class of compound.[18]

  • Program Requirement: Use of a respirator requires enrollment in a formal Respiratory Protection Program, which includes medical clearance and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[8]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment and, critically, any materials containing heavy metals like copper, silver, or mercury. Ensure a spill kit and appropriate fire extinguisher (e.g., CO2 or dry chemical) are accessible.

  • PPE Donning: Don PPE in the following order: lab coat, inner nitrile gloves, outer neoprene gloves, and finally, safety goggles/face shield.

  • Chemical Handling: Conduct all manipulations of the chemical deep within the fume hood. Use non-sparking tools where possible. Keep containers tightly closed when not in use.

  • Post-Handling: Before leaving the fume hood, decontaminate any equipment.

  • PPE Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the lab coat and face shield/goggles, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical.

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Outer Gloves (Neoprene) don2->don3 don4 4. Goggles / Face Shield don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Waste Disposal Plan

Chemical waste must be managed in accordance with institutional guidelines and local regulations.

  • Waste Segregation: This compound should be collected in a dedicated, clearly labeled hazardous waste container for non-halogenated organic solvents.[19]

  • Incompatible Materials: Do NOT dispose of this waste in containers that may have held solutions of heavy metal salts (e.g., copper (I) chloride, silver nitrate) to prevent the formation of explosive acetylides.[2]

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory.

  • Empty Containers: Containers that have held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the container labels should be defaced before disposal as regular trash.[3]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling 2-Ethoxy-1-ethynyl-3-methylbenzene, ensuring a safer laboratory environment for all personnel.

References

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